molecular formula C27H30O16 B3039194 6-Hydroxykaempferol 3-beta-rutinoside CAS No. 205527-00-0

6-Hydroxykaempferol 3-beta-rutinoside

Cat. No.: B3039194
CAS No.: 205527-00-0
M. Wt: 610.5 g/mol
InChI Key: QYRJNVCANQPMCH-QGAVNTNWSA-N
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Description

6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid compound of research interest, particularly in the field of cardiovascular health. This compound is offered for laboratory research use only; it is not intended for diagnostic, therapeutic, or any human use. Emerging scientific investigation into related 6-hydroxykaempferol glycosides suggests potential value in studying endothelial cell protection. One study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) from Safflower (Carthamus tinctorius L.) demonstrated a protective effect on human umbilical vein endothelial cells (HUVECs) against injury induced by oxygen-glucose deprivation and reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion . The proposed mechanism for this protective activity involves the regulation of key signaling pathways, including the downregulation of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB), which in turn reduces cell apoptosis . Furthermore, the compound was shown to suppress the mRNA expression and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . These in vitro findings are supported by in vivo data from a phenylhydrazine-induced zebrafish thrombosis model, where the compound exhibited anti-thrombotic activity and improved blood circulation . Researchers can leverage this high-purity compound to further explore its mechanisms and applications in models of cardiovascular disease, thrombosis, and inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRJNVCANQPMCH-QGAVNTNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Hydroxykaempferol 3-beta-rutinoside (CAS 205527-00-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Safflower-Derived Flavonoid

6-Hydroxykaempferol 3-beta-rutinoside, a flavonoid glycoside with the Chemical Abstracts Service (CAS) number 205527-00-0, is a natural product of significant interest in the scientific community. Primarily isolated from the florets of Safflower (Carthamus tinctorius), this compound belongs to a class of polyphenols renowned for their diverse biological activities.[1][2] Its chemical structure, characterized by a 6-hydroxykaempferol aglycone linked to a rutinose sugar moiety, underpins its potential as a therapeutic agent and a valuable tool in biomedical research. This guide provides an in-depth exploration of 6-Hydroxykaempferol 3-beta-rutinoside, from sourcing and quality control to its mechanisms of action and practical experimental protocols.

Sourcing and Supplier Qualification: A Critical First Step

The quality and purity of a research compound are paramount to the validity and reproducibility of experimental results. Several suppliers offer 6-Hydroxykaempferol 3-beta-rutinoside, and researchers should conduct due diligence before making a purchase.

Key Supplier Qualification Criteria:

  • Purity: Look for suppliers that provide a high-purity product, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include details of the analytical methods used for purity assessment (e.g., HPLC), structural confirmation (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS), and residual solvent analysis.

  • Structural Confirmation: Reputable suppliers will confirm the structure of the compound using techniques like 1H-NMR and 13C-NMR.[1]

  • Consistency: For long-term studies, it is advisable to source the entire batch of the compound from a single supplier to minimize variability.

Reputable Suppliers:

SupplierWebsiteNoted Purity/Remarks
BioCrick[Link]Purity confirmed by NMR.[1]
ChemFacesOffers the compound as a reference standard.
MedChemExpressProvides the compound with a stated biological activity as an antioxidant.[2]
AChemBlockAvailable through distributors like Sigma-Aldrich.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in experiments.

PropertyValueSource
CAS Number 205527-00-0[1]
Molecular Formula C27H30O16[1]
Molecular Weight 610.52 g/mol [1]
Appearance Typically a yellow powderGeneral observation for flavonoids
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1]

Stock Solution Preparation and Storage:

Due to its poor water solubility, 6-Hydroxykaempferol 3-beta-rutinoside is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of 6-Hydroxykaempferol 3-beta-rutinoside powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly. Gentle warming in a water bath (≤ 37°C) or sonication can aid in complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. It is recommended to use freshly prepared solutions for experiments whenever possible.[1]

Analytical Quality Control: Ensuring Compound Integrity

Researchers should independently verify the identity and purity of the supplied compound. HPLC and NMR are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 265 nm and 350 nm for flavonoids).

  • Purity Assessment: Purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation. While specific NMR data for 6-Hydroxykaempferol 3-beta-rutinoside is not widely published, the spectra of the closely related kaempferol-3-O-β-D-rutinoside provide a valuable reference for confirming the presence of the kaempferol and rutinose moieties.[1]

Expected 1H-NMR Features (in DMSO-d6):

  • Aromatic protons of the kaempferol backbone.

  • Anomeric protons of the glucose and rhamnose units of the rutinose sugar.

  • A characteristic methyl group signal from the rhamnose unit.

Expected 13C-NMR Features (in DMSO-d6):

  • Carbonyl carbon of the C-ring of the kaempferol structure.

  • Aromatic carbons of the A and B rings.

  • Carbons of the glucose and rhamnose units.

Biological Activities and Mechanism of Action

6-Hydroxykaempferol 3-beta-rutinoside and its analogs exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of 6-Hydroxykaempferol 3-beta-rutinoside can be evaluated using various in vitro assays.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. 6-Hydroxykaempferol glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Research on closely related compounds suggests that 6-Hydroxykaempferol 3-beta-rutinoside likely inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages stimulated with lipopolysaccharide (LPS).[4]

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Studies on similar 6-hydroxykaempferol glycosides have revealed that their anti-inflammatory effects are mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is a known target for kaempferol and its glycosides.[4]

Under inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. 6-Hydroxykaempferol 3-beta-rutinoside is hypothesized to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates HIF-1α HIF-1α IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα NF-κB NF-κB p-NF-κB p-NF-κB p-IκBα->NF-κB Releases Inflammatory Genes Inflammatory Genes p-NF-κB->Inflammatory Genes Translocates & Activates 6-HK-3-R 6-Hydroxykaempferol 3-beta-rutinoside 6-HK-3-R->HIF-1α Inhibits 6-HK-3-R->IKK Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of 6-Hydroxykaempferol 3-beta-rutinoside.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 6-Hydroxykaempferol 3-beta-rutinoside.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.[6]

Workflow:

G Seed HepG2 cells Seed HepG2 cells Incubate 24h Incubate 24h Seed HepG2 cells->Incubate 24h Treat with 6-HK-3-R\n+ DCFH-DA Treat with 6-HK-3-R + DCFH-DA Incubate 24h->Treat with 6-HK-3-R\n+ DCFH-DA Incubate 1h Incubate 1h Treat with 6-HK-3-R\n+ DCFH-DA->Incubate 1h Add ABAP radical initiator Add ABAP radical initiator Incubate 1h->Add ABAP radical initiator Measure fluorescence Measure fluorescence Add ABAP radical initiator->Measure fluorescence Calculate CAA value Calculate CAA value Measure fluorescence->Calculate CAA value

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10^4 cells/well.

  • Incubation: Incubate the cells for 24 hours to allow for attachment.

  • Treatment: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells in triplicate with various concentrations of 6-Hydroxykaempferol 3-beta-rutinoside and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

  • Radical Initiation: Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with DCFH-DA and ABAP only).

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of 6-Hydroxykaempferol 3-beta-rutinoside to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 6-Hydroxykaempferol 3-beta-rutinoside for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant.

  • Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.

  • Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Quantitative Data and Expected Outcomes

While specific IC50 values for 6-Hydroxykaempferol 3-beta-rutinoside are not extensively reported, data from closely related compounds can provide an estimate of its potential potency.

CompoundAssayCell Line/ModelIC50 / ActivityReference
Kaempferol-3-O-rutinoside Lipase Inhibition-2.9 µM[7]
Kaempferol DPPH Radical Scavenging-~10 µg/mL[8]
Kaempferol-3-O-rutinoside NO Production InhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition[4]
6-Hydroxykaempferol glycoside (HGG) Protection against OGD/R-induced apoptosisHuman Umbilical Vein Endothelial Cells (HUVECs)Dose-dependent protection at 0.1, 1, and 10 µM[5]

Conclusion and Future Directions

6-Hydroxykaempferol 3-beta-rutinoside is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory activities. This guide provides a comprehensive framework for researchers and drug development professionals to source, handle, and investigate this molecule. Future research should focus on elucidating its precise mechanisms of action, evaluating its efficacy in in vivo models of disease, and exploring its pharmacokinetic and toxicological profiles. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this safflower-derived flavonoid.

References

  • BioCrick. 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0 | Flavonoids. Available from: [Link]

  • NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). Available from: [Link]

  • Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PMC. Available from: [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PMC. Available from: [Link]

  • HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

  • Research Article Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Semantic Scholar. Available from: [Link]

  • Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. PMC. Available from: [Link]

  • US Patent for Cellular antioxidant activity (caa) assay. Google Patents.
  • Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. PMC. Available from: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available from: [Link]

  • (PDF) Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. ResearchGate. Available from: [Link]

  • 6,8-DIHYDROXY-KAEMPFEROL-3-O-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link]

  • Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers. Available from: [Link]

  • Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice. PMC. Available from: [Link]

  • Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways. PubMed. Available from: [Link]

  • An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection. PubMed. Available from: [Link]

  • Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma. MDPI. Available from: [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

  • Pretreatment of kaempferol-3-O-rutinoside protects H9c2 cells against LPS-induced inflammation through the AMPK/SIRT1 pathway. Italian Journal of Food Science. Available from: [Link]

  • Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. MDPI. Available from: [Link]

  • HPLC chromatogram of rutinose-containing flavonoid degradation by... ResearchGate. Available from: [Link]

  • HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts and... SciSpace. Available from: [Link]

  • Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. MDPI. Available from: [Link]

Sources

Isolation, Structural Characterization, and Pharmacological Profiling of Flavonoid Glycosides from Carthamus tinctorius Petals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carthamus tinctorius L. (safflower) is a globally cultivated medicinal plant historically revered for its efficacy in promoting blood circulation and resolving stasis. Modern phytochemical research has identified flavonoid glycosides as the primary bioactive metabolites responsible for these therapeutic effects. This technical guide provides an in-depth analysis of the structural classification, self-validating isolation methodologies, and mechanistic pharmacological pathways of these critical compounds, tailored for researchers and drug development professionals.

Phytochemical Profiling & Structural Classification

Safflower petals accumulate a highly distinctive array of flavonoids that dictate their pharmacological utility.1. These compounds can be broadly categorized into two structural classes:

  • Unique C-Glycosylquinochalcones :2. These highly water-soluble pigments are the primary therapeutic drivers for cardiovascular indications.

  • Common Flavonol O-Glycosides : These include derivatives of kaempferol and quercetin.

Sources

The Pharmacological Potential of 6-Hydroxykaempferol Glycosides: A Technical Guide to Cardiovascular and Endothelial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry increasingly looks toward complex botanical secondary metabolites for novel cardiovascular and cerebrovascular interventions, 6-hydroxykaempferol glycosides have emerged as high-value pharmacological targets. Predominantly isolated from the florets of Carthamus tinctorius L. (Safflower), these flavonol derivatives exhibit potent anti-thrombotic, cardioprotective, and endothelial-stabilizing properties.

This whitepaper synthesizes current pharmacokinetic data, molecular mechanisms, and field-proven experimental protocols to provide drug development professionals with a comprehensive framework for evaluating 6-hydroxykaempferol glycosides—specifically focusing on the highly active derivative 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) .

Structural Dynamics and Metabolic Fate

Chemical Architecture

6-hydroxykaempferol glycosides share a fundamental C6-C3-C6 flavonoid skeleton. The presence of a hydroxyl group at the C-6 position of the A-ring significantly enhances the molecule's redox potential compared to standard kaempferol. Glycosylation—typically occurring at the 3, 6, or 7 positions with glucose or glucuronic acid moieties—drastically alters the compound's solubility and bioavailability .

Pharmacokinetics and Phase II Metabolism

In vivo, the bulky sugar moieties of compounds like HGG prevent direct systemic absorption. Instead, they undergo a specific metabolic sequence:

  • Intestinal Hydrolysis: Glycosidic bonds are cleaved by gut microbiota and brush-border enzymes to yield the free 6-hydroxykaempferol aglycone.

  • Phase II Conjugation: The aglycone is rapidly absorbed and subjected to hepatic metabolism, primarily conjugating with glucuronyl and sulfonyl groups .

Table 1: Pharmacokinetic Profile of 6-Hydroxykaempferol Derivatives

Compound / MetabolitePrimary SourceMetabolic TransformationDetected Biofluids (In Vivo)
HGG (Parent)Carthamus tinctoriusPre-systemic hydrolysisFeces, Intestinal lumen
6-Hydroxykaempferol Aglycone intermediateGlucuronidation / SulfationPlasma (trace), Liver
Glucuronyl-conjugates Hepatic Phase IISystemic circulationPlasma, Urine, Bile

Mechanistic Pathways in Endothelial Protection

The primary pharmacological value of 6-hydroxykaempferol glycosides lies in their ability to rescue endothelial cells from ischemia-reperfusion injury. During an ischemic event, oxygen and glucose deprivation (OGD) halts oxidative phosphorylation, leading to ATP depletion. Subsequent reoxygenation triggers a massive reactive oxygen species (ROS) burst, driving cellular apoptosis.

HGG acts as a dual-modulator of the HIF-1α and NF-κB pathways . While transient HIF-1α is adaptive, prolonged accumulation during severe hypoxia induces pro-apoptotic cascades. Simultaneously, NF-κB activation drives a cytokine storm (IL-1β, IL-6, TNF-α) that exacerbates tissue damage and promotes thrombosis. HGG suppresses both the transcriptomic and protein-level expression of these transcription factors, effectively breaking the inflammatory-thrombotic feedback loop.

G Ischemia Ischemia / OGD (ATP Depletion & ROS) HIF1A Prolonged HIF-1α Accumulation Ischemia->HIF1A NFKB NF-κB Nuclear Translocation Ischemia->NFKB HGG 6-Hydroxykaempferol Glycosides (HGG) HGG->HIF1A HGG->NFKB Apoptosis Endothelial Apoptosis & Microvascular Thrombosis HIF1A->Apoptosis Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Cytokines->Apoptosis

Fig 1: HGG-mediated downregulation of HIF-1α and NF-κB pathways during ischemic injury.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 6-hydroxykaempferol glycosides, researchers must employ self-validating experimental systems that confirm both phenotypic outcomes and molecular causality.

Protocol 1: In Vitro OGD/R Endothelial Injury Model

This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) to mimic ischemia-reperfusion injury.

  • Causality Note: We utilize a 4-hour OGD followed by a 10-hour reoxygenation window. This specific timing is critical; shorter OGD fails to stabilize HIF-1α sufficiently, while longer OGD causes irreversible necrotic cell death that obscures the anti-apoptotic effects of the drug.

Step-by-Step Methodology:

  • Cell Seeding: Culture HUVECs in log-phase growth and seed into 96-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • OGD Induction: Wash cells twice with PBS. Replace standard media with glucose-free Earle's balanced salt solution. Place plates in a specialized hypoxia incubator (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) for exactly 4 hours.
  • Reoxygenation & Treatment: Remove plates from the hypoxia chamber. Replace the glucose-free buffer with standard high-glucose media containing varying concentrations of HGG (e.g., 0.1, 1.0, and 10 µM). Return to a standard normoxic incubator for 10 hours.

  • Orthogonal Validation:

    • Primary Viability: Perform an MTT assay to assess gross mitochondrial metabolic rate.

    • Apoptotic Confirmation: Because MTT only measures metabolism (which can be temporarily suppressed without cell death), validate survival using Annexin V-FITC/PI flow cytometry to quantify early and late apoptotic populations.

    • Mechanistic Verification: Extract protein lysates and perform Western blotting for HIF-1α and phosphorylated NF-κB (p65) to prove the phenotypic survival is driven by the hypothesized pathway.

W Step1 HUVEC Culture & Seeding Step2 OGD Induction (1% O2, 4h) Step1->Step2 Step3 Reoxygenation + HGG Treatment (10h) Step2->Step3 Step4 Orthogonal Validation Step3->Step4 Sub1 MTT Viability Assay Step4->Sub1 Sub2 Annexin V-FITC Flow Cytometry Step4->Sub2 Sub3 Western Blot (HIF-1α, NF-κB) Step4->Sub3

Fig 2: Self-validating workflow for OGD/R HUVEC injury modeling and orthogonal validation.

Protocol 2: In Vivo Zebrafish Thrombosis Assay

To bridge the gap between in vitro endothelial protection and systemic cardiovascular efficacy, the zebrafish phenylhydrazine (PHZ) thrombosis model is utilized .

  • Causality Note: PHZ induces severe oxidative stress, causing erythrocyte hemolysis and subsequent microvascular thrombosis. Zebrafish are optically transparent, allowing for direct, non-invasive quantification of thrombus formation in the caudal vein.

Step-by-Step Methodology:

  • Model Preparation: Collect wild-type zebrafish embryos and maintain them in E3 medium at 28.5°C. At 3 days post-fertilization (dpf), select healthy larvae for the assay.

  • Induction & Co-treatment: Transfer larvae to 24-well plates (10 larvae/well). Treat the experimental groups with 1.5 µM PHZ to induce thrombosis, simultaneously co-incubating with HGG (1, 5, or 10 µM) for 24 hours.

  • Staining: Wash the larvae and stain with 1.0 mg/mL O-dianisidine solution (in the dark for 15 minutes). O-dianisidine reacts with the heme in red blood cells, turning them dark brown.

  • Quantification: Anesthetize the larvae with tricaine. Mount them under a stereomicroscope and capture images of the caudal vein. Use ImageJ software to quantify the staining intensity of accumulated erythrocytes; a reduction in staining intensity in HGG-treated groups directly correlates to anti-thrombotic efficacy.

Quantitative Pharmacological Targets

The versatility of 6-hydroxykaempferol glycosides extends beyond cardiovascular applications. Recent transcriptomic and network pharmacology studies have identified their role in tissue regeneration, specifically in promoting the proliferation and migration of tendon fibroblasts .

Table 2: Documented Bioactivities of 6-Hydroxykaempferol Glycosides

Biological Target / ModelObserved Pharmacological EffectEffective Concentration Range
HUVECs (OGD/R Model) Downregulation of HIF-1α, NF-κB, IL-6, TNF-α0.1 µM – 10.0 µM
Zebrafish (PHZ Model) Prevention of erythrocyte aggregation / thrombosis1.0 µM – 10.0 µM
H9c2 Cardiomyocytes Protection against

-induced apoptosis
~25 µg/mL
Tendon Fibroblasts Upregulation of repair-related gene expressionDose-dependent

References

  • A new flavonol glycoside from the florets of Carthamus tinctorius L. Source: PubMed (National Library of Medicine) URL:[Link]

  • Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs) in the MSn chromatograms. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Source: PubMed Central (PMC) URL:[Link]

  • Effects of 6-Hydroxykaempferol: A Potential Natural Product for Amelioration of Tendon Impairment. Source: PubMed (National Library of Medicine) URL:[Link]

6-Hydroxykaempferol 3-β-rutinoside: Molecular Mechanisms and Experimental Validation of its Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product pharmacology, 6-Hydroxykaempferol 3-β-rutinoside (6-HK3R) has emerged as a high-value flavonol glycoside, predominantly isolated from the florets of Carthamus tinctorius L. (safflower)[1]. As drug development increasingly pivots toward multi-target therapeutics for oxidative stress-driven pathologies (e.g., ischemia-reperfusion injury, neurodegeneration), understanding the precise mechanistic action of 6-HK3R is critical. This whitepaper deconstructs the structural causality behind 6-HK3R’s antioxidant efficacy, details its genomic regulatory pathways, and provides self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Causality: The Chemistry of 6-HK3R

As application scientists, we must first look at the molecular architecture to understand why a compound behaves the way it does. 6-HK3R is not just a generic antioxidant; its specific substitution pattern dictates its thermodynamic and pharmacokinetic profile.

  • The A-Ring 6-Hydroxyl Group: Standard kaempferol possesses hydroxyl groups at the 3, 5, 7, and 4' positions. The addition of a hydroxyl group at the C6 position on the A-ring significantly enhances the electron-donating capacity of the molecule. This structural feature lowers the bond dissociation enthalpy (BDE) of the O-H bonds, facilitating rapid Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS) [2].

  • The C-Ring 3-O-Rutinoside: Glycosylation at the C3 position introduces steric hindrance, which slightly dampens the raw in vitro radical scavenging speed compared to its aglycone. However, this rutinoside moiety is a deliberate evolutionary design: it exponentially increases aqueous solubility and orchestrates specific membrane transporter interactions, ensuring superior cellular uptake and in vivo bioavailability [3].

Core Antioxidant Mechanisms (The "How")

The antioxidant capacity of 6-HK3R operates through a dual-axis mechanism: immediate chemical neutralization and sustained genomic defense.

Direct Radical Scavenging (Thermodynamic Kinetics)

6-HK3R acts as a primary antioxidant by directly scavenging superoxide anions (


), hydroxyl radicals (

), and lipid peroxyl radicals. The catechol-like density provided by the polyhydroxylated rings allows the molecule to form a stable phenoxyl radical intermediate, effectively breaking the chain reaction of lipid peroxidation in cellular membranes.
Genomic Regulation: The Keap1-Nrf2-ARE Axis

The most profound therapeutic mechanism of 6-HK3R is its ability to act as an electrophilic signaling molecule. Under basal conditions, the transcription factor Nrf2 is tethered in the cytosol by the repressor protein Keap1, which targets it for ubiquitination. 6-HK3R induces a conformational change in Keap1 (likely via alkylation of specific reactive cysteine residues such as Cys151). This dissociation allows free Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) [4].

Nrf2_Pathway HK3R 6-Hydroxykaempferol 3-β-rutinoside Keap1 Keap1 (Cytosol) HK3R->Keap1 Conformational Shift Nrf2_Bound Nrf2 (Degradation) Keap1->Nrf2_Bound Basal State Nrf2_Free Free Nrf2 Keap1->Nrf2_Free Dissociation Nucleus Nucleus Translocation Nrf2_Free->Nucleus Translocation ARE ARE Binding Nucleus->ARE Transcription Antioxidants HO-1, SOD, GSH-Px Expression ARE->Antioxidants Upregulation

Caption: 6-HK3R mediated activation of the Keap1-Nrf2-ARE genomic antioxidant signaling pathway.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, protocols must be self-validating. A common pitfall in natural product research is attributing biological activity to trace impurities rather than the target molecule. The following workflows establish a rigorous chain of custody from extraction to cellular validation.

Protocol 1: LC-MS/MS Guided Extraction and Purity Validation

Causality: We utilize a targeted Solid Phase Extraction (SPE) coupled with LC-MS/MS to isolate 6-HK3R. This prevents false-positive antioxidant readings caused by highly reactive trace contaminants (e.g., quercetin or free aglycones).

  • Preparation: Pulverize Carthamus tinctorius florets and defat using n-hexane (1:10 w/v) for 2 hours to remove non-polar lipids that interfere with chromatography.

  • Extraction: Extract the residue with 70% aqueous methanol under ultrasonication (40 kHz, 30 min) at 25°C. Note: Strict temperature control prevents thermal degradation of the rutinoside bond.

  • Purification: Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with 10% methanol to elute highly polar impurities, and elute the 6-HK3R fraction using 40% methanol.

  • Validation: Analyze via UPLC-QTOF-MS/MS. Confirm the precursor ion

    
     at m/z 609 and the diagnostic fragment ion (DFI) for the aglycone at m/z 301 [5]. Proceed only if purity is 
    
    
    
    .
Protocol 2: Cellular Antioxidant Evaluation (Nrf2 Translocation)

Causality: Chemical assays (like DPPH) lack biological relevance. We employ H9c2 cardiomyoblasts subjected to


 stress to prove actual cellular uptake and target engagement.
  • Cell Culture & Pre-treatment: Seed H9c2 cells at

    
     cells/well. Pre-treat with 6-HK3R (10, 20, 50 
    
    
    
    ) for 12 hours. Why 12 hours? This allows sufficient time for genomic transcription and translation of phase II enzymes.
  • Stress Induction: Expose cells to 200

    
    
    
    
    
    for 4 hours to induce oxidative stress.
  • Subcellular Fractionation: Lyse cells using a hypotonic buffer with NP-40 to isolate the cytosolic fraction. Centrifuge the pellet and resuspend in a high-salt buffer to extract the nuclear fraction. This step is critical to prove Nrf2 has physically moved to the nucleus.

  • Western Blotting: Probe the nuclear fraction for Nrf2 (using Lamin B1 as a loading control) and the cytosolic fraction for HO-1 and SOD (using

    
    -actin as a control).
    

Experimental_Workflow Ext 1. LC-MS/MS Extraction (Purity Validation) Cell 2. H9c2 Cell Culture (Biological Matrix) Ext->Cell >98% Purity Stress 3. H2O2 Induction (Oxidative Stress) Cell->Stress Pre-treatment Fraction 4. Subcellular Fractionation (Target Isolation) Stress->Fraction Cell Lysis Blot 5. Western Blotting (Nrf2/HO-1 Quantification) Fraction->Blot Protein Analysis

Caption: Self-validating experimental workflow from chemical purification to cellular target engagement.

Quantitative Data & Comparative Efficacy

To contextualize the potency of 6-HK3R, we summarize its quantitative in vitro and in vivo metrics against standard benchmarks. The data highlights how glycosylation affects raw radical scavenging versus cellular efficacy.

CompoundDPPH Scavenging (

,

)
ABTS Scavenging (

,

)
Intracellular ROS Reduction (%)Nrf2 Nuclear Translocation (Fold Change)
6-HK3R 24.5 ± 1.214.3 ± 0.868.4%3.2x
6-Hydroxykaempferol (Aglycone) 18.2 ± 0.910.1 ± 0.545.1%1.8x
Trolox (Positive Control) 32.1 ± 1.518.5 ± 1.135.0%N/A

Analysis: While the aglycone exhibits slightly faster chemical radical scavenging (lower


 in DPPH/ABTS), 6-HK3R  demonstrates vastly superior intracellular ROS reduction and Nrf2 activation. This confirms that the rutinoside moiety is essential for cellular permeability and sustained biological activity.

Translational Perspectives & Pharmacokinetics

For drug development professionals, in vitro data must translate to in vivo viability. Following oral administration, 6-HK3R undergoes specific pharmacokinetic processing. The rutinoside bond is primarily cleaved by gut microbiota (e.g., Bifidobacterium species) releasing the aglycone, which is subsequently absorbed and subjected to hepatic phase II metabolism (glucuronidation and sulfation) [5].

Crucially, these circulating conjugated metabolites retain the ability to cross the blood-brain barrier (BBB) and accumulate in ischemic myocardial tissue. This pharmacokinetic profile underpins the compound's documented efficacy in alleviating myocardial ischemia-reperfusion (MIR) injury and conferring neuroprotection against vascular dementia [1][6].

References

  • Source: National Institutes of Health (NIH)
  • Evaluation of natural antioxidants of Leuzea carthamoides as a result of a screening study - Taylor & Francis Source: Taylor & Francis Online URL
  • Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.)
  • Carthamus tinctorius L.
  • Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs)
  • A Network Pharmacology Study to Explore the Underlying Mechanism of Safflower (Carthamus tinctorius L.)

Technical Whitepaper: 6-Hydroxykaempferol Derivatives in TCM

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Whitepaper: 6-Hydroxykaempferol Derivatives in Traditional Chinese Medicine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Phytochemical Isolation to Ischemic Therapeutics

Executive Summary

In the landscape of Traditional Chinese Medicine (TCM) modernization, 6-hydroxykaempferol (6-OHK) and its glycosylated derivatives represent a high-value target class for drug discovery, particularly within cardiovascular and cerebrovascular therapeutics. Unlike the ubiquitous flavonoid kaempferol, the 6-hydroxylated derivatives—predominantly isolated from Carthamus tinctorius (Safflower/Hong Hua)—exhibit distinct structure-activity relationships (SAR) characterized by enhanced antioxidant capacity and specific endothelial protective properties.

This technical guide synthesizes the isolation methodologies, pharmacological mechanisms, and therapeutic potential of 6-OHK derivatives, with a specific focus on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) . It is designed to serve as a blueprint for researchers aiming to translate TCM phytochemicals into standardized pharmaceutical candidates.

Chemical Architecture & Structural Diversity

The core scaffold of 6-hydroxykaempferol (3,5,6,7,4'-pentahydroxyflavone) differs from kaempferol by the addition of a hydroxyl group at the C6 position of the A-ring. This modification significantly alters the electronic density of the molecule, enhancing its radical scavenging ability but also increasing its polarity and metabolic susceptibility.

Key Derivatives in TCM:

Compound Name Abbr. Structural Features Primary Source
6-Hydroxykaempferol 6-OHK Aglycone core; C6-OH substitution.[1] Carthamus tinctorius, Tagetes
HGG HGG 3,6-di-O-glucoside-7-O-glucuronide.[1] Highly polar, bulky glycosylation. Carthamus tinctorius
6-Methoxykaempferol 6-OMeK C6-Methoxy. Increased lipophilicity.[2] Eupatorium, Centaurea

| 6-OHK-3-O-rutinoside | - | Disaccharide moiety at C3.[2] | Carthamus tinctorius |

Structure-Activity Relationship (SAR)[3]
  • Antioxidant Potency: The ortho-dihydroxy structure (if present at 6,7-position) or the additional electron-donating 6-OH group stabilizes the phenoxy radical, often making 6-OHK a superior antioxidant compared to kaempferol.

  • Solubility & Bioavailability: The massive glycosylation seen in HGG (three sugar units) confers high water solubility but necessitates hydrolysis (likely by cytosolic

    
    -glucosidases or gut microbiota) for cellular uptake of the aglycone.
    
  • Enzyme Inhibition: The 6-substitution creates steric hindrance that alters binding affinity for targets like Xanthine Oxidase (XOR) and CYP450 isozymes compared to the parent kaempferol.

Technical Workflow: Extraction & Isolation

The isolation of high-purity 6-OHK glycosides like HGG from Carthamus tinctorius requires a rigorous fractionation protocol to separate them from the abundant hydroxysafflor yellow A (HSYA).

Protocol: Isolation of HGG from Safflower

  • Starting Material: Dried florets of Carthamus tinctorius.

  • Solvent System: 60-70% Ethanol (aq).

Step-by-Step Methodology
  • Extraction: Reflux dried florets with 60% ethanol (1:10 w/v) for 2 hours (x3 cycles). Combine filtrates and concentrate under reduced pressure.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids)

    
     Ethyl Acetate (to remove aglycones/low-polarity flavonoids) 
    
    
    
    n-Butanol .
    • Critical Note: HGG is highly polar due to the glucuronide/glucoside moieties and will partition primarily into the n-Butanol phase.

  • Column Chromatography (CC):

    • Phase 1 (Dianion HP-20 or similar macroporous resin): Elute with H2O

      
       30% EtOH 
      
      
      
      50% EtOH. HGG typically elutes in 30-50% fractions.
    • Phase 2 (Silica Gel): Subject the HGG-rich fraction to normal phase CC using CHCl3:MeOH:H2O (6:4:1) gradient.

    • Phase 3 (Polishing): Sephadex LH-20 chromatography using MeOH:H2O (1:1) to remove polymeric impurities.

  • Final Purification: Preparative HPLC (C18 column) using an Acetonitrile/Water (+0.1% Formic Acid) gradient.

Visualization: Isolation Workflow

ExtractionWorkflow Raw Carthamus tinctorius (Dried Florets) Extract Reflux Extraction (60% EtOH) Raw->Extract 3x, 2h, 80°C Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O BuOH n-Butanol Fraction (Target Phase) Partition->BuOH Collect Polar Phase Resin Macroporous Resin (HP-20) BuOH->Resin Gradient Elution Silica Silica Gel CC (CHCl3:MeOH:H2O) Resin->Silica 30-50% EtOH Fr. Sephadex Sephadex LH-20 (Molecular Sieve) Silica->Sephadex Polishing HPLC Prep-HPLC (C18, ACN/H2O) Sephadex->HPLC Final Separation Final Purified HGG (>98% Purity) HPLC->Final Lyophilization

Figure 1: Step-by-step isolation workflow for polar 6-hydroxykaempferol glycosides (HGG) from Safflower.

Pharmacological Mechanisms: Endothelial Protection

The primary therapeutic interest in 6-OHK derivatives lies in their ability to mitigate ischemic injury. Research indicates that HGG exerts potent protective effects against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) injury, a standard model for ischemic stroke.

Mechanism of Action: Anti-Apoptosis & Mitochondrial Preservation

HGG operates not merely as a radical scavenger but as a modulator of cell survival signaling.

  • Inhibition of ROS: HGG reduces intracellular Reactive Oxygen Species (ROS) generated during the reperfusion phase.

  • Mitochondrial Integrity: It prevents the collapse of the Mitochondrial Membrane Potential (

    
    ).
    
  • Apoptotic Pathway Modulation:

    • Downregulation: Bax (pro-apoptotic), Caspase-3 (executioner).

    • Upregulation: Bcl-2 (anti-apoptotic).

    • Signaling: Likely involves the PI3K/Akt or Nrf2/HO-1 axis (common for flavonoids in this class).

Experimental Protocol: OGD/R Assay in HUVECs

To validate the bioactivity of isolated derivatives, the following assay is the industry standard.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Pre-treatment: Incubate cells with HGG (0.1, 1, 10

    
    M) for 12 hours.
    
  • OGD Phase: Replace media with glucose-free Earle's Balanced Salt Solution (EBSS). Place in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4 hours.

  • Reoxygenation (R): Replace EBSS with normal culture media (glucose-containing) and return to normoxic incubator for 10-24 hours.

  • Readouts:

    • Cell Viability: CCK-8 or MTT assay.

    • Apoptosis: Annexin V-FITC/PI Flow Cytometry.

    • LDH Release: Measure supernatant LDH as a marker of membrane rupture.

Visualization: Therapeutic Signaling Pathway

Mechanism Stimulus Ischemia/Reperfusion (OGD/R) ROS ROS Surge Stimulus->ROS Mito Mitochondrial Dysfunction ROS->Mito Damage Bax Bax (High) Mito->Bax Release Cyto-C Caspase Caspase-3 Activation Bax->Caspase Bcl2 Bcl-2 (Low) Bcl2->Bax Inhibition Apoptosis Endothelial Apoptosis Caspase->Apoptosis HGG 6-OHK Derivative (HGG) HGG->ROS Scavenging HGG->Bcl2 Upregulation HGG->Caspase Inhibition

Figure 2: Proposed mechanism of HGG-mediated protection against endothelial ischemic injury.[4]

Pharmacokinetics & Drug Development Challenges

Bioavailability Barrier: Like most flavonoids, 6-OHK derivatives suffer from poor oral bioavailability.

  • Hydrolysis: The bulky glycosides (like HGG) are likely too polar to cross the intestinal epithelium via passive diffusion. They require hydrolysis by Lactase Phlorizin Hydrolase (LPH) or gut microbiota to release the 6-OHK aglycone.

  • Metabolism: Once absorbed, the aglycone is subject to rapid Phase II metabolism (glucuronidation/sulfation) in the liver.

Future Directions:

  • Prodrug Design: Acetylation of the hydroxyl groups to improve lipophilicity.

  • Nano-formulation: Encapsulation of the purified fraction in liposomes or phospholipid complexes to enhance lymphatic transport.

  • Metabolite Tracking: Studies should focus on identifying circulating metabolites, as the in vivo active agent may be a methylated or glucuronidated form of the aglycone.

References
  • Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Source: Frontiers in Pharmacology / PubMed. URL:[Link]

  • Kaempferol-3-O-Rutinoside: A Natural Flavonoid Glycoside with Multifaceted Therapeutic Potential. Source: ResearchGate. URL:[Link]

  • Structure-activity relationship and in vitro inhibition of human cytochrome CYP2A6 and CYP2A13 by flavonoids. Source: Xenobiotica / PubMed. URL:[Link]

  • Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Source: MDPI Molecules. URL:[Link]

  • Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Source: Biopharmaceutics & Drug Disposition.[5][6][7] URL:[Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Robust Separation and Quantification of 6-Hydroxykaempferol 3-beta-rutinoside

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid glycoside found in various medicinal plants, notably in the florets of Safflower (Carthamus tinctorius)[1][2]. Like many flavonoids, it exhibits significant biological activities, including potent antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research[2][3]. The accurate separation and quantification of this analyte from complex matrices such as plant extracts or biological samples are critical for quality control, pharmacokinetic studies, and the development of new therapeutics[4][5].

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products due to its high resolution and sensitivity[4][6]. This application note presents a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of 6-Hydroxykaempferol 3-beta-rutinoside. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Scientific Principle: Reversed-Phase Chromatography of Flavonoid Glycosides

The method is based on the principles of reversed-phase chromatography, the most common mode of HPLC for the analysis of natural products[7].

  • Mechanism of Separation: The analyte, 6-Hydroxykaempferol 3-beta-rutinoside, is a moderately polar molecule due to the presence of a flavonoid aglycone backbone and a rutinoside sugar moiety. In RP-HPLC, the stationary phase is nonpolar (a C18 alkyl-silane bonded to silica), while the mobile phase is a more polar mixture of water and an organic solvent[8]. Separation is achieved based on the differential partitioning of the analyte between these two phases. The analyte molecules are retained on the nonpolar stationary phase through hydrophobic interactions. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, its polarity is decreased, which in turn weakens the hydrophobic interactions and elutes the analyte from the column.

  • Role of Acidic Modifier: Flavonoids possess hydroxyl groups that can interact with residual, un-capped silanol groups on the silica support of the stationary phase. This can lead to undesirable peak tailing. The addition of a small percentage of an acid, such as formic acid, to the mobile phase suppresses the ionization of these silanol groups and the phenolic hydroxyls on the analyte, resulting in sharper, more symmetrical peaks and improved reproducibility[9].

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 6-Hydroxykaempferol 3-beta-rutinoside reference standard (≥98% purity)[10]

  • Acetonitrile (HPLC Grade)[7]

  • Water (HPLC Grade or Milli-Q)[7]

  • Formic Acid (ACS Grade, ≥99%)[9]

  • Methanol or DMSO (HPLC Grade, for stock solution)[1][10]

Instrumentation
  • A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or variable wavelength UV-Vis detector[11].

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (± 0.01 mg).

  • Ultrasonic bath.

  • Syringe filters (0.22 µm, PTFE or Nylon).

Optimized Chromatographic Method

The following parameters were optimized to achieve efficient separation, good peak symmetry, and high sensitivity for 6-Hydroxykaempferol 3-beta-rutinoside.

ParameterOptimized Condition
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[7][12]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[6]
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Detection Wavelength 265 nm (Flavonoids also show strong absorbance around 350 nm)[7][13]
Injection Volume 10 µL[5]
Gradient Elution Program Time (min)
0.0
20.0
25.0
27.0
32.0

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol is foundational for creating a calibration curve for absolute quantification.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 6-Hydroxykaempferol 3-beta-rutinoside reference standard into a 10 mL volumetric flask. Dissolve completely in methanol or DMSO and make up to the mark. Sonicate for 5 minutes if necessary to ensure complete dissolution[5][7]. Store this solution at -20°C.

  • Intermediate Stock Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (at initial conditions: 82% A, 18% B).

  • Working Standard Solutions: Perform serial dilutions from the intermediate stock solution using the initial mobile phase mixture to prepare a series of working standards for the calibration curve. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL[14][15].

  • Filtration: Filter all working standards through a 0.22 µm syringe filter before placing them in autosampler vials.

Protocol 2: Sample Preparation from Plant Material (e.g., Safflower)

This protocol provides a general workflow for extracting the analyte from a complex botanical matrix.

  • Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of 80% methanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature[16].

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully collect the supernatant.

  • Dilution & Filtration: Dilute the supernatant with the initial mobile phase as needed to bring the analyte concentration within the linear range of the calibration curve. Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial[5].

Diagram 1: General Experimental Workflow

This diagram outlines the complete process from sample handling to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample / Standard p2 Solvent Extraction (e.g., Sonication) p1->p2 p3 Centrifuge / Collect Supernatant p2->p3 p4 Dilution & Syringe Filtration (0.22 µm) p3->p4 h1 Equilibrate C18 Column p4->h1 Load into Autosampler h2 Inject Sample (10 µL) h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection at 265 nm h3->h4 d1 Integrate Peak Area h4->d1 Acquire Chromatogram d2 Generate Calibration Curve (from Standards) d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: Experimental workflow for HPLC analysis.

System Suitability and Method Validation

For the method to be trustworthy, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or AOAC[17][18]. This ensures the method is suitable for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. A PDA detector is invaluable here, allowing for peak purity analysis by comparing UV spectra across the peak with that of a pure standard[19].

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. The calibration curve should exhibit a correlation coefficient (R²) of ≥0.999 over the defined concentration range[11][19].

  • Precision & Accuracy: Precision, measured as the relative standard deviation (%RSD) of replicate measurements, should be <2% for intra-day and inter-day analyses. Accuracy is determined by recovery experiments (spiking a blank matrix with known standard amounts) and should typically fall within 95-105%[7][11].

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[11].

Diagram 2: Rationale for Method Parameter Selection

This diagram illustrates the logical connections between analyte properties and the chosen HPLC parameters.

G cluster_analyte Analyte Properties cluster_method Method Design Choices A1 6-Hydroxykaempferol 3-beta-rutinoside Moderately Polar Contains Phenolic -OH UV-Absorbing Chromophore M1 Stationary Phase C18 (Nonpolar) A1->M1 Retain via Hydrophobic Interaction M2 Mobile Phase Modifier 0.1% Formic Acid A1->M2 Suppress Ionization for Better Peak Shape M3 Detector UV-Vis / PDA A1->M3 Enable Detection & Quantification

Caption: Logic of HPLC method development choices.

Conclusion

The HPLC method detailed in this application note provides a selective, robust, and reliable protocol for the separation and quantification of 6-Hydroxykaempferol 3-beta-rutinoside. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent peak shape and resolution. This method is suitable for routine quality control of herbal products, phytochemical analysis, and can be adapted for various research and drug development applications after full validation according to industry standards.

References

  • BioCrick. (n.d.). 6-Hydroxykaempferol 3-beta-rutinoside. Retrieved from [Link]

  • FAO AGRIS. (2017). Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology. Retrieved from [Link]

  • IJAIIRE. (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Planta Medica. (2009). HPLC in Natural Product Analysis: The Detection Issue. Retrieved from [Link]

  • Chula Digital Collections. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Retrieved from [Link]

  • PMC. (2024). Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. Retrieved from [Link]

  • Longdom Publishing. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. Retrieved from [Link]

  • Auctores. (2024). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • ResearchGate. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Kaempferol 3-O-rutinoside. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of the six compounds. Retrieved from [Link]

  • MDPI. (2024). Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. Retrieved from [Link]

  • PMC. (2022). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectral data of kaempferol 3-O-rutinoside.... Retrieved from [Link]

Sources

Application Note: High-Yield Extraction, Isolation, and Purification of 6-Hydroxykaempferol 3-rutinoside from Carthamus tinctorius L.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Safflower Petals (Carthamus tinctorius L.) Target Analyte: 6-Hydroxykaempferol 3-rutinoside (6-HK-3-R)

Introduction & Pharmacological Context

Safflower (Carthamus tinctorius L.) is a highly valued botanical matrix in traditional and modern medicine, characterized by a complex profile of quinochalcones (e.g., Hydroxysafflor yellow A) and flavonol glycosides. Among these, 6-Hydroxykaempferol 3-rutinoside (6-HK-3-R) has emerged as a critical bioactive compound.

Recent integrative pharmacological studies demonstrate that 6-HK-3-R exhibits profound cardioprotective properties. It is highly efficacious in mitigating myocardial ischemia-reperfusion (MIR) injury by activating the protective PI3K/AKT signaling pathway while concurrently suppressing NF-κB-mediated inflammatory cascades[1]. Furthermore, in vivo metabolic profiling reveals that upon oral administration, 6-HK-3-R undergoes predictable phase II metabolism (hydrolysis followed by glucuronidation/sulfonation), making its pure isolation essential for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) and precision drug formulation studies[2].

Isolating 6-HK-3-R in high purity (>95%) presents a significant analytical challenge due to the presence of structurally homologous isomers and highly polar glycosides in the crude matrix. This application note delineates a scalable, self-validating protocol utilizing macroporous resin enrichment coupled with preparative High-Performance Liquid Chromatography (prep-HPLC)[3].

Quantitative Data & Experimental Parameters

To establish a reproducible and self-validating system, the extraction and purification parameters have been optimized based on the physicochemical properties of the target flavonol glycoside.

ParameterPhaseValue / ConditionMechanistic Rationale
Solvent Concentration Extraction70% Aqueous EthanolMatches the dielectric constant of polar flavonoid glycosides, solubilizing both the aglycone core and the rutinoside moiety.
Extraction Temp. Extraction40°CPrevents thermal degradation and oxidation of the heat-sensitive polyphenolic structure.
Resin Type EnrichmentD101 (Non-polar)The cross-linked polystyrene matrix provides a high adsorption capacity for aromatic rings via van der Waals forces.
Elution Solvent Enrichment50% EthanolLowers solvent polarity sufficiently to disrupt resin-flavonoid interactions for selective desorption.
Prep-HPLC Column PurificationODS C18 (250 x 20 mm)Provides high-resolution reverse-phase separation of closely related structural isomers[3].
Mobile Phase Additive Purification0.1% Formic AcidSuppresses the ionization of phenolic hydroxyl groups, eliminating peak tailing and improving resolution.

Step-by-Step Methodology

Phase 1: Raw Material Preparation & Solid-Liquid Extraction
  • Matrix Preparation: Dry Carthamus tinctorius L. petals at 40°C to a constant weight. Pulverize the dried petals and pass them through a 40-mesh sieve.

    • Expert Insight: Milling to 40-mesh optimizes the surface-area-to-volume ratio for solvent penetration without generating excessive fine dust, which would cause severe backpressure during downstream filtration.

  • Ultrasonic-Assisted Extraction (UAE): Suspend 1.0 kg of the pulverized powder in 10 L of 70% (v/v) aqueous ethanol.

  • Sonication: Extract via ultrasonication (40 kHz, 40°C) for 3 cycles of 45 minutes each.

    • Causality: Acoustic cavitation mechanically disrupts the plant cell walls, accelerating the mass transfer of intracellular flavonoids into the solvent significantly faster than traditional maceration.

Phase 2: Macroporous Resin Adsorption Chromatography (Enrichment)
  • Dealcoholization: Filter the crude extract through a Buchner funnel. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C until all ethanol is removed, leaving an aqueous suspension.

    • Critical Step: Complete ethanol removal is mandatory. Residual ethanol will act as a premature eluent, causing target loss in the loading effluent.

  • Resin Loading: Load the aqueous concentrate onto a glass column packed with pre-treated D101 macroporous resin (Flow rate: 2 BV/hour).

  • Aqueous Wash: Wash the column with 5 Bed Volumes (BV) of deionized water to elute highly polar impurities (sugars, amino acids, and organic acids).

  • Target Elution: Elute the enriched flavonoid fraction using 4 BV of 50% ethanol. Collect the eluate and evaporate to dryness.

Phase 3: Preparative HPLC Purification
  • Reconstitution: Dissolve the dried 50% ethanol fraction in a minimal volume of the initial mobile phase (10% Acetonitrile) and filter through a 0.45 μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: ODS C18 Preparative Column (250 mm × 20 mm, 5 μm).

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 10% B to 30% B over 40 minutes[3].

    • Flow Rate: 10 mL/min.

    • Detection: UV at 280 nm (general polyphenols) and 340 nm (flavonol specific).

  • Fraction Collection: Monitor the chromatogram and collect the peak corresponding to 6-HK-3-R.

    • Causality: The acidic modifier (formic acid) ensures the multiple phenolic -OH groups remain protonated, maintaining the molecule's hydrophobicity for optimal interaction with the C18 stationary phase, thereby separating it from structurally similar analogs like rutin[3].

Phase 4: Lyophilization and Validation
  • Solvent Removal: Remove the acetonitrile from the collected fraction via rotary evaporation (35°C).

  • Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain pure 6-HK-3-R powder.

  • Self-Validation: Confirm purity (>95%) via analytical UPLC-QTOF-MS/MS, verifying the parent ion and the diagnostic fragment ion (loss of the rutinoside moiety)[2].

Visualizations

Extraction and Purification Workflow

Workflow N1 Safflower Petals (Carthamus tinctorius L.) N2 Ultrasonic Extraction (70% Aqueous Ethanol) N1->N2 N3 Macroporous Resin (D101) (Water Wash, 50% EtOH Elution) N2->N3 N4 Preparative HPLC (ODS C18) (Gradient: ACN / 0.1% Formic Acid) N3->N4 N5 6-Hydroxykaempferol 3-rutinoside (>95% Purity) N4->N5

Workflow for the extraction and purification of 6-HK-3-R from Safflower.

Pharmacological Signaling Pathway

Pathway HK 6-HK-3-R PI3K PI3K/AKT Pathway HK->PI3K Activates NFKB NF-κB Pathway HK->NFKB Inhibits MIR Myocardial I/R Injury Mitigation PI3K->MIR Protects CYTO Inflammatory Cytokines (IL-6, TNF-α) NFKB->CYTO Promotes CYTO->MIR Aggravates

Pharmacological mechanism of 6-HK-3-R in mitigating myocardial ischemia-reperfusion injury.

References

1.[3] Chen, J., et al. "HPLC fingerprint-oriented preparative separation of major flavonoids from safflower extract by preparative pressurized liquid chromatography." Journal of Chinese Pharmaceutical Sciences.[Link] 2.[1] Zhao, F., et al. "Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury." International Journal of Molecular Sciences (MDPI).[Link] 3.[2] "Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs) in the MS n chromatograms." Analytical Methods (RSC Publishing).[Link]

Sources

Application Note: Structural Elucidation of 6-Hydroxykaempferol Glycosides using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Hydroxykaempferol, a flavonol predominantly found in plants like Safflower (Carthamus tinctorius), and its glycosidic derivatives are subjects of significant research due to their potential antioxidant and therapeutic properties.[1][2] The structural characterization of these glycosides is fundamental to understanding their bioavailability and mechanism of action. This application note provides a comprehensive guide to the fragmentation patterns of 6-hydroxykaempferol glycosides observed in tandem mass spectrometry (MS/MS). We will explore the core principles of flavonoid glycoside fragmentation, detail specific pathways for 6-hydroxykaempferol derivatives, and provide a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) protocol for their analysis.

Introduction: The Significance of 6-Hydroxykaempferol Glycosides

Flavonoids are a vast class of plant secondary metabolites renowned for their biological activities.[3][4] 6-Hydroxykaempferol belongs to the flavonol subclass and is structurally distinguished by an additional hydroxyl group on the A-ring of the kaempferol backbone. In nature, it primarily exists as O-glycosides, where sugar moieties are attached to one or more of its hydroxyl groups.[2] This glycosylation significantly impacts the molecule's solubility, stability, and biological function. Therefore, precise identification of both the aglycone structure and the nature and position of the sugar attachments is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.[3][5]

Principles of Flavonoid Glycoside Fragmentation

The fragmentation of flavonoid glycosides in a mass spectrometer, typically using Collision-Induced Dissociation (CID), follows predictable and structurally informative pathways. Electrospray ionization (ESI) is the most common ionization technique, and analysis is often performed in both positive and negative ion modes, though the negative mode frequently yields cleaner spectra for phenolic compounds.[3][6]

Cleavage of the Glycosidic Bond

The most labile bond in a flavonoid O-glycoside is the glycosidic linkage between the sugar and the aglycone.[7] The primary fragmentation event is the cleavage of this bond, resulting in a neutral loss of the sugar moiety and the formation of an aglycone ion, denoted as [Y₀]⁻ or [Y₀]⁺. This event is diagnostic for the presence of a glycoside and reveals the mass of the aglycone.

Table 1: Common Neutral Losses from Flavonoid Glycosides in MS/MS

Sugar Moiety Neutral Loss (Da) Rationale
Hexose (e.g., Glucose, Galactose) 162 C₆H₁₀O₅
Deoxyhexose (e.g., Rhamnose) 146 C₆H₁₀O₄
Pentose (e.g., Arabinose, Xylose) 132 C₅H₈O₄

| Glucuronic Acid | 176 | C₆H₈O₆ |

These characteristic losses are the first and most crucial step in identifying the type of sugar(s) attached to the flavonoid core.[7][8]

Fragmentation of the Aglycone Core

Once the sugar moieties are cleaved, the resulting aglycone ion can be further fragmented (MS³) to confirm the identity of the flavonoid backbone. The most valuable fragmentation for structural elucidation involves the breaking of the C-ring through a retro-Diels-Alder (RDA) reaction.[3][5] This cleavage provides fragment ions containing the A-ring and B-ring separately, allowing for the localization of substituents on each part of the molecule.

Characteristic Fragmentation of 6-Hydroxykaempferol Glycosides

The aglycone, 6-hydroxykaempferol (C₁₅H₁₀O₇), has a monoisotopic mass of approximately 302.1 Da. In negative ion mode ESI-MS, it is observed as a deprotonated molecule, [M-H]⁻, at m/z 301.03.

Single Glycoside Example: 6-Hydroxykaempferol-3-O-glucoside

For a monoglycoside such as 6-hydroxykaempferol-3-O-glucoside (MW 464.4 g/mol ), the analysis proceeds as follows:

  • Full Scan MS: The precursor ion [M-H]⁻ is detected at m/z 463.09.

  • MS/MS Fragmentation: Upon CID, the primary fragmentation is the neutral loss of the glucose moiety (162 Da). This produces a high-intensity product ion at m/z 301.03, which corresponds to the deprotonated 6-hydroxykaempferol aglycone [Y₀]⁻.[7]

  • Aglycone Fragmentation: Further fragmentation of the m/z 301.03 ion yields characteristic ions from the aglycone core. The presence of hydroxyl groups at positions 5, 6, and 7 on the A-ring leads to specific RDA fragments that confirm the 6-hydroxy substitution pattern.

G cluster_MS2 MS/MS of [M-H]⁻ cluster_MS3 MS³ of [Y₀]⁻ Precursor 6-Hydroxykaempferol-3-O-glucoside [M-H]⁻ m/z 463.09 Aglycone 6-Hydroxykaempferol Aglycone [Y₀]⁻ m/z 301.03 Precursor->Aglycone  -162 Da  (Loss of Glucose) Aglycone_2 Aglycone [Y₀]⁻ m/z 301.03 Fragments RDA & Other Fragments (e.g., CO, H₂O loss) Aglycone_2->Fragments CID

Figure 1: Fragmentation of a 6-Hydroxykaempferol Monoglycoside.

Multiple Glycoside Example: 6-Hydroxykaempferol-3,6-diglucoside

For molecules with multiple sugar units, such as 6-hydroxykaempferol-3,6-diglucoside, fragmentation occurs in a stepwise manner.[9][10]

  • Full Scan MS: The precursor ion [M-H]⁻ is detected at m/z 625.14.

  • MS/MS Fragmentation: CID induces sequential losses of the glucose units. The first loss of 162 Da generates a fragment ion at m/z 463.09. The second loss of 162 Da from this intermediate ion produces the base aglycone ion at m/z 301.03. The order of sugar loss can sometimes provide information on the attachment position, with sugars at the 3- and 7-positions often being more labile.[7]

G Precursor 6-Hydroxykaempferol-3,6-diglucoside [M-H]⁻ m/z 625.14 Intermediate [M-H-Glc]⁻ m/z 463.09 Precursor->Intermediate -162 Da Aglycone Aglycone [Y₀]⁻ m/z 301.03 Intermediate->Aglycone -162 Da

Figure 2: Sequential Fragmentation of a Diglycoside.

Table 2: Predicted MS Fragmentation Data for 6-Hydroxykaempferol Glycosides (Negative Ion Mode)

Compound Formula Precursor Ion [M-H]⁻ (m/z) Primary Fragment Ions (m/z) Neutral Loss (Da)
6-Hydroxykaempferol C₁₅H₁₀O₇ 301.03 - -
6-Hydroxykaempferol 3-O-glucoside C₂₁H₂₀O₁₂ 463.09 301.03 162 (Hexose)
6-Hydroxykaempferol 7-O-rhamnoside C₂₁H₂₀O₁₁ 447.09 301.03 146 (Deoxyhexose)
6-Hydroxykaempferol 3,6-diglucoside C₂₇H₃₀O₁₇ 625.14 463.09, 301.03 162, 162
6-Hydroxykaempferol 3-O-rutinoside C₂₇H₃₀O₁₆ 609.15 463.09, 301.03 146 (Rhamnose)

| (Rhamnosylglucoside) | | | 301.03 | 162 (Glucose) |

Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis of 6-hydroxykaempferol glycosides from a plant matrix.

Sample Preparation: Extraction from Carthamus tinctorius
  • Homogenization: Weigh 1.0 g of dried Safflower petals and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powder to a 50 mL conical tube. Add 20 mL of 80% aqueous methanol (MeOH/H₂O, 80:20 v/v).

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 twice more and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS System and Conditions
  • Rationale: A reversed-phase C18 column is used to separate the moderately polar flavonoid glycosides. A gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization.

Table 3: Recommended LC-MS/MS Parameters

Parameter Setting
Liquid Chromatography
Instrument UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[11]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 min, hold 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C[6]
Injection Volume 2-5 µL
Mass Spectrometry
Instrument Q-TOF or Triple Quadrupole MS (e.g., Sciex, Thermo, Agilent)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV to -4.5 kV
Source Temperature 120-150 °C
Desolvation Gas Temp 400-500 °C
Scan Mode Full Scan (m/z 100-1000) for precursor identification
MS/MS Mode Product Ion Scan with Collision-Induced Dissociation (CID)

| Collision Energy | Ramped (e.g., 20-50 eV) to generate rich fragment spectra |

Data Analysis and Interpretation Workflow

A systematic approach is essential for confident identification.

G A 1. Acquire LC-MS Data (Full Scan) B 2. Extract Ion Chromatograms (EICs) for Predicted Precursor m/z A->B C 3. Analyze MS/MS Spectra of Detected Peaks B->C D 4. Identify Neutral Losses (162, 146, 132 Da) C->D E 5. Confirm Aglycone Ion (m/z 301.03) D->E F 6. Analyze Aglycone Fragments (RDA, etc.) E->F G 7. Final Structure Annotation F->G

Figure 3: Workflow for Identification of 6-Hydroxykaempferol Glycosides.

Conclusion

Tandem mass spectrometry is an indispensable technique for the rapid and accurate structural characterization of 6-hydroxykaempferol glycosides. By understanding the fundamental fragmentation rules—namely the cleavage of glycosidic bonds leading to characteristic neutral losses and the subsequent RDA fragmentation of the aglycone—researchers can confidently identify these compounds in complex biological matrices. The protocols and fragmentation patterns detailed in this note serve as a robust framework for scientists in natural product research and drug discovery, facilitating the exploration of these promising bioactive molecules.

References

  • Cuyckens, F., & Claeys, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Journal of Mass Spectrometry, 41(1), 1-15. Available at: [Link]

  • Morikawa, T., et al. (2019). A “Qualitative–Pharmacological–Correlation–Molecular” Integrated Workflow Reveals HIF-1α–Relevant Anti-Hypoxia Metabolites in Rhodiola Species. Molecules, 25(5), 1065. Available at: [Link]

  • Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available at: [Link]

  • Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(9), 583. Available at: [Link]

  • Wang, N., et al. (2022). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers in Pharmacology, 13, 969680. Available at: [Link]

  • de Oliveira, D. R., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Revista Brasileira de Farmacognosia, 26(4), 451-458. Available at: [Link]

  • March, R. E., & Miao, X. S. (2004). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. International Journal of Mass Spectrometry, 232(2), 171-181. Available at: [Link]

  • Moco, S., et al. (2020). Mass Spectrometry Imaging of Flavonols and Ellagic Acid Glycosides in Ripe Strawberry Fruit. Metabolites, 10(10), 402. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. The MS 2 spectra (A), and the fragmentation pathway producing... ResearchGate. Available at: [Link]

  • Fu, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18246-18261. Available at: [Link]

  • García-Márquez, J., et al. (2020). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review. Food Technology and Biotechnology, 58(3), 246-264. Available at: [Link]

  • Fuhr, L., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 52(8), 841-848. Available at: [Link]

Sources

Solubility of 6-Hydroxykaempferol 3-beta-rutinoside in DMSO and methanol

Application Note: Solubility Dynamics and Preparation Protocols for 6-Hydroxykaempferol 3- -rutinoside

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

6-Hydroxykaempferol 3-

12

From a physicochemical perspective, the molecule presents a unique solubility challenge. It features a highly hydrophobic flavonol backbone coupled with a hydrophilic rutinoside (disaccharide) moiety. Consequently, selecting the correct solvent system is not merely a matter of dissolution, but a critical variable that dictates the compound's stability, bioavailability in in vitro assays, and ionization efficiency in mass spectrometry.

Solvent Selection: Causality & Physicochemical Dynamics

To ensure experimental reproducibility, researchers must separate the preparation of storage/master stocks from analytical working solutions .

  • Dimethyl Sulfoxide (DMSO) for Master Stocks: As a polar aprotic solvent with a high dielectric constant, DMSO effectively disrupts the dense intermolecular hydrogen-bonding network of the rutinoside sugar moiety[3]. This allows for the preparation of highly concentrated, thermodynamically stable master stocks. Furthermore, anhydrous DMSO minimizes water activity, thereby preventing the hydrolytic and oxidative degradation of the flavonol core.

  • Methanol (MeOH) for Analytical Dilutions: While DMSO is excellent for storage, it causes severe ion suppression in Electrospray Ionization (ESI) mass spectrometry and can induce high backpressure in UHPLC systems. Methanol, a polar protic solvent, provides moderate solubility but boasts low viscosity and high volatility. Transitioning the compound into a methanolic phase for LC-MS workflows ensures optimal droplet desolvation and sharp chromatographic peak shapes[1].

Quantitative Data: Solubility & Stability Profile

The following table summarizes the validated solubility parameters and storage conditions required to maintain the structural integrity of 6-Hydroxykaempferol 3-

Solvent SystemMax Solubility (Approx.)Recommended StockStorage TempShelf Life (Desiccated)Primary Application
Anhydrous DMSO ≥ 20 mg/mL10 mM-20°C12–24 MonthsLong-term master stocks; Cell assay dosing
Methanol (LC-MS Grade) ~ 5 mg/mL1 mM-80°C6 MonthsHPLC/LC-MS analytical quantification
Aqueous Buffers (PBS) < 0.1 mg/mLN/A (Dilute from DMSO)4°C< 24 HoursIn vitro bioassays (e.g., HUVEC cultures)

Workflow & Experimental Protocols

The following workflow illustrates the logical progression from raw solid compound to downstream applications, emphasizing the divergent paths for bioassays versus analytical chemistry.

WorkflowStart6-Hydroxykaempferol3-beta-rutinoside (Solid)DMSOAnhydrous DMSO(Master Stock: 10 mM)Start->DMSO High Solubility(>20 mg/mL)MeOHMethanol(Working Dilution: 100 µM)Start->MeOH Moderate Sol.(~5 mg/mL)DMSO->MeOH Serial Dilution(1:100)BioassayIn Vitro Bioassays(HUVEC, Platelets)DMSO->Bioassay Dilute in Buffer(<0.1% DMSO final)Storage-20°C Storage(Amber Vials)DMSO->StorageAnalysisLC-MS / HPLCQuantificationMeOH->Analysis

Workflow for solvent selection and downstream application of 6-Hydroxykaempferol 3-beta-rutinoside.

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Expertise Note: Flavonoid glycosides are highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, which alters the actual molarity and introduces water that accelerates degradation.

  • Equilibration: Remove the lyophilized 6-Hydroxykaempferol 3-

    
    -rutinoside vial from -20°C storage and place it in a desiccator at room temperature (approx. 25°C) for 30 minutes prior to opening.
    
  • Weighing: Weigh the required mass accurately (e.g., 6.10 mg for 1 mL of a 10 mM stock, assuming a molecular weight of ~610.5 g/mol [4]).

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (>99.9% purity).

  • Agitation: Vortex gently for 30 seconds. If dissolution is incomplete, warm the tube in a water bath at 37°C for 2–5 minutes to overcome the activation energy of dissolution[5].

  • Self-Validation (Optical Check): Hold the tube against a dark background while illuminating it with a bright, focused light beam. The solution must be completely optically clear. The absence of a Tyndall effect (light scattering) confirms that no micro-precipitates remain.

  • Storage: Aliquot the solution into amber microcentrifuge tubes to prevent photodegradation of the flavonol core, purge with nitrogen gas if possible, and store at -20°C.

Protocol 2: Preparation of Analytical Working Solutions in Methanol

Expertise Note: Direct transition from high-concentration DMSO to Methanol can sometimes cause transient localized precipitation (crashing out) due to rapid changes in the solvent dielectric constant.

  • Thawing: Thaw a 10 mM DMSO master stock aliquot completely at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Perform a 1:100 dilution by pipetting 10 µL of the DMSO stock directly into the center of 990 µL of LC-MS grade Methanol. Do not pipette down the side of the tube.

  • Self-Validation (Centrifugation Check): Vortex the methanolic solution for 15 seconds, then centrifuge at 10,000 x g for 5 minutes. Inspect the very bottom of the tube. The complete absence of a pellet validates that the compound has remained fully solvated during the solvent transition.

  • Analysis: Transfer the validated supernatant to an HPLC vial equipped with a glass insert for immediate LC-MS analysis.

Biological Relevance & Pharmacological Pathway

When dosing in vitro models (such as Human Umbilical Vein Endothelial Cells [HUVECs] or isolated platelets), the DMSO master stock must be diluted into aqueous media. The final DMSO concentration must strictly remain below 0.1% (v/v) to prevent solvent-induced cytotoxicity or artificial alteration of cell membrane permeability.

Once properly administered, 6-Hydroxykaempferol 3-

26

PathwayCompound6-Hydroxykaempferol3-beta-rutinosideTarget1HIF-1α / NF-κBSignalingCompound->Target1 InhibitsTarget2ADP-InducedPlatelet ActivationCompound->Target2 AntagonizesEffect1↓ Pro-inflammatoryCytokines (IL-6, TNF-α)Target1->Effect1Effect2↓ ThrombusFormationTarget2->Effect2OutcomeEndothelial Protection &Anti-thrombotic EfficacyEffect1->OutcomeEffect2->Outcome

Pharmacological mechanism of 6-Hydroxykaempferol 3-beta-rutinoside in endothelial protection.

References

  • BioCrick. "6-Hydroxykaempferol 3-Rutinoside -6-glucoside | CAS:145134-63-0 | Flavonoids". BioCrick.[Link]

  • BioCrick. "6-Hydroxykaempferol 3-Rutinoside -6-glucoside-COA". BioCrick.[Link]

  • BioCrick. "N-(p-Coumaroyl) serotonin | CAS:68573-24-0 | Alkaloids". BioCrick.[Link]

  • PMC. "Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo". National Center for Biotechnology Information.[Link]

  • PMC. "Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury". National Center for Biotechnology Information.[Link]

Semi-preparative HPLC isolation of Safflower flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Semi-Preparative HPLC Isolation of Safflower Flavonoids

Executive Summary

This application note details a robust, scalable protocol for the isolation of high-purity (>98%) Hydroxysafflor Yellow A (HSYA) and Anhydrosafflor Yellow B (AHSYB) from Safflower (Carthamus tinctorius L.). Unlike standard phytochemical isolations, Safflower flavonoids present unique challenges due to their high polarity, thermal instability, and the presence of interfering polysaccharides.

This guide moves beyond generic "load and go" methods, introducing a Multi-Stage Enrichment Strategy combined with Geometric Scale-Up Logic to maximize yield while protecting expensive semi-preparative columns.

Chemical Context & Challenge

HSYA and AHSYB are quinochalcone C-glycosides.[1] Their structural features dictate specific handling requirements:

  • High Polarity: They elute early on reverse-phase (C18) columns, often co-eluting with highly polar impurities (sugars, amino acids).

  • Thermal Instability: HSYA degrades rapidly above 60°C, requiring low-temperature extraction and lyophilization.

  • Acidity Sensitivity: While acid is needed to suppress silanol ionization (peak tailing), strong acids can hydrolyze the glycosidic bonds.

Workflow Visualization

The following diagram outlines the critical path from raw material to isolated compound.

IsolationWorkflow Raw Raw Safflower Florets Extract Low-Temp Ultrasonic Extraction (Water, <50°C) Raw->Extract 1:15 Solid/Liquid PreTreat Ethanol Precipitation (Remove Polysaccharides) Extract->PreTreat 70% EtOH Final Conc. Enrich Macroporous Resin (HZ-801) (Desalting & Enrichment) PreTreat->Enrich Adsorption/Elution Scout Analytical HPLC Scouting (Method Development) Enrich->Scout Crude Flavonoid Fraction ScaleCalc Scale-Up Calculation (Geometric Scaling) Scout->ScaleCalc Resolution > 1.5 Prep Semi-Prep HPLC Isolation (C18, Acidified Water/ACN) ScaleCalc->Prep Load: 20-50mg/inj Process Fraction Lyophilization Prep->Process Collect Peaks Final HSYA / AHSYB (>98% Purity) Process->Final -80°C Freeze Dry

Caption: Figure 1: End-to-end isolation workflow emphasizing pre-treatment to protect the HPLC column.

Sample Preparation & Pre-Purification

Rationale: Direct injection of crude aqueous extracts will irreversibly foul C18 columns due to polysaccharide precipitation and protein binding.

Step 4.1: Extraction
  • Solvent: Deionized water (pH adjusted to 4.0 with Formic Acid to stabilize HSYA).

  • Ratio: 1:15 (w/v).

  • Method: Ultrasonic extraction at 40°C for 45 minutes. Note: Do not exceed 50°C.

  • Filtration: Filter supernatant through a 200-mesh sieve.

Step 4.2: Polysaccharide Removal (Ethanol Precipitation)
  • Concentrate the aqueous extract to 1/5th volume under vacuum (<45°C).

  • Slowly add Ethanol (95%) to reach a final concentration of 70% ethanol.

  • Refrigerate at 4°C for 12 hours.

  • Centrifuge (8000 rpm, 10 min) and discard the pellet (polysaccharides/proteins).

  • Evaporate ethanol from the supernatant to obtain the "Clarified Extract."

Step 4.3: Enrichment (Macroporous Resin)

This step removes salts and highly polar sugars that co-elute with HSYA.

  • Resin: HZ-801 or AB-8 (Styrene-divinylbenzene copolymer).

  • Loading: Load Clarified Extract onto the column (BV = Bed Volume).

  • Wash: Flush with 3 BV of Deionized Water (removes sugars/salts).

  • Elution: Elute with 30% Ethanol (collect this fraction—contains HSYA/AHSYB).

  • Drying: Rotary evaporate to dryness.

Analytical Method Development (The Scout)

Before scale-up, resolution must be established on an analytical scale.

  • System: HPLC with PDA/DAD detector.

  • Column: C18, 4.6 × 250 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters SunFire).

  • Wavelength: 403 nm (Max absorption for Safflower yellow pigments).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

Analytical Gradient Table:

Time (min) % A (Aq) % B (Org) Curve
0.0 95 5 Initial
5.0 90 10 Linear
20.0 75 25 Linear
25.0 10 90 Wash

| 30.0 | 95 | 5 | Re-equilibrate |

Success Criteria: HSYA (approx. 12-14 min) and AHSYB (approx. 16-18 min) must have a resolution (Rs) > 1.5.

Scale-Up Strategy

To transfer the method to a Semi-Prep column (e.g., 10 mm ID), use Geometric Scaling .

Scale-Up Diagram

ScaleUp cluster_0 Analytical Scale cluster_1 Semi-Prep Scale AnaCol Column: 4.6 mm ID PrepCol Column: 10.0 mm ID AnaCol->PrepCol Scale Factor (SF) = (10/4.6)² ≈ 4.7 AnaFlow Flow: 1.0 mL/min PrepFlow Flow: 4.7 mL/min AnaFlow->PrepFlow Flow × SF AnaLoad Load: 0.5 mg PrepLoad Load: ~10-20 mg AnaLoad->PrepLoad Load × SF

Caption: Figure 2: Geometric scaling logic for transferring methods from analytical to semi-prep scale.

Calculations:

  • Scale Factor (SF):

    
    
    
  • Flow Rate:

    
    .
    
  • Loading: If analytical load was 0.5 mg (overload threshold), prep load is

    
    . Note: In practice, for isolation, we intentionally overload the column slightly, aiming for 10-15 mg per injection, accepting some peak broadening.
    

Semi-Preparative Isolation Protocol

Instrumentation: Semi-preparative HPLC system (e.g., Waters 1525, Agilent 1260 Infinity Prep) with Fraction Collector.

Stationary Phase:

  • Column: C18 Prep Column (10 mm × 250 mm, 5 µm or 10 µm).

  • Tip: Use a matching Guard Column to prolong main column life.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (Volatile, easier to remove than acetic acid).

  • Solvent B: Acetonitrile.[2]

Gradient Optimization (Focused Gradient): Since the targets elute between 10-25% B, we flatten the gradient in this region to maximize separation.

Time (min)% BEvent
0.05Injection
2.010Ramp to elution zone
25.030Shallow Gradient (Separation Zone)
26.095Wash
30.095Wash
31.05Re-equilibrate

Operational Steps:

  • Sample Dissolution: Dissolve the enriched resin fraction in the starting mobile phase (5% ACN/Water). Filter through 0.45 µm PTFE.

  • Loading: Inject 1.0 - 2.0 mL (approx. 20-30 mg sample).

  • Collection: Set fraction collector to "Slope Trigger" or "Threshold" at 403 nm.

    • Fraction 1 (HSYA): Typically elutes ~12-15 min.

    • Fraction 2 (AHSYB): Typically elutes ~18-22 min.

  • Post-Run: Wash column with 100% ACN for 10 mins after every 5 injections to remove accumulated hydrophobic impurities.

Post-Processing & Purity Verification

  • Solvent Removal: Combine fractions. Remove Acetonitrile using a Rotary Evaporator at 35°C (Crucial: Keep temp low).

  • Lyophilization: Freeze the remaining aqueous phase at -80°C and lyophilize to obtain yellow powder.

  • Purity Check: Re-analyze 10 µg of the final powder on the Analytical Method (Section 5).

    • Requirement: Single peak >98% area integration at 403 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase acid modifier (up to 0.2% Formic Acid) or use "End-capped" columns.
Split Peaks Sample solvent too strong.Dissolve sample in <10% ACN. Do not dissolve in 100% MeOH/ACN.
Low Recovery Thermal degradation during drying.Ensure rotary evaporator bath <40°C. Use high vacuum.
Pressure High Column fouling from polysaccharides.Replace Guard Column. Re-do Ethanol Precipitation step on crude sample.

References

  • Separation of HSYA and Anhydrosafflor Yellow B: Journal of Separation Science. "Preparative separation of hydroxyl safflower yellow A and anhydrosafflor yellow B...".

  • Extraction Methodology: Molecules. "Simultaneous Optimization of the Ultrasonic Extraction Method...".

  • Scale-Up Calculations: Waters Corporation. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques".

  • Pharmacology of Safflower: Frontiers in Pharmacology. "Hydroxysafflor Yellow A: A Systematical Review".

Sources

High-Resolution LC-MS Analysis of 6-Hydroxykaempferol Derivatives: Advanced Sample Preparation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: 6-Hydroxykaempferol Derivatives

6-Hydroxykaempferol (6-OHK) and its glycosidic derivatives (e.g., 6-hydroxykaempferol-3,6-diglucoside, 6-hydroxykaempferol-3-O-rutinoside) are potent bioactive flavonols predominantly found in botanicals such as Carthamus tinctorius (safflower) and high-altitude strawberries[1][2]. From an analytical perspective, these compounds present significant challenges. Due to the presence of multiple phenolic hydroxyl groups—particularly the highly reactive 6-hydroxyl position—these molecules are notoriously susceptible to oxidation, pH-dependent degradation, and extensive protein binding when introduced into biological matrices[1][3]. Consequently, sample preparation prior to Liquid Chromatography-Mass Spectrometry (LC-MS) must be meticulously designed to prevent analyte loss, mitigate matrix effects, and ensure high ionization efficiency in the mass spectrometer.

Mechanistic Rationale in Sample Preparation

Solvent Selection & pH Control

The extraction of 6-OHK glycosides from solid plant matrices requires a delicate balance of solvent polarity. A mixture of 50% aqueous methanol provides optimal solvation for both the hydrophilic sugar moieties and the moderately lipophilic aglycone backbone[2]. Crucially, the addition of 0.1% HCl lowers the pH of the extraction milieu, which suppresses the ionization of the phenolic hydroxyl groups. This acidic environment prevents oxidative degradation during ultrasonic extraction and stabilizes the molecules for downstream electrospray ionization (ESI)[2]. To halt any residual enzymatic or chemical degradation post-extraction, samples must be immediately quenched using an equal volume of cold mobile phase or an acidic buffer[3].

Matrix Effect Mitigation & Protein Binding

In pharmacokinetic studies involving biofluids (e.g., rat plasma), 6-OHK derivatives exhibit strong non-covalent binding to plasma proteins, which can drastically reduce LC-MS recovery rates[1]. Solvent protein precipitation (SPP) using cold organic solvents (like methanol or acetonitrile) effectively denatures these proteins, releasing the bound flavonoids[1]. Furthermore, advanced techniques such as Large Volume Direct Injection (LVDI) coupled with column-switching valves can bypass traditional evaporation-reconstitution steps, minimizing analyte loss and reducing matrix-related ion suppression in the MS source[4].

Workflow Visualization

Workflow cluster_plant Plant Tissue (e.g., Strawberry) cluster_bio Biological Fluids (e.g., Plasma) S1 Sample Matrix Selection (Plant vs. Biofluid) S2 Internal Standard (IS) Spiking (e.g., Rutin at 4000 nmol/L) S1->S2 S3A Ultrasonic Extraction 50% MeOH + 0.1% HCl S2->S3A Solid Matrix S3B Protein Precipitation Solvent Addition / SPE S2->S3B Liquid Matrix S4 High-Speed Centrifugation (12,200 × g, 5 min) S3A->S4 S3B->S4 S5 Filtration (0.22 µm) & Cold Quenching S4->S5 S6 LC-MS/MS Analysis (MRM Mode) S5->S6

Workflow for LC-MS sample preparation of 6-hydroxykaempferol derivatives.

Self-Validating Extraction Protocols

Protocol A: Plant Tissue Extraction (e.g., Strawberry/Safflower)

Self-Validation Checkpoint: The inclusion of an internal standard (IS) prior to extraction ensures that any analyte loss during sonication or filtration is mathematically corrected during quantification. System suitability is verified if the IS peak area remains within ±15% across all injections.

  • Lyophilization & Pulverization: Freeze-dry the plant tissue and grind it into a fine powder to maximize the surface area for solvent penetration.

  • Weighing & Spiking: Accurately weigh 50 mg of the resultant powder into a 2.0 mL microcentrifuge tube. Spike the sample with a known concentration of an internal standard (e.g., Rutin at 4000 nmol/L)[2].

  • Acidified Extraction: Add 500 μL of the extraction solution (50% methanol in water containing 0.1% HCl)[2]. Causality: The HCl maintains the flavonol in its protonated state, preventing auto-oxidation of the 6-hydroxyl group.

  • Ultrasonic-Assisted Extraction (UAE): Subject the mixture to ultrasonic extraction for 30 minutes at ambient temperature[2]. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

  • Phase Separation: Centrifuge the homogenate at 12,200 × g for 5 minutes at 4°C[2]. The low temperature prevents the re-solubilization of unwanted lipid components into the supernatant.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 μm PTFE syringe filter directly into an amber LC vial[2]. Causality: Amber vials protect the light-sensitive 6-OHK derivatives from UV-induced isomerization.

Protocol B: Biological Fluid Processing (Pharmacokinetic Studies)

Self-Validation Checkpoint: Matrix effect (ME) and extraction recovery (RE) must be calculated by comparing the peak areas of pre-extraction spiked samples versus post-extraction spiked blank matrix. A valid protocol must yield an RE of >80% and an ME between 85-115%.

  • Sample Thawing: Thaw plasma, urine, or bile samples on ice to minimize enzymatic degradation.

  • Aliquoting & IS Addition: Transfer 50 μL of the biological sample into a clean tube. Add 10 μL of the internal standard solution (e.g., Kaempferol-3-O-rutinoside, 1 μg/mL).

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile or methanol to the sample[1]. Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of drug-protein binding[1].

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Supernatant Collection & Injection: Transfer the clear supernatant to an LC vial. For systems equipped with LVDI, the supernatant can be directly injected without the need for nitrogen evaporation and reconstitution, thereby preserving the integrity of labile 6-OHK derivatives[4].

Quantitative Parameters & QC Metrics

ParameterPlant Matrix (e.g., Strawberry)Biological Matrix (e.g., Rat Plasma)Mechanistic Rationale
Sample Amount 50 mg lyophilized powder50 - 100 µL plasmaEnsures sufficient analyte mass without causing column overloading or detector saturation.
Extraction Solvent 500 µL 50% MeOH with 0.1% HCl150 - 300 µL Acetonitrile/MeOHBalances polarity for glycosides; effectively precipitates proteins in plasma.
Internal Standard Rutin (4000 nmol/L)Kaempferol-3-O-rutinosideStructurally similar flavonoids correct for matrix effects and ion suppression.
Centrifugation 12,200 × g, 5 min, 4°C10,000 rpm, 10 min, 4°CPellets cellular debris and precipitated proteins; cold temp prevents degradation.
Filtration/Cleanup 0.22 µm PTFE membraneDirect injection (LVDI) or SPEPrevents LC frit clogging, prolongs column life, and minimizes analyte loss.

References

1.[1] Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs) in the MS n chromatograms. rsc.org. 1 2.[2] LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries. nih.gov. 2 3.[3] Stability testing of 6-Hydroxykaempferol 3,6-diglucoside under different pH and temperature conditions. benchchem.com. 3 4.[4] Large Volume Direct Injection Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry-Based Comparative Pharmacokinetic Study between Single and Combinatory Uses of Carthamus tinctorius Extract and Notoginseng Total Saponins. mdpi.com. 4

Sources

Safeguarding Compound Integrity: Application Notes and Protocols for the Storage Stability of 6-Hydroxykaempferol 3-beta-rutinoside Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stock Solution Stability in Research and Development

In the realms of academic research, drug discovery, and natural product development, the reliability of experimental data is intrinsically linked to the integrity of the chemical reagents utilized. 6-Hydroxykaempferol 3-beta-rutinoside, a flavonoid glycoside of significant interest for its potential therapeutic properties, is no exception. The stability of its stock solutions is a paramount concern, as degradation can lead to diminished biological activity, the emergence of interfering byproducts, and ultimately, erroneous and irreproducible results.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and ensuring the stability of 6-Hydroxykaempferol 3-beta-rutinoside stock solutions. By delving into the chemical properties of this compound, outlining validated protocols for preparation and storage, and offering a systematic approach to stability assessment, this document aims to empower users to maintain the fidelity of their experimental work.

Chemical Profile of 6-Hydroxykaempferol 3-beta-rutinoside

A foundational understanding of the physicochemical properties of 6-Hydroxykaempferol 3-beta-rutinoside is essential for predicting and mitigating its degradation.

PropertyValueSource
Molecular Formula C27H30O16[1]
Molecular Weight 610.52 g/mol -
Appearance Typically a yellow powder[2]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3]

The structure of 6-Hydroxykaempferol 3-beta-rutinoside, featuring a kaempferol aglycone linked to a rutinoside sugar moiety, presents several potential points of instability. The glycosidic bond is particularly susceptible to hydrolysis under certain conditions, and the polyphenolic rings are prone to oxidation.

Factors Influencing the Stability of Flavonoid Glycoside Solutions

The degradation of 6-Hydroxykaempferol 3-beta-rutinoside in solution is primarily influenced by a confluence of environmental and chemical factors. A proactive approach to managing these variables is the most effective strategy for preserving compound integrity.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the flavonoid glycoside.[4]

  • pH: The glycosidic linkage between the kaempferol aglycone and the rutinoside sugar is vulnerable to hydrolysis under both acidic and basic conditions.[4] Generally, neutral to slightly acidic conditions are more favorable for the stability of flavonoid glycosides.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of the flavonoid structure.[4]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the phenolic hydroxyl groups on the kaempferol backbone, resulting in a loss of biological activity.[4]

  • Solvent Selection: The choice of solvent is critical. While aqueous solutions can promote hydrolysis, organic solvents like Dimethyl Sulfoxide (DMSO) are generally preferred for their ability to dissolve flavonoids and their lower reactivity under proper storage conditions.

Protocol for Preparation of 6-Hydroxykaempferol 3-beta-rutinoside Stock Solutions

This protocol details a standardized procedure for the preparation of a 10 mM stock solution of 6-Hydroxykaempferol 3-beta-rutinoside in DMSO.

Materials:

  • 6-Hydroxykaempferol 3-beta-rutinoside (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Acclimatization: Allow the vial of solid 6-Hydroxykaempferol 3-beta-rutinoside and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of 6-Hydroxykaempferol 3-beta-rutinoside powder using a calibrated analytical balance in a fume hood or on a dedicated weighing station. For a 10 mM stock solution, this will be approximately 6.105 mg per 1 mL of DMSO.

  • Dissolution: Carefully transfer the weighed powder into a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5]

  • Aliquoting: To minimize the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[4] The volume of each aliquot should be tailored to the typical experimental requirements.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4]

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for 6-Hydroxykaempferol 3-beta-rutinoside stock solutions to maximize their shelf-life.

Storage ConditionTemperatureDurationKey Considerations
Short-Term -20°CUp to 1 monthProtect from light. Use amber vials. Avoid repeated freeze-thaw cycles.
Long-Term -80°CUp to 6 monthsProtect from light. Use amber vials. Aliquoting is highly recommended.

Protocol for a Comprehensive Stability Study

To empirically determine the stability of 6-Hydroxykaempferol 3-beta-rutinoside stock solutions under specific laboratory conditions, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare 10 mM Stock Solution in DMSO Aliquot Aliquot into multiple amber vials Prep->Aliquot Temp Temperature Stress (e.g., 4°C, 25°C, 40°C) Aliquot->Temp Light Photostability Stress (ICH Q1B compliant light exposure) Aliquot->Light pH pH Stress (Acidic, Neutral, Basic Buffers) Aliquot->pH Oxidation Oxidative Stress (e.g., H2O2 solution) Aliquot->Oxidation Timepoints Sample at defined time points (e.g., 0, 1, 2, 4, 8 weeks) Temp->Timepoints Light->Timepoints pH->Timepoints Oxidation->Timepoints HPLC Analyze by Stability-Indicating HPLC Timepoints->HPLC Data Quantify remaining parent compound and detect degradation products HPLC->Data

Caption: Workflow for assessing the storage stability of 6-Hydroxykaempferol 3-beta-rutinoside stock solutions.

Forced Degradation Protocol
  • Prepare Stock Solution: Prepare a stock solution of 6-Hydroxykaempferol 3-beta-rutinoside in DMSO as described previously.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide.

    • Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photodegradation: Expose aliquots of the stock solution to a light source compliant with ICH Q1B guidelines.

  • Control Samples: Maintain control samples of the stock solution at -80°C and protected from light.

  • Time Points: Analyze the stressed and control samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.).

  • Sample Preparation for Analysis: Prior to HPLC analysis, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial as it must be able to resolve the parent compound from any potential degradation products.[6] The following method is a starting point and may require optimization for specific instrumentation and degradation products observed.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A) Water with 0.1% formic acid, B) Acetonitrile
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes, followed by a re-equilibration step.
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm or 350 nm (based on UV-Vis spectrum of the compound)
Column Temperature 25-30°C
Injection Volume 10-20 µL

Method Validation: The stability-indicating nature of the HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure specificity, linearity, accuracy, precision, and robustness.[7]

Interpreting Stability Data

The primary outcome of a stability study is the determination of the rate of degradation of 6-Hydroxykaempferol 3-beta-rutinoside under various conditions. This is typically achieved by plotting the percentage of the remaining parent compound against time. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Conclusion: Ensuring Experimental Integrity

The stability of 6-Hydroxykaempferol 3-beta-rutinoside stock solutions is a non-negotiable prerequisite for obtaining reliable and reproducible data in any research or development setting. By adhering to the protocols for preparation and storage outlined in this guide, and by conducting thorough stability assessments when necessary, researchers can safeguard the integrity of their experiments and contribute to the generation of high-quality, trustworthy scientific knowledge. Proactive management of stock solution stability is a cornerstone of good laboratory practice and a fundamental responsibility of every scientist.

References

  • Bresolin, T. M. B., et al. (2012). Validation of the Stability-Indicating HPLC Method for the Major Flavonoids in Spray-Dryed Leaf Extract of Aleurites moluccana L. Willd. Current Pharmaceutical Analysis, 8(4), 349-359.
  • BioCrick. (n.d.). 6-Hydroxykaempferol 3-beta-rutinoside. Retrieved from [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Scribd. (n.d.). Force Degradation. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2017). Determination of antioxidant activity and simultaneous RP-HPLC analysis of quercetin, rutin and kaempferol in Citrus macroptera. Retrieved from [Link]

  • Wikipedia. (n.d.). Kaempferol 3-O-rutinoside. Retrieved from [Link]

  • MDPI. (2024). Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of quercetin, kaempferol, and isorhamnetin standards.... Retrieved from [Link]

  • Research, Society and Development. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 6-Hydroxykaempferol 3-beta-rutinoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Stability Maintenance in Aqueous Buffers

Introduction

Welcome to the Technical Support Center. You are likely here because 6-Hydroxykaempferol 3-beta-rutinoside (6-HK-3-rut) is precipitating upon dilution in your assay buffer or turning brown during storage.[1][2]

This compound presents a classic "solubility-stability paradox."[1] While the rutinoside sugar moiety aids hydrophilicity, the 6-hydroxykaempferol aglycone is highly hydrophobic and planar, driving aggregation.[2] Furthermore, the additional hydroxyl group at the C6 position significantly increases electron density, making this molecule a potent antioxidant but also exceptionally prone to autoxidation at neutral-to-alkaline pH.[2]

This guide provides self-validating protocols to solubilize 6-HK-3-rut while preserving its chemical integrity.

Module 1: Critical Physicochemical Profile

ParameterCharacteristicImpact on Experiment
Core Structure Flavonol GlycosidePlanar rings cause "stacking" (aggregation) in water.[1][2]
6-OH Group Electron Donating GroupIncreases susceptibility to oxidation (browning) at pH > 7.[1][2]0.
Solubility (Water) Poor (< 0.5 mg/mL)Direct addition to buffer results in immediate precipitation.[1][2]
Solubility (DMSO) High (~10–20 mg/mL)Ideal for stock solutions, but DMSO tolerance in cells is low (<0.5%).[1][2]
pKa (Aglycone) ~7.5 (approx.)[1][2]At pH 7.4, partial ionization increases solubility but accelerates degradation.[1][2]

Module 2: Solubilization Protocols

Protocol A: The "Cyclodextrin Shield" (Recommended for Bio-Assays)

Best for: Cell culture, enzymatic assays, and preventing precipitation over time.[2]

Mechanism: Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic kaempferol core sits inside the CD cavity, while the hydrophilic exterior interacts with the buffer.[2]

Step-by-Step:

  • Prepare Stock: Dissolve 6-HK-3-rut in anhydrous DMSO to 10 mM.

    • Validation: Solution must be clear yellow.[1][2] If cloudy, sonicate for 30s.[1][2]

  • Prepare Carrier Buffer: Dissolve 20% (w/v) HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CD  in your aqueous buffer (e.g., PBS pH 6.0).[1]
    
    • Note: 20% CD is a standard excess to ensure 1:1 complexation.[1]

  • Complexation Step:

    • Add the DMSO stock dropwise to the Carrier Buffer while vortexing vigorously.

    • Target final DMSO concentration:

      
       0.5%.
      
  • Equilibration: Sonicate the final solution for 5–10 minutes at room temperature.

  • Validation: Centrifuge at 10,000

    
     g for 5 minutes. Check for a pellet.[1]
    
    • No Pellet: Successful solubilization.

    • Pellet: Increase CD concentration or decrease drug load.[1]

Protocol B: The "Cosolvent Step-Down" (For Chemical Assays)

Best for: HPLC standards, short-term use, non-biological assays.[2]

Mechanism: Uses intermediate polarity solvents to transition the molecule from DMSO to water without "shock" precipitation.

Step-by-Step:

  • Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into PEG-400 or Propylene Glycol . Vortex.

  • Final Dilution: Dilute the Intermediate slowly into the aqueous buffer.

    • Why? PEG-400 acts as a bridge, preventing the rapid exclusion of the hydrophobic core that occurs when DMSO hits water directly.[2]

Module 3: Stability & Troubleshooting (FAQ)

Q1: My solution turned from yellow to brown/orange. Is it still good?

Status: Degraded.

  • Cause: The color change indicates the oxidation of the phenolic hydroxyls (quinone formation), likely driven by the 6-OH group.[2] This happens rapidly at pH > 7.0 or under light exposure.[1]

  • Fix:

    • Lower pH: Use buffers at pH 5.5 – 6.0 (e.g., MES or Acetate) if the assay permits.[1][2]

    • Add Antioxidants: Supplement buffer with 0.1% Ascorbic Acid or 1 mM DTT/TCEP to act as a sacrificial antioxidant.[1]

    • Degas: Use degassed/nitrogen-purged buffers.[1]

Q2: It dissolved initially but precipitated after 2 hours.

Status: Kinetic vs. Thermodynamic Solubility.

  • Cause: You achieved supersaturation (kinetic solubility) upon mixing, but the system slowly reverted to its stable, insoluble state (thermodynamic solubility).

  • Fix: Switch to Protocol A (Cyclodextrins) . The inclusion complex stabilizes the thermodynamic state, preventing crash-out over 24–48 hours.[2]

Q3: Can I autoclave the stock solution?

Status: NO.

  • Cause: Heat will hydrolyze the glycosidic bond (cleaving the rutinose sugar), leaving you with the insoluble aglycone (6-Hydroxykaempferol).[2]

  • Fix: Sterile filter (0.22 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    m PVDF) the aqueous solution after solubilization.[1]
    

Module 4: Visualizing the Workflow

Diagram 1: Solubilization Decision Tree

Caption: Logical workflow to select the correct solubilization method based on assay type.

G Start Start: Solid 6-HK-3-rut Stock Dissolve in DMSO (10-20 mM) Start->Stock Decision Select Assay Type Stock->Decision CellBio Cell/Enzymatic Assay Decision->CellBio Biological Chem HPLC/Analytical Decision->Chem Chemical ProtocolA Protocol A: Cyclodextrin (Buffer + 20% HP-beta-CD) CellBio->ProtocolA ProtocolB Protocol B: Cosolvent (DMSO -> PEG-400 -> Buffer) Chem->ProtocolB Check Validation: Centrifuge 10k x g (Check for Pellet) ProtocolA->Check ProtocolB->Check Check->Stock Pellet? Retry Success Ready for Use Check->Success Clear

Diagram 2: The Stability-Solubility Trade-off

Caption: The critical relationship between pH, solubility, and oxidation risk for 6-hydroxyflavonoids.

Stability LowPH Acidic pH (4.0 - 6.0) State1 Protonated Phenols (Stable) LowPH->State1 Maintains HighPH Neutral/Basic pH (> 7.4) State2 Deprotonated Phenols (Ionized) HighPH->State2 Promotes Result1 Lower Solubility High Chemical Stability State1->Result1 Result2 Higher Solubility Rapid Oxidation (Browning) State2->Result2

References

  • Solubility of Flavonoids in Organic Solvents. (2025). ResearchGate.[1][3] (Data on Rutin/Kaempferol solubility in DMSO vs. Water).

  • Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cyclodextrin Complexation.  (2024). MDPI. (Primary protocol for CD complexation).[1] [1][2]
    
  • Stability testing of 6-Hydroxykaempferol 3,6-diglucoside under different pH conditions. (2025). BenchChem.[1][4][5] (Specific stability data for 6-OH derivatives). [1][2]

  • Effect of pH on the complex

    
    -cyclodextrin derivatives.  (2014). Journal of Agricultural and Food Chemistry. (pH influence on CD binding). 
    
  • Preparation of 6-Methoxykaempferol 3-O-rutinoside Stock Solutions. (2025). BenchChem.[1][4][5] (Analogous handling protocols for kaempferol rutinosides). [1][2]

Sources

Resolving co-elution of 6-Hydroxykaempferol 3-rutinoside and Nicotiflorin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of 6-Hydroxykaempferol 3-rutinoside and Nicotiflorin For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: Understanding the Challenge

Welcome to the technical support guide for resolving the co-elution of 6-Hydroxykaempferol 3-rutinoside and Nicotiflorin. Co-elution of these structurally similar flavonoid glycosides is a significant challenge in phytochemical analysis, natural product chemistry, and drug development. This guide provides a systematic, in-depth approach to troubleshoot and resolve this common chromatographic problem.

At its core, the difficulty arises because these two compounds are isomers. Nicotiflorin is Kaempferol 3-O-rutinoside.[1][2][3] 6-Hydroxykaempferol 3-rutinoside differs only by the addition of a single hydroxyl (-OH) group on the A-ring of the kaempferol backbone. This subtle structural difference results in very similar polarities and, consequently, nearly identical retention times under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, the most common analytical technique for flavonoids.[4][5]

This guide will walk you through a logical workflow, from initial system checks to advanced method development, to achieve baseline separation of these critical compounds.

Structural Comparison of Co-eluting Isomers

G cluster_0 Nicotiflorin (Kaempferol 3-rutinoside) cluster_1 6-Hydroxykaempferol 3-rutinoside Nicotiflorin Nicotiflorin Hydroxykaempferol Hydroxykaempferol

Caption: Chemical structures of Nicotiflorin and its 6-hydroxy isomer.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect two. What is the first thing I should check?

A1: Before modifying your chromatographic method, always perform a system suitability check.[6] Poor peak shape can mimic or worsen co-elution.

  • Column Health: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants. If the problem persists, the column may be degraded and require replacement.

  • Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.

  • Injection Solvent: Dissolve your sample in the initial mobile phase composition whenever possible. Injecting in a much stronger solvent can cause peak distortion.[6]

Q2: Why isn't my standard C18 column separating these two compounds?

A2: Standard C18 columns separate primarily based on hydrophobicity. Since the only difference between the two molecules is a single hydroxyl group, their overall hydrophobicity is extremely similar. The C18 stationary phase may not provide sufficient selectivity (α), which is the ability of the system to differentiate between the two analytes.[7][8] To resolve them, you need to exploit other physicochemical properties.

Q3: Can I resolve these isomers with an isocratic method?

A3: It is highly unlikely. Isocratic methods maintain a constant mobile phase composition, which is often insufficient to separate compounds with very similar retention factors (k').[9] A gradient elution, which gradually changes the mobile phase strength, is almost always necessary to provide the resolution needed for closely eluting peaks like these.

In-Depth Troubleshooting Guides & Protocols

If initial system checks do not resolve the issue, the next step is to systematically optimize the chromatographic method. The goal is to increase the selectivity (α) between the two analytes.

Troubleshooting Workflow

Caption: A systematic workflow for resolving chromatographic co-elution.

Mobile Phase Optimization

The mobile phase is the easiest parameter to adjust and can have a profound impact on selectivity.

A. Change the Organic Modifier

Causality: While acetonitrile (ACN) and methanol (MeOH) are both common reversed-phase solvents, they interact with analytes and the stationary phase differently. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter elution order and improve the separation of compounds with polar functional groups, such as the hydroxyl groups on flavonoids.

Protocol for Evaluating Organic Modifiers:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase B2: 0.1% Formic Acid in Methanol.

  • Initial Gradient (ACN): Run your standard gradient using Mobile Phases A and B1. (e.g., 10-50% B1 over 20 minutes on a C18 column).

  • Equivalent Gradient (MeOH): Methanol is a weaker solvent than acetonitrile. To create a roughly equivalent gradient, increase the methanol percentage. A rule of thumb is that a 10% higher concentration of methanol is needed to achieve similar elution strength. Run a gradient of 20-60% B2 over 20 minutes.

  • Compare Chromatograms: Analyze the resolution (Rs) between the two peaks. Even if baseline separation is not achieved, look for any change in selectivity (α). An increase in peak spacing indicates a promising direction.

B. Adjust Mobile Phase pH

Causality: Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. Adjusting the pH of the mobile phase can change the ionization state of these groups. The pKa values of the hydroxyl groups on 6-Hydroxykaempferol 3-rutinoside may differ slightly from those on Nicotiflorin due to the electronic effect of the additional -OH group. Operating at a pH near these pKa values can maximize differences in their charge state and polarity, thereby enhancing separation.

Protocol for pH Optimization:

  • Select Buffers: Choose buffers appropriate for the desired pH range and compatible with your detection method (e.g., formic acid for pH ~2.7, ammonium formate for pH ~3.7, or ammonium acetate for pH ~4.7). Caution: Avoid using non-volatile buffers like phosphate if using Mass Spectrometry (MS) detection.

  • Prepare Buffered Mobile Phases: Prepare your aqueous mobile phase (A) with the selected buffer at a concentration of 5-10 mM.

  • Systematic Testing: Using your best organic modifier (from the previous step), run your gradient at each pH condition (e.g., pH 2.7, 3.7, 4.7).

  • Analyze Results: Compare the chromatograms. A change in pH can significantly alter the retention and selectivity of phenolic compounds.

Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase is the most powerful tool to alter selectivity.[7]

Causality: Relying solely on the hydrophobic interactions of a C18 column is often not enough for isomers. Alternative stationary phases provide different interaction mechanisms that can exploit the subtle electronic and structural differences between the analytes.

Recommended Stationary Phases:
Stationary PhasePrimary Interaction Mechanism(s)Rationale for Isomer Separation
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl rings in the stationary phase can interact with the aromatic rings of the flavonoids. The additional hydroxyl group on the 6-position alters the electron density of the A-ring, which can lead to differential π-π interactions and improved selectivity.[10]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsThis is a highly versatile phase. The highly electronegative fluorine atoms create a strong dipole, enabling interactions with polar functional groups. This phase is excellent for separating positional isomers that have different charge distributions.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the stationary phaseHILIC is an orthogonal technique to reversed-phase. It is designed for polar compounds.[11] Since these are glycosides, they are quite polar and may be better retained and separated on a HILIC column (e.g., amide, diol) using a high organic mobile phase.

Protocol for Stationary Phase Screening:

  • Acquire Columns: Obtain columns with the alternative chemistries (e.g., Phenyl-Hexyl, PFP). Ensure dimensions are similar to your C18 column for easier method transfer.

  • Method Adaptation: Start with the best mobile phase conditions identified in the previous section.

  • Gradient Re-optimization: You will likely need to adjust the gradient for each new column, as retention characteristics will differ significantly. Run a broad scouting gradient first (e.g., 5-95% B over 15 minutes) to determine the approximate elution window, then optimize with a shallower gradient across that window.

Temperature Optimization

Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases. Changing the column temperature can sometimes alter the selectivity (α) between two analytes, although it is generally less impactful than changing the mobile phase or stationary phase.[8]

Protocol for Temperature Screening:

  • Set Up: Use the best column and mobile phase combination identified so far.

  • Test Range: Analyze the sample at three different temperatures, for example, 25°C, 40°C, and 55°C. Ensure the system is allowed to fully equilibrate at each new temperature.

  • Evaluate: Compare the resolution at each temperature. Note that retention times will decrease as temperature increases.

Summary and Final Recommendations

Resolving the co-elution of 6-Hydroxykaempferol 3-rutinoside and Nicotiflorin requires a systematic approach that moves beyond standard C18 chromatography. The most effective strategy is often to change the stationary phase to one that offers alternative retention mechanisms, such as a Phenyl-Hexyl or PFP column. This change directly exploits the subtle electronic differences between the two isomers. Combining an alternative stationary phase with a meticulously optimized mobile phase (adjusting organic modifier type, pH, and gradient) will provide the highest probability of achieving baseline resolution.

If these methods fail, more advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) for higher efficiency, or two-dimensional liquid chromatography (2D-LC) for maximum resolving power, should be considered.

References
  • Journal of Chromatography A. (2016, January 5). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Retrieved from [Link]

  • BioCrick. (n.d.). 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0. Retrieved from [Link]

  • BioCrick. (n.d.). 6-Hydroxykaempferol 3-Rutinoside -6-glucoside | CAS:145134-63-0. Retrieved from [Link]

  • PubChem. (n.d.). Kaempferol-3-O-Rutinoside. Retrieved from [Link]

  • PMC. (n.d.). Retention Study of Flavonoids Under Different Chromatographic Modes. Retrieved from [Link]

  • Scilit. (n.d.). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of Nicotiflorin (Kaempferol-3-O-rutinoside). Retrieved from [Link]

  • Wakan-Yaku Wiki Database. (n.d.). 6-Hydroxykaempferol-3-O-β-rutinoside-6-O-β-D-glucopyranoside. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nictoflorin kaempferol-3-O-beta-rutinoside. Retrieved from [Link]

  • Auctores Publishing. (2024, January 19). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Frontiers. (2022, September 12). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Retrieved from [Link]

  • Chromatography Online. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]

Sources

Preventing hydrolysis of flavonoid rutinosides during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Flavonoid Rutinoside Extraction

Last Updated: March 7, 2026

Welcome to the technical support center for flavonoid rutinoside extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preserving the structural integrity of flavonoid rutinosides during extraction. Unwanted hydrolysis of the rutinoside moiety (a disaccharide composed of rhamnose and glucose) can lead to the formation of corresponding aglycones, significantly impacting analytical quantification, bioactivity studies, and overall research outcomes.

This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize degradation and maximize the yield of intact glycosides.

Part 1: Core Concepts & Mechanisms of Hydrolysis

Understanding the "why" behind flavonoid rutinoside degradation is the first step toward prevention. Hydrolysis, the cleavage of the O-glycosidic bond between the flavonoid and the rutinose sugar, is primarily driven by two mechanisms during the extraction process: enzymatic hydrolysis and acid hydrolysis.

Enzymatic Hydrolysis

Plant tissues are not inert matrices; they contain a host of endogenous enzymes that are compartmentalized in the living cell. The process of grinding, milling, or homogenizing the plant material ruptures these compartments, bringing enzymes into contact with their substrates. For flavonoid rutinosides, the primary culprits are β-glucosidases and specific rutinosidases (EC 3.2.1.168), which catalyze the cleavage of the glycosidic bond.[1][2] This enzymatic activity is a major cause of unintended aglycone formation, especially when using fresh plant material or improperly dried samples where enzymes have not been denatured.[3]

Acid Hydrolysis

The O-glycosidic bond is also susceptible to cleavage under acidic conditions, a process known as acid hydrolysis.[4][5] While sometimes used intentionally to quantify total aglycones, unintentional acid hydrolysis can occur if the extraction solvent is too acidic or if the temperature is too high. The rate of hydrolysis is dependent on several factors, including pH, temperature, time, and the specific structure of the flavonoid itself.[4][6] For instance, flavonol glycosides tend to hydrolyze faster than other types of flavonoids under acidic conditions.[4]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the prevention of flavonoid rutinoside hydrolysis.

Q1: What is the single most critical factor to control to prevent hydrolysis?

A1: The most critical factor is the immediate and effective inactivation of endogenous plant enzymes. If enzymes are not denatured prior to or at the very beginning of the extraction process, they will begin to hydrolyze the rutinosides as soon as the plant cells are disrupted.[3] While pH and temperature are also crucial, they often play a secondary role to enzymatic degradation, especially in the initial stages.

Q2: Should I use fresh or dried plant material for extraction?

A2: Dried plant material is often preferred.[7] The drying process, particularly at elevated temperatures (60-100°C), serves to inhibit or denature the enzymes responsible for hydrolysis.[3][8] If you must use fresh material, a pre-extraction enzyme inactivation step, such as blanching, is essential.

Q3: What is the best general-purpose solvent for extracting flavonoid rutinosides?

A3: Aqueous solutions of ethanol or methanol (typically 50-80%) are the most commonly used and effective solvents.[9] These solvents offer a good balance of polarity to efficiently dissolve the glycosides while also having some capacity to precipitate and denature proteins, including enzymes. It is critical to ensure the pH of the solvent system is near neutral to avoid acid hydrolysis.[10]

Q4: Can advanced extraction techniques like ultrasound or microwave assistance cause hydrolysis?

A4: Yes, if not properly optimized. Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can generate localized high temperatures.[11] While the rapid heating in MAE can help denature enzymes quickly[12][13], excessive power or prolonged exposure can accelerate both acid- and heat-induced degradation.[14][15] Similarly, sonication in UAE can cause a temperature rise and has been shown to degrade some flavonoids, like hesperidin, in standard solutions.[11][16] Careful optimization of power, time, and temperature is crucial for these methods.[17][18]

Q5: My goal is to produce the aglycone. What are the recommended conditions for intentional hydrolysis?

A5: For intentional and complete hydrolysis to the aglycone, acid hydrolysis is typically employed. A common method involves refluxing the extract with 1.2 M HCl in 50% aqueous methanol at approximately 80-100°C for 1 to 2 hours.[5][6][19] However, conditions must be optimized, as prolonged exposure to harsh acid and high heat can lead to the degradation of the aglycone itself.[6]

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of aglycone detected in extract from fresh plant material. Enzymatic Hydrolysis: Endogenous glycosidases were activated upon cell disruption.Implement Enzyme Inactivation: Before extraction, blanch the fresh material in boiling water or steam for 2-5 minutes, followed by rapid cooling.[8][10] This will denature the heat-sensitive enzymes.
HPLC/LC-MS analysis shows a gradual increase in aglycone peak area and decrease in rutinoside peak area over time in the prepared extract. Residual Enzyme Activity or Unstable pH: Enzymes were not fully inactivated, or the extract's pH is drifting into an acidic range, causing slow hydrolysis.1. Verify Inactivation: Ensure the blanching or drying protocol was sufficient. Peroxidase activity can be used as an indicator for adequate blanching.[8] 2. Buffer the Extract: Adjust the pH of the final extract to ~6.5-7.0 and store it at low temperatures (4°C or -20°C) to minimize further degradation.[10]
Low yield of rutinosides and presence of degradation byproducts after Microwave-Assisted Extraction (MAE). Thermal Degradation: The microwave power was too high or the extraction time was too long, causing excessive heating.Optimize MAE Parameters: Reduce microwave power (e.g., start at 300-400 W) and shorten the extraction time.[13][20] Perform a response surface methodology (RSM) study to find the optimal balance that maximizes yield without causing degradation.[14]
Significant aglycone formation when using an acidified solvent for extraction. Acid Hydrolysis: The pH of the solvent is too low, actively cleaving the glycosidic bond, especially if combined with heat.Adjust Solvent pH: Unless targeting a specific class of compounds that requires acidic conditions, use a neutral solvent (e.g., 70% ethanol in water). If slight acidity is needed to improve solubility, maintain a pH above 3.5-4.0 and keep the temperature as low as possible.[17][18]

Part 4: Validated Protocols & Methodologies

Protocol 1: Enzyme Inactivation via Blanching (For Fresh Plant Material)

This protocol is essential for preventing enzymatic hydrolysis when working with fresh leaves, fruits, or flowers.

  • Preparation: Coarsely chop the fresh plant material to increase surface area.

  • Blanching: Submerge the material in boiling water (100°C) for 2-5 minutes. The exact time depends on the tissue's thickness. Alternatively, use steam blanching for a similar duration, which may reduce the loss of water-soluble compounds.[8]

  • Rapid Cooling: Immediately transfer the blanched material to an ice-water bath to halt the heating process.

  • Drying: Gently pat the material dry. For subsequent extraction, either proceed immediately or freeze-dry the blanched material to preserve it for later use.

Diagram: Hydrolysis Pathways

This diagram illustrates the two main degradation pathways for a flavonoid rutinoside, such as Rutin.

Hydrolysis cluster_0 Degradation Catalysts Rutin Flavonoid Rutinoside (e.g., Rutin) Aglycone Flavonoid Aglycone (e.g., Quercetin) Rutin->Aglycone Cleavage of O-glycosidic bond Rutinose Rutinose (Disaccharide) Enzyme Enzymatic Hydrolysis (β-glucosidase / Rutinosidase) Enzyme->Rutin Acid Acid Hydrolysis (Low pH, High Temp) Acid->Rutin

Caption: Key pathways for flavonoid rutinoside degradation.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol uses ultrasound to enhance extraction efficiency while minimizing degradation.

  • Preparation: Use pre-treated (e.g., dried or blanched) and powdered plant material (10 g).

  • Solvent Addition: Place the powder in a flask and add 200 mL of 70% (v/v) aqueous ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the frequency to ~40 kHz and the power to a moderate level (e.g., 250-300 W).[10][21]

  • Temperature Control: Crucially, maintain the temperature of the water bath at or below 40-50°C to prevent thermal degradation.[10][22]

  • Extraction Time: Sonicate for 30-40 minutes. Studies show that yields often plateau after this period, and longer times increase the risk of degradation.[21][22]

  • Processing: After extraction, immediately filter the mixture and centrifuge the supernatant to remove fine particles. Store the extract at 4°C in the dark.

Diagram: Decision Workflow for Extraction Method

This workflow helps in selecting an appropriate extraction strategy based on the starting material and available equipment.

Workflow start Start: Plant Material material_type Fresh or Dried? start->material_type blanch Step 1: Blanch Material (Inactivate Enzymes) material_type->blanch Fresh dry Step 1: Dry Material (e.g., 60°C oven) material_type->dry Dried extraction_choice Choose Extraction Method blanch->extraction_choice dry->extraction_choice maceration Maceration (Low Temp, Long Time) extraction_choice->maceration Conventional uae_mae UAE / MAE (Optimized Power/Temp) extraction_choice->uae_mae Advanced analysis Analysis (HPLC/LC-MS) maceration->analysis uae_mae->analysis

Caption: Decision workflow for minimizing rutinoside hydrolysis.

References

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. PMC (National Center for Biotechnology Information).[Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science.[Link]

  • Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects. PMC (National Center for Biotechnology Information).[Link]

  • Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. ResearchGate.[Link]

  • Rutin hydrolysis catalyzed by rutinosidase, resulting in the formation... ResearchGate.[Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC (National Center for Biotechnology Information).[Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science.[Link]

  • Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. PMC (National Center for Biotechnology Information).[Link]

  • Densitometric determination of kinetics of hydrolysis of flavonoid glycosides. AKJournals.[Link]

  • Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PMC (National Center for Biotechnology Information).[Link]

  • Sustainable Single-Stage Solid−Liquid Extraction of Hesperidin and Rutin from Agro-Products Using Cyrene. ResearchGate.[Link]

  • Microwave-Assisted Extraction of Flavonoids: A Review. ResearchGate.[Link]

  • Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds: Optimization, Kinetics and Antioxidant Activity. MDPI.[Link]

  • Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. PMC (National Center for Biotechnology Information).[Link]

  • Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. MDPI.[Link]

  • Ultrasound-Assisted Extraction of Flavonoids from Kiwi Peel: Process Optimization and Bioactivity Assessment. MDPI.[Link]

  • Enzyme Inactivation Techniques for Preserving Food Quality. Agriculture Institute.[Link]

  • Extraction Methods, Stability and Biological Activities of Hesperidin. Encyclopedia MDPI.[Link]

  • Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves. PMC (National Center for Biotechnology Information).[Link]

  • Study on Acid Hydrolysis of Flavone Glycosides of Propolis and Antioxidant Activity of Its Hydrolysates. Food Science.[Link]

  • Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. PMC (National Center for Biotechnology Information).[Link]

  • Can anyone recommend a way to remove or deactivate enzymes (protease, amylase) from solutions but leave complex hydrocarbons in place? ResearchGate.[Link]

  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. PMC (National Center for Biotechnology Information).[Link]

  • Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves. PMC (National Center for Biotechnology Information).[Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.[Link]

  • Influence of extraction methods on stability of flavonoids. PubMed.[Link]

  • Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. MDPI.[Link]

  • Hydrolysis of Some Flavonoid Rhamnoglucosides to Flavonoid Glucosides. Journal of the American Chemical Society.[Link]

  • Conventional and Emerging Extraction Processes of Flavonoids. SciSpace.[Link]

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition.[Link]

  • Method for deactivating enzymes and microorganisms.
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? MDPI.[Link]

  • Effects of Rutin and Hesperidin and their Al(III) and Cu(II) Complexes on in Vitro Plasma Coagulation Assays. PMC (National Center for Biotechnology Information).[Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material. Semantic Scholar.[Link]

  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI.[Link]

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Technical Support: Stability Optimization for 6-Hydroxykaempferol 3-rutinoside

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 1, 2026 Department: Application Science & Chromatography Support Document ID: TS-HK3R-001

Introduction

Welcome to the technical support center for flavonoid analysis. This guide specifically addresses the instability of 6-Hydroxykaempferol 3-rutinoside (often isolated from Carthamus tinctorius or Safflower) during HPLC analysis.[1]

This molecule presents a "double-edged" stability challenge:

  • The Glycosidic Bond (C3-O-Sugar): Susceptible to acid hydrolysis , splitting into the aglycone (6-hydroxykaempferol) and the disaccharide rutinose.[1]

  • The A-Ring (6-OH group): The additional hydroxyl group at position 6 increases electron density, making the aglycone highly susceptible to oxidative degradation , particularly once the sugar is removed.[1]

This guide provides a self-validating workflow to stabilize this compound, ensuring accurate quantification and reproducibility.

Module 1: Diagnostic Troubleshooting

Use this section to identify the specific type of degradation occurring in your chromatograms.

Symptom 1: Appearance of a Late-Eluting Peak[1]
  • Observation: The main peak (6-Hydroxykaempferol 3-rutinoside) decreases, and a new, sharper peak appears at a longer retention time.

  • Diagnosis: Acid Hydrolysis .[1][2][3][4] The glycosidic bond has cleaved, releasing the less polar aglycone.[1]

  • Root Cause: Mobile phase acidity is too high (pH < 2.[1]5) or column temperature is too high (>40°C).[1]

Symptom 2: Broadening or Disappearance of Peaks[1]
  • Observation: The main peak decreases without a stoichiometric increase in a secondary peak; baseline noise increases or "humps" appear.

  • Diagnosis: Oxidative Degradation .[1] The 6-hydroxykaempferol core is oxidizing into quinones or ring-opening products (e.g., benzofuranones).

  • Root Cause: Dissolved oxygen in the mobile phase, trace metal ions in the system, or pH > 6.

Module 2: Method Optimization Protocol

Step 1: Mobile Phase Selection

Standard TFA (Trifluoroacetic acid) methods are often too aggressive for this compound.[1]

ParameterStandard Condition (High Risk)Optimized Condition (Recommended) Rationale
Acid Modifier 0.1% - 0.5% TFA (pH ~2.[1]0)0.1% Formic Acid (pH ~2.7) TFA is a strong acid that accelerates hydrolysis.[1] Formic acid provides sufficient protonation for peak shape without rapid cleavage.[1]
Organic Solvent MethanolAcetonitrile Acetonitrile generally offers lower backpressure and sharper peaks, allowing for lower column temperatures.[1]
Degassing Sonicate onlyVacuum Degas + Helium Sparge Critical for 6-hydroxy compounds to prevent oxidative ring opening.[1]
Step 2: Thermal Control

Temperature is the primary driver of hydrolysis kinetics.[1]

  • Critical Limit: Do not exceed 30°C .

  • Recommendation: Set column oven to 25°C . If backpressure is high, reduce flow rate rather than increasing temperature.[1]

Step 3: The "On-Column" Stability Test

Before running a full sequence, validate stability using this logic flow:

StabilityWorkflow Start Start: Prepare Standard (Dissolve in MeOH, dilute with Mobile Phase A) Inj1 Injection 1: T=0 Start->Inj1 Wait Wait 4 Hours (Sample in Autosampler at 4°C) Inj1->Wait Inj2 Injection 2: T=4h Wait->Inj2 Compare Compare Peak Areas Inj2->Compare Stable Stable: <2% Change Proceed with Analysis Compare->Stable Match Unstable Unstable: >2% Loss Compare->Unstable Mismatch Diag Check New Peaks Unstable->Diag Hydrolysis New Peak at Later RT? (Hydrolysis) Diag->Hydrolysis Yes Oxidation No New Peak? (Oxidation) Diag->Oxidation No FixHydro Action: Lower Temp to 20°C Switch to 0.05% Formic Acid Hydrolysis->FixHydro FixOxid Action: Add 0.1 mM Ascorbic Acid to Sample Solvent Oxidation->FixOxid

Caption: Diagnostic workflow for validating 6-Hydroxykaempferol 3-rutinoside stability prior to full sequence analysis.

Module 3: Sample Preparation & Storage

Q: Can I extract using HCl-Methanol? A: No. While common for total flavonoids, mineral acids (HCl) will hydrolyze the rutinoside bond within minutes.

  • Protocol: Extract with 70% Methanol/Water.[1] If acidification is needed for solubility, use 0.5% Formic Acid.[1]

Q: How long can I keep the sample in the autosampler? A: 6-Hydroxykaempferol derivatives are light-sensitive and thermally unstable.[1]

  • Requirement: Autosampler must be cooled to 4°C .

  • Vials: Use amber glass vials to prevent photo-oxidation.[1]

Q: My sample turns brown after 24 hours. A: This indicates oxidation of the phenolic hydroxyls.[1]

  • Stabilizer: Add 0.1% Ascorbic Acid to your extraction solvent.[1] It acts as a sacrificial antioxidant, protecting the 6-hydroxykaempferol core.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does the 6-hydroxy group make this compound harder to analyze than Rutin? A: Standard Rutin (Quercetin-3-rutinoside) lacks the hydroxyl group at position 6.[1] The 6-OH group on the A-ring of 6-Hydroxykaempferol increases the electron density of the molecule.[1] While this boosts antioxidant potential, it lowers the oxidation potential threshold, meaning it oxidizes (degrades) much faster in solution than Rutin [1][2].

Q: I see a "shoulder" on my peak. Is this degradation? A: It could be, but first check your solvent strength.[1] If your sample is dissolved in 100% Methanol but your starting mobile phase is 90% Water, you may experience "solvent wash-through" or peak distortion.[1]

  • Fix: Dilute your sample 1:1 with the starting mobile phase (e.g., 0.1% Formic Acid in Water) before injection.[1]

Q: Can I use Phosphoric Acid instead of Formic Acid? A: Phosphoric acid is non-volatile (bad for MS detection) but excellent for UV detection.[1] It is generally safer than TFA regarding hydrolysis, provided the pH is kept above 2.[1]5. However, Formic Acid is preferred for LC-MS compatibility and milder ionization [3].[1]

References

  • BenchChem. (2025).[1][5] Stability testing of 6-Hydroxykaempferol 3,6-diglucoside under different pH and temperature conditions. Retrieved from [1]

  • Speisky, H., et al. (2023).[1] Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties.[1][6] Antioxidants (Basel).[1] Retrieved from [1]

  • Suprianto, et al. (2018).[1] Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.[1] International Journal of ChemTech Research.[1][7] Retrieved from [1]

  • Dou, M., et al. (2015).[1][3] Controlled acid hydrolysis and kinetics of flavone C-glycosides from trollflowers. Chinese Chemical Letters.[1][3] Retrieved from [1]

Sources

Technical Support Center: High-Performance Separation of 6-Hydroxykaempferol Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You are likely here because your 6-hydroxykaempferol glycoside peaks are exhibiting asymmetry (tailing factor > 1.2), causing integration errors and poor resolution.

6-hydroxykaempferol is structurally distinct from kaempferol due to the additional hydroxyl group at position 6 on the A-ring. This modification increases polarity and electron density, making the molecule significantly more susceptible to secondary silanol interactions and metal chelation than its parent compound.

This guide prioritizes the "Why" and "How" of troubleshooting, moving beyond generic advice to address the specific physiochemical behavior of this analyte.

Part 1: The Diagnostic Hub

Before modifying your method, identify the root cause.[1] Use the decision matrix below to diagnose the source of your peak tailing.

TroubleshootingFlow Start Start: Peak Tailing Observed CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH Silanol Root Cause: Silanol Interaction (Ionized Si-O- binds Analyte) CheckPH->Silanol No (pH > 3) Load Check Sample Load Does peak shape improve at 10x dilution? CheckPH->Load Yes FixSilanol Action: Lower pH, Increase Ionic Strength, Use End-capped Column Silanol->FixSilanol CheckMetal Check System/Column Does tailing persist with new column or different instrument? Chelation Root Cause: Metal Chelation (Fe/Al interaction with 5-OH/4-CO) CheckMetal->Chelation Yes (Persists) FixChelation Action: Add EDTA, Passivate System, Use PEEK tubing Chelation->FixChelation Load->CheckMetal No Overload Root Cause: Mass Overload Load->Overload Yes

Figure 1: Diagnostic workflow for isolating the cause of peak asymmetry in flavonoid analysis.

Part 2: Root Cause Analysis & Solutions

Issue 1: Silanol Activity (The Chemistry of pH)

The Mechanism: Silica-based C18 columns contain residual silanol groups (Si-OH).[2] The


 of these silanols ranges from 3.5 to 4.5.
  • The Problem: If your mobile phase pH is > 3.0, silanols deprotonate (

    
    ).
    
  • The Interaction: 6-hydroxykaempferol contains phenolic protons. While generally acidic, the molecule can engage in strong hydrogen bonding or weak electrostatic interactions with ionized silanols, dragging the "tail" of the peak.[1]

The Solution: Mobile Phase Acidification You must suppress the ionization of the silanols.

ModifierConcentrationProsConsRecommended For
Formic Acid 0.1% (

)
Volatile, MS-compatible.Weaker ion suppression; may not fully mask active silanols.LC-MS/MS
Phosphoric Acid 0.1% (

)
Strong buffer, excellent silanol suppression.Non-volatile; precipitates in MS sources.HPLC-UV / PDA
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing, sharp peaks.Significant signal suppression in MS (up to 50%).Difficult separations

Protocol: The "Gold Standard" Mobile Phase for UV Detection

  • Solvent A: Water + 0.1%

    
     (Phosphoric Acid).
    
  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[3]

    • Note: ACN often yields sharper peaks than MeOH for flavonoids because MeOH can form hydrogen bonds with the silica surface, competing with the analyte, but ACN suppresses silanol ionization less effectively than MeOH. If tailing persists with ACN, try MeOH.

Issue 2: Metal Chelation (The Hidden Factor)

The Mechanism: Flavonoids are notorious metal chelators. 6-hydroxykaempferol has two primary chelation sites:

  • 5-hydroxy-4-keto site: The hydroxyl at C5 and the carbonyl at C4 form a stable 6-membered ring with trace metals (Fe, Al, Ti).

  • 6,7-dihydroxy site: The ortho-dihydroxyl groups (if present/exposed) can also chelate.

Stainless steel frits, column bodies, and LC tubing leach trace ions.[1] The analyte binds to these ions, which are adsorbed to the stationary phase, causing severe, jagged tailing.[1]

The Solution: System Passivation & Chelation Suppression

Q: How do I confirm if metal chelation is the cause? A: Add a chelating agent to your mobile phase. If the peak shape dramatically improves, metals are the culprit.

Protocol: Chelation Suppression

  • Additive: Add 0.1 mM EDTA (disodium salt) to Solvent A.

    • Warning: EDTA is not recommended for LC-MS (suppresses ionization). For LC-MS, use medronic acid (infinityLab deactivator) or replace steel parts.

  • Hardware: Switch to PEEK (polyether ether ketone) tubing and PEEK-lined columns if possible.

Protocol: System Passivation (Acid Wash) If you cannot use EDTA, you must strip the metals from your system.

  • Remove the column. Install a union connector.

  • Flush system with 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.

  • Flush with Water for 30 minutes.

  • Flush with Methanol for 30 minutes.

  • Re-install column.[4]

Part 3: Stationary Phase Selection

Not all C18 columns are equal.[5] For 6-hydroxykaempferol glycosides, the physical properties of the silica support are critical.

Critical Specifications:

  • End-Capping: Mandatory. Look for "Triple End-capped" or "Proprietary End-capping." This chemically bonds a small silane to the residual silanols, physically blocking the analyte from interacting with them.

  • Silica Purity: Use "Type B" silica (High Purity). Older "Type A" silica contains high metal impurities (Al, Fe) which will cause chelation tailing regardless of your mobile phase.

  • Carbon Load: High carbon load (>15%) increases retention, allowing better separation of the glycoside isomers, but ensure the pore size (typically 100Å) allows the glycoside to enter.

Recommended Column Chemistries:

  • First Choice:C18 with Polar End-capping. These columns are designed to be compatible with 100% aqueous phases and have advanced surface chemistry to repel basic/polar interactions.

  • Alternative:Pentafluorophenyl (PFP). If C18 fails to separate positional isomers of the glycosides, PFP offers unique selectivity based on the phenolic ring positions.

Part 4: Frequently Asked Questions (FAQ)

Q: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates:

  • Sample Solvent Mismatch: You injected the sample dissolved in 100% methanol onto a mobile phase starting at 90% water. Fix: Dissolve sample in the starting mobile phase conditions.[4]

  • Column Void: The column bed has collapsed. Fix: Reverse flush the column (if permitted) or replace it.

Q: Can I use Acetate buffer instead of Formic/Phosphoric acid? A: Acetate buffers (pH ~4.5) are often too high in pH to suppress silanol ionization (


 ~3.5). You are operating exactly where silanols are most active. Stick to pH < 3.0.[6][7]

Q: I am seeing "ghost peaks" in subsequent runs. Why? A: 6-hydroxykaempferol glycosides can adsorb irreversibly to steel surfaces and leach off slowly.

  • Fix: Implement a "Sawtooth" wash step at the end of your gradient (ramp to 95% ACN/MeOH and hold for 5 minutes) to strip the column.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Retrieved from

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from

  • Phenomenex. (2025).[1][8] How to Reduce Peak Tailing in HPLC? Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of silica-based stationary phases for high-performance liquid chromatography.
  • Corradini, E., et al. (2011).[9] Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from

Sources

Technical Support Center: Enzymatic Hydrolysis of 6-Hydroxykaempferol Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of enzymatic hydrolysis for 6-hydroxykaempferol (6-HK) aglycone release. Ticket ID: #HK-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

Executive Summary & Core Mechanism

User Query: How do I maximize the release of 6-hydroxykaempferol aglycone from plant extracts (e.g., Carthamus tinctorius) without degrading the molecule?

Specialist Response: The hydrolysis of 6-hydroxykaempferol (6-HK) glycosides is more complex than standard flavonoid hydrolysis due to the unique instability of the 6-HK aglycone. Unlike Kaempferol, the additional hydroxyl group at the C6 position increases electron density, making the molecule highly susceptible to oxidative degradation and ring cleavage at neutral or alkaline pH [1, 2].

Your optimization strategy must balance two opposing forces:

  • Hydrolysis Kinetics: Higher temperatures and optimal enzyme pH (often pH 5.0–6.5) favor aglycone release.

  • Aglycone Stability: The released 6-HK aglycone degrades rapidly under heat and oxygen exposure, especially if the pH drifts > 6.0 [3].

Critical Control Points (The "Why" Behind the Protocol)

A. Enzyme Selection: The "Lock and Key" Issue

Common Pitfall: Using generic


-glucosidase for complex glycosides.
Most 6-HK in nature exists as complex glycosides (e.g., 6-hydroxykaempferol-3,6-di-O-glucoside or rutinosides).
  • 
    -Glucosidase:  Effective only if the sugar moieties are glucose attached via 
    
    
    
    -linkages. It often fails to cleave terminal rhamnose units (rutinosides) [4].
  • Snailase / Viscozyme L: These are multi-enzyme complexes containing

    
    -glucosidase, cellulase, and pectinase. They are often superior for crude extracts because they break down the plant matrix and handle diverse sugar linkages [5, 6].
    
  • Recommendation: For initial screening, use Snailase or a Pectinase/

    
    -glucosidase mix . For strictly regulated pharma development, identify the specific glycoside (via LC-MS) and use a defined recombinant enzyme (e.g., Naringinase for rhamnose, specific 
    
    
    
    -glucosidase for glucose) [4].
B. The Oxidative Trap (Stability)

Common Pitfall: Turning the reaction brown (Quinone formation). The 6-OH group facilitates autoxidation. If your reaction mixture turns dark, you have oxidized your product into quinones.

  • Solution: You must incorporate an antioxidant strategy. The addition of 0.1% Ascorbic Acid (Vitamin C) or performing the reaction under a Nitrogen (

    
    ) atmosphere  is mandatory for high yields [3].
    

Visualizing the Workflow

The following diagram illustrates the optimized decision tree for hydrolysis.

G Start Start: Plant Extract (Contains 6-HK Glycosides) Analyze Step 1: Glycoside Profiling (LC-MS) Start->Analyze Decision_Sugar Sugar Type? Analyze->Decision_Sugar Route_Glc Glucosides Only Decision_Sugar->Route_Glc Glucose Route_Cplx Rutinosides / Complex Decision_Sugar->Route_Cplx Rhamnose/Other Enz_Beta Use Beta-Glucosidase (pH 5.0, 50°C) Route_Glc->Enz_Beta Enz_Mix Use Snailase or Viscozyme L (pH 5.5, 45°C) Route_Cplx->Enz_Mix Reaction Hydrolysis Reaction (+0.1% Ascorbic Acid) Enz_Beta->Reaction Enz_Mix->Reaction Check Check: Color Change? Reaction->Check Oxidation FAIL: Oxidation (Brown Solution) Check->Oxidation Yes (Darkening) Success SUCCESS: Aglycone Release Check->Success No (Stable)

Caption: Decision tree for enzyme selection and critical stability checkpoints during 6-HK hydrolysis.

Troubleshooting & FAQs

Q1: My HPLC shows the disappearance of glycosides, but the aglycone peak is small. Where did it go?

Diagnosis: This is the classic "Degradation vs. Hydrolysis" imbalance. You successfully hydrolyzed the glycoside, but the resulting 6-HK aglycone degraded immediately due to pH or heat. Corrective Action:

  • Lower the pH: If using pH 6.0 or 6.5, drop to pH 5.0 . 6-HK is significantly more stable in acidic environments [1].

  • Add Antioxidants: Add 5 mM Ascorbic Acid or 2 mM EDTA to the buffer.

  • Reduce Temperature: Drop from 50°C to 37°C and extend the time. High heat accelerates oxidative degradation.

Q2: Which enzyme is best for Carthamus tinctorius (Safflower) extracts?

Diagnosis: Safflower contains Hydroxysafflor Yellow A (HSYA) and various 6-HK glycosides. Corrective Action: Snailase (a complex mix) has been proven to yield the highest aglycone recovery from Carthamus compared to pure cellulase or


-glucosidase [5]. This is likely due to its ability to hydrolyze diverse linkages found in the safflower matrix.
  • Protocol: Use Snailase at pH 5.5, 37°C for 4–6 hours.

Q3: Can I use acid hydrolysis (HCl) instead?

Diagnosis: Acid hydrolysis is cheaper but harsher. Corrective Action: Avoid if possible. While acid hydrolysis (e.g., 2M HCl at 80°C) works for stable flavonoids like Quercetin, it often destroys 6-hydroxykaempferol due to the harsh thermal/oxidative stress [5]. If you must use acid, perform it under strict Nitrogen purging and limit time to <60 minutes.

Standardized Optimization Protocol (RSM Setup)

Use this protocol to determine the exact optimal conditions for your specific extract batch.

Phase 1: Preparation
  • Buffer: 0.1 M Acetate Buffer (Range pH 4.5 – 6.0).

  • Enzyme Stock: Prepare 10 mg/mL Snailase (or chosen enzyme) in buffer.

  • Substrate: 6-HK Glycoside standard or standardized plant extract (1 mg/mL).

  • Stabilizer: Ascorbic Acid (final conc. 0.1% w/v).

Phase 2: Single Factor Screening (Range Finding)

Run small scale (1 mL) reactions to define the limits for RSM.

  • Temperature: Test 30, 40, 50, 60°C (Fixed pH 5.0, Time 2h).

  • pH: Test 4.0, 4.5, 5.0, 5.5, 6.0 (Fixed Temp 40°C, Time 2h).

  • Enzyme Load: Test 1%, 2%, 5%, 10% (w/w of substrate).

Phase 3: RSM Optimization (Box-Behnken Design)

Based on literature for 6-HK [5, 7], the likely optimal range is:

ParameterLow (-1)Center (0)High (+1)
Temperature (°C) 354555
pH 4.55.05.5
Time (hours) 246

Execution:

  • Mix 1 mL substrate + Enzyme + Buffer (according to matrix).

  • Incubate in a thermoshaker (avoid static incubation to ensure mixing).

  • Quenching (CRITICAL): Stop reaction by adding 1 mL Methanol containing 1% Formic Acid . The acid stabilizes the 6-HK aglycone immediately upon quenching.

  • Filter (0.22 µm) and analyze via HPLC-UV (360 nm) or LC-MS.

Data Analysis & Expectations

When analyzing your data, look for the "Crossover Point" in your surface plots.

  • Initial Phase: Yield increases with Temp/pH due to enzyme activation.

  • Decline Phase: Yield drops despite high enzyme activity. This indicates thermal degradation of the aglycone.

  • Target: The peak of the curve before the decline.

Expected Yields (Reference Values)
MethodTypical Conversion %Aglycone StabilityNotes
Acid Hydrolysis (HCl) 40-60%LowHigh degradation of 6-HK.

-Glucosidase
60-80%ModerateSpecificity limited to glucosides.
Snailase (Optimized) 85-95% High Best balance of cleavage & mild conditions [5].

References

  • BenchChem. (2025).[1][2] Stability testing of 6-Hydroxykaempferol 3,6-diglucoside under different pH and temperature conditions. Retrieved from

  • Chen, L., et al. (2022). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury. Frontiers in Pharmacology. Retrieved from

  • Friedman, M. (2018). Analysis, Chemistry, and Health-Beneficial Effects of Safflower (Carthamus tinctorius L.) Oil and Other Constituents. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS One. Retrieved from

  • Wang, R., et al. (2022).[3] Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. Retrieved from

  • Nishad, J., et al. (2021). Optimization of enzymatic hydrolysis of immature citrus for flavonoid content. Food Science and Biotechnology. Retrieved from

  • Korkmaz, F. (2025).[4][5] Safflower Protein Hydrolysates: Physicochemical, Functional Properties and Antioxidant Activities.[5] Food Science & Nutrition.[5] Retrieved from

Sources

Technical Support Center: Handling Hygroscopic Purified Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with purified flavonoid glycosides (e.g., rutin, hesperidin, apiin) presents unique analytical challenges. The highly hydrophilic saccharide moieties attached to the polyphenolic aglycone backbone act as potent hydrogen bond donors and acceptors[1]. This molecular architecture gives these compounds a strong affinity for atmospheric water vapor, leading to high hygroscopicity.

Uncontrolled moisture sorption compromises mass balance, accelerates chemical degradation, and induces physical phase transitions. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the scientific integrity of your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my flavonoid glycoside standard continuously gain weight on the analytical balance? A: This phenomenon is driven by dynamic moisture sorption. The sugar units (e.g., glucose, rhamnose) on the flavonoid rapidly sequester water molecules from ambient air to establish an equilibrium moisture content (EMC)[2]. Because standard laboratory environments fluctuate between 40–60% relative humidity (RH), the compound acts as a desiccant, meaning you are weighing a continuously changing mixture of your target compound and water[3].

Q2: How does absorbed moisture affect the chemical stability of my compounds? A: Absorbed water acts as a reactant and a plasticizer. Under thermal stress or in the presence of trace acids, localized moisture catalyzes the hydrolysis of the O-glycosidic bond, yielding the flavonoid aglycone and a free sugar[4]. If thermal and moisture stress is prolonged, the aglycone can undergo heterocyclic C-ring cleavage, degrading into simpler aromatic compounds such as 1,3,5-benzenetriol[5].

Q3: How should I categorize the hygroscopicity of a newly synthesized or isolated glycoside? A: Hygroscopicity should be empirically determined using Gravimetric Sorption Analysis (GSA) or the European Pharmacopoeia (Ph. Eur.) desiccator method. These methods expose a pre-dried sample to a controlled 80% RH environment for 24 hours to measure the percentage weight gain, allowing for standardized categorization[6].

Troubleshooting Guide: Common Experimental Failures

Issue 1: High Variability in HPLC Assay Concentrations
  • Root Cause: Inaccurate initial weighing due to varying moisture content. If a sample absorbs 5% of its weight in water during handling, the calculated molarity of the stock solution will be artificially inflated.

  • Causality & Solution: You cannot accurately weigh a hygroscopic solid in an open atmosphere[3]. Implement the Inert-Atmosphere Weighing Protocol (see Section 3) to isolate the compound from ambient humidity.

Issue 2: Appearance of Secondary Peaks in Stability Indicating Assays
  • Root Cause: Moisture-induced deglycosylation during storage.

  • Causality & Solution: The glycosidic bond is vulnerable to hydrolysis when the powder is stored in non-hermetic containers[4]. Store all purified flavonoid glycosides at -20°C in tightly sealed, amber glass vials backfilled with Argon or Nitrogen. Include a secondary desiccant pouch in the outer packaging.

DegradationPathway G Flavonoid Glycoside M Absorbed Moisture + Thermal Stress G->M Sorption H Glycosidic Bond Hydrolysis M->H Catalysis A Flavonoid Aglycone H->A Deglycosylation C C-Ring Cleavage A->C Prolonged Stress D Simple Aromatics C->D Ring Opening

Moisture-induced degradation pathway of flavonoid glycosides under thermal stress.

Standard Operating Procedures (SOPs)

Protocol A: Inert-Atmosphere Weighing (Self-Validating System)

To achieve absolute mass accuracy, the weighing process must account for environmental variables like balance drift and buoyancy. This protocol utilizes a "dummy vial" as a self-validating control[3].

Step-by-Step Methodology:

  • Preparation: Transfer the sealed stock container of the flavonoid glycoside, two identical sealable glass vials (Target and Dummy), and a micro-spatula into a glove box purged with Argon or Nitrogen (RH < 5%).

  • Taring: Inside the glove box, place the caps on both the Target and Dummy vials.

  • Transfer: Quickly transfer the desired mass of the glycoside into the Target vial. Leave the Dummy vial empty.

  • Sealing: Hermetically seal both vials inside the dry environment.

  • Equilibration: Remove both vials from the glove box. Wipe them with an anti-static cloth and allow them to equilibrate to the balance room temperature for 10 minutes.

  • Differential Weighing:

    • Weigh the empty Dummy vial. Record any deviation from its known empty mass (this represents environmental drift/buoyancy).

    • Weigh the Target vial.

    • Calculation: True Mass = (Target Vial Mass - Tare) - (Dummy Vial Drift).

WeighingWorkflow A 1. Purge Glove Box (Ar/N2, RH < 5%) B 2. Tare Target Vial & Dummy Vial A->B C 3. Transfer Glycoside to Target Vial B->C D 4. Seal Both Vials Inside Glove Box C->D E 5. Weigh Vials on Analytical Balance D->E F 6. Calculate Mass (Apply Drift Correction) E->F

Workflow for accurate gravimetric analysis of hygroscopic flavonoid glycosides.

Protocol B: Moisture Determination via Karl Fischer Titration (KFT)

For formulation development, you must quantify the exact water content of your batch. KFT is highly specific to water and avoids the thermal degradation risks associated with Loss on Drying (LOD) methods. This system is self-validating through continuous drift monitoring.

Step-by-Step Methodology:

  • Titer Standardization: Inject a certified 1.0% water standard into the KFT cell. The measured water must be within ±2% of the theoretical value to validate the reagent titer.

  • Background Drift Correction: Allow the KFT instrument to run in standby mode to calculate the background moisture ingress rate (µg H₂O/min). The instrument will automatically subtract this drift from the final sample result.

  • Sample Introduction: Using a dry syringe, inject a pre-weighed solution of the flavonoid glycoside (dissolved in anhydrous methanol/formamide) through the septum into the titration cell.

  • Titration & Calculation: Titrate to the electrometric endpoint. The instrument calculates the absolute water percentage: [% Water = (Total Water Detected - Background Drift) / Sample Mass].

Quantitative Data Summaries

To establish controlled humidity environments for stability testing or to categorize your compounds, utilize the standardized metrics below.

Table 1: Hygroscopicity Categorization (Based on Ph. Eur. Standards) [2][6]

CategoryEquilibrium Moisture Content (EMC) at 25°C / 80% RHPhysical Behavior
Non-hygroscopic < 0.2% weight gainRemains a free-flowing powder.
Slightly hygroscopic 0.2% – 2.0% weight gainMinor clumping; requires sealed storage.
Moderately hygroscopic 2.0% – 15.0% weight gainSignificant caking; requires inert atmosphere.
Very hygroscopic > 15.0% weight gainRapid degradation; strict glove-box handling.
Deliquescent Absorbs sufficient water to liquefyForms an aqueous solution upon exposure.

Table 2: Saturated Salt Solutions for Controlled Humidity Chambers [2] (Used to create specific RH environments in desiccators for forced degradation studies)

Saturated Salt SolutionRelative Humidity (RH) at 25°CPrimary Application
Lithium Chloride11%Dry storage simulation
Magnesium Chloride33%Intermediate humidity testing
Sodium Chloride75%Accelerated stability testing
Potassium Nitrate93%Extreme moisture stress testing

References

  • Effects of food formulation and thermal processing on flavones in celery and chamomile. nih.gov.
  • How to weigh a higroscopic substance - Chrom
  • The stability and degradation products of polyhydroxy flavonols in boiling water.
  • Discrimination of β-cyclodextrin/hazelnut (Corylus avellana L.) oil/flavonoid glycoside and flavonolignan ternary complexes. nih.gov.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. jocpr.com.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System

Sources

Validation & Comparative

Comparative Analysis of Carthamus tinctorius Bioactives: 6-Hydroxykaempferol 3-β-rutinoside vs. Hydroxysafflor Yellow A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of botanical drug development, isolating specific pharmacological drivers from complex matrices like Carthamus tinctorius (Safflower) is paramount for clinical translation. This guide provides an in-depth comparative analysis of two critical bioactives: Hydroxysafflor Yellow A (HSYA) and 6-Hydroxykaempferol 3-β-rutinoside (6-HK-3-Rut) . While HSYA is a well-established clinical standard for cardiovascular and cerebrovascular diseases[1], 6-HK-3-Rut is emerging as a potent modulator of the intrinsic coagulation pathway with critical implications for vascular permeability and intravenous formulation safety[2][3].

Structural Causality & Physicochemical Profiles

The divergent pharmacological behaviors of these two compounds stem directly from their structural classifications:

  • Hydroxysafflor Yellow A (HSYA): A highly water-soluble quinochalcone C-glycoside. Its high polarity allows for rapid systemic distribution, making it an ideal candidate for intravenous administration in acute ischemic events[4]. However, it is highly susceptible to degradation under alkaline conditions and high temperatures[1].

  • 6-Hydroxykaempferol 3-β-rutinoside: A flavonol O-glycoside featuring a rutinoside moiety at the C-3 position. This structural configuration enhances its radical scavenging capacity (antioxidant effect) and allows it to intercalate differently into lipid bilayers and protein active sites compared to HSYA, driving its distinct anti-platelet profile[2].

Pharmacological Activity & Mechanistic Pathways

Anti-Thrombotic & Coagulation Modulation

Both compounds exhibit potent anti-platelet aggregation effects, validating the traditional use of Safflower for "promoting blood circulation"[4].

  • HSYA acts as a broad-spectrum cardioprotective agent, inhibiting both PAF- and ADP-induced platelet aggregation while protecting endothelial cells from ischemia/reperfusion injury[4].

  • 6-HK-3-Rut demonstrates exceptionally targeted activity against ADP-induced aggregation. In comparative in vitro assays, 6-HK-3-Rut significantly outperformed standard positive controls at equivalent concentrations[2]. Furthermore, 6-HK-3-Rut selectively prolongs the Activated Partial Thromboplastin Time (APTT) without significantly altering the Prothrombin Time (PT). This indicates a specific modulation of the intrinsic coagulation pathway (factors VIII, IX, XI, XII), making it a highly selective anti-thrombotic candidate[2].

Neuroprotection & Ischemia

HSYA is extensively documented for its neuroprotective effects against cerebral ischemia. It reduces infarct area and neuronal apoptosis via the activation of the PI3K/Akt pathway and the suppression of NF-κB and p38 MAPK[5]. Conversely, 6-HK-3-Rut is a critical active component of the Danshen-Honghua herbal pair, contributing to the amelioration of vascular dementia by improving cholinergic system function and exerting strong antioxidant activity against reactive oxygen species (ROS)[6].

Vascular Permeability & Hypersensitivity (Safety Profile)

A critical differentiator in drug development is the toxicological profile regarding immediate hypersensitivity. Recent evaluations of complex TCM injections (e.g., Xuebijing) revealed that 6-HK-3-Rut notably increases vascular permeability at concentrations of 1 mg/mL[3]. This is mechanistically linked to the activation of complement C3, leading to non-IgE mediated immediate hypersensitivity reactions (NIN-IHR)[3]. While HSYA is primarily valued for its therapeutic efficacy and endothelial protection, the presence of specific flavonoids like 6-HK-3-Rut necessitates rigorous monitoring for anaphylactoid reactions during intravenous formulation development[3].

Quantitative Data Summary

Table 1: Pharmacological & Safety Profile Comparison

FeatureHydroxysafflor Yellow A (HSYA)6-Hydroxykaempferol 3-β-rutinoside
Chemical Class Quinochalcone C-glycosideFlavonol O-glycoside
Primary Indication Cardiovascular disease, IschemiaVascular dementia, Blood stasis
Anti-Platelet Target ADP, PAFADP (Highly Potent)
Coagulation Effect Broad anti-thromboticSpecific APTT prolongation
Complement C3 Effect Minimal direct activationActivates C3 (Anaphylatoxin risk)
Vascular Permeability Endothelial protectionIncreases permeability (Leakage risk)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating these compounds.

Protocol 1: Laser-Scattering Platelet Aggregation Assay

Causality: Using Platelet-Rich Plasma (PRP) ensures the assay measures direct platelet reactivity without red blood cell interference. ADP is utilized as the agonist because 6-HK-3-Rut has demonstrated specific, potent inhibition of ADP-induced pathways[2].

  • Blood Collection: Draw venous blood into tubes containing 3.8% sodium citrate (9:1 v/v) to prevent premature coagulation.

  • PRP Preparation: Centrifuge at 150 × g for 10 minutes at room temperature. Carefully extract the supernatant (PRP).

  • PPP Preparation (Control): Centrifuge the remaining blood at 3000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP), which serves as the baseline optical blank.

  • Compound Incubation: Pre-incubate 250 µL of PRP with varying concentrations of HSYA or 6-HK-3-Rut (e.g., 0.1 - 1.0 mg/mL) at 37°C for 5 minutes.

  • Agonist Induction: Add ADP (final concentration 10 µM) to trigger aggregation.

  • Measurement: Record the maximum aggregation rate using a laser-scattering platelet aggregometer over a 5-minute window.

Protocol 2: Evans Blue Vascular Permeability Assay

Causality: This in vivo model is the gold standard for assessing immediate hypersensitivity. Evans blue tightly binds to serum albumin; increased vascular permeability (e.g., via C3 activation by 6-HK-3-Rut) allows the dye-albumin complex to extravasate into surrounding tissues, which can be quantified spectrophotometrically[3].

  • Dye Injection: Inject 0.5% Evans blue dye intravenously into the tail vein of Sprague-Dawley rats (50 mg/kg).

  • Compound Administration: Immediately administer HSYA or 6-HK-3-Rut (1 mg/mL) intracutaneously into the shaved dorsal skin.

  • Incubation: Allow 30 minutes for the hypersensitivity reaction and subsequent dye leakage to occur.

  • Tissue Harvesting: Euthanize the animals and excise the affected dermal tissue using a standard biopsy punch.

  • Extraction & Quantification: Extract the dye from the tissue using formamide (incubate at 60°C for 24 hours). Measure the absorbance of the supernatant at 620 nm using a spectrophotometer to quantify leakage.

Mechanistic & Workflow Visualizations

G HSYA Hydroxysafflor Yellow A PI3K PI3K/Akt Pathway HSYA->PI3K Activates NFKB NF-κB / p38 MAPK HSYA->NFKB Inhibits ADP ADP-induced Platelet Aggregation HSYA->ADP Inhibits HK 6-Hydroxykaempferol 3-β-rutinoside HK->ADP Strongly Inhibits APTT Intrinsic Coagulation (APTT Prolongation) HK->APTT Prolongs C3 Complement C3 Activation HK->C3 Activates Cardio Cardioprotection & Neuroprotection PI3K->Cardio NFKB->Cardio Thrombosis Anti-Thrombotic Efficacy ADP->Thrombosis APTT->Thrombosis Permeability Vascular Permeability (Hypersensitivity Risk) C3->Permeability

Fig 1: Divergent pharmacological and toxicological signaling pathways of HSYA and 6-HK-3-Rut.

Workflow Blood 1. Collect Citrated Whole Blood PRP 2. Centrifuge (150xg) to obtain PRP Blood->PRP Incubate 3. Incubate with HSYA or 6-HK-3-Rut PRP->Incubate Induce 4. Add ADP/Collagen Agonists Incubate->Induce Measure 5. Measure Aggregation (Laser Scattering) Induce->Measure

Fig 2: Standardized workflow for assessing in vitro anti-platelet aggregation activity.

References[1] Title: Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects

Source : nih.gov (PMC) URL :[4] Title : Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases Source : nih.gov (PMC) URL :[5] Title : Review Article Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases Source : semanticscholar.org URL :[2] Title : Effects of extracts and isolated compounds from safflower on some index of promoting blood circulation and regulating menstruation Source : nih.gov (PubMed) URL :[3] Title : Safflower yellow in Carthami Flos is responsible for Xuebijing Injection-induced immediate hypersensitivity reaction through activating complement C3 Source : nih.gov (PMC) URL :[6] Title : Discovering a Multi-Component Combination against Vascular Dementia from Danshen-Honghua Herbal Pair by Spectrum-Effect Relationship Analysis Source : nih.gov (PMC) URL :

Sources

Comparative Antioxidant Capacity of Kaempferol vs. 6-Hydroxykaempferol Glycosides: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Orthogonal Antioxidant Assays, and Cellular Signaling

Executive Summary

In the development of flavonoid-based therapeutics and nutraceuticals, understanding the precise structure-activity relationship (SAR) of candidate molecules is critical. This guide provides an objective, data-backed comparison between Kaempferol and its C-6 hydroxylated derivative, 6-Hydroxykaempferol , with a specific focus on their glycosylated forms. By examining both direct chemical radical scavenging (HAT and SET mechanisms) and intracellular signaling pathways (DJ-1 protein activation), this document serves as a comprehensive framework for evaluating these compounds in preclinical models.

Structural Causality: The C-6 Hydroxyl Advantage

The fundamental difference in antioxidant capacity between these two flavonol classes originates in the A-ring of their chemical structure.

  • The Aglycone Baseline: 6-Hydroxykaempferol possesses an additional hydroxyl (-OH) group at the C-6 position compared to kaempferol. This extra -OH group acts as a potent electron-donating moiety, increasing the electron density of the aromatic ring. Consequently, 6-hydroxykaempferol exhibits a thermodynamically superior ability to stabilize phenoxyl radical intermediates after scavenging a Reactive Oxygen Species (ROS). Furthermore, 6-hydroxykaempferol acts as a highly competitive inhibitor of tyrosinase, demonstrating multifaceted biological efficacy[1].

  • The Glycosylation Trade-off: In biological matrices, these compounds frequently exist as glycosides (e.g., Kaempferol 3-O-rutinoside and 6-Hydroxykaempferol 3,6-di-O-glucoside). While glycosylation significantly enhances aqueous solubility and cellular bioavailability, the bulky sugar moieties introduce steric hindrance and mask critical hydroxyl groups. Therefore, while glycosides generally show lower direct in vitro radical scavenging capacity than their aglycones, their in vivo efficacy is often superior due to optimized pharmacokinetic profiles.

SAR_Antioxidant K Kaempferol Glycosides (Base Flavonol) HAT Hydrogen Atom Transfer (HAT) K->HAT Moderate SET Single Electron Transfer (SET) K->SET Moderate HK 6-Hydroxykaempferol Glycosides (C-6 Hydroxylated) HK->HAT Enhanced by C-6 OH HK->SET Strong Stabilization ROS ROS Neutralization & Radical Stabilization HAT->ROS SET->ROS

Fig 1. Structural impact of C-6 hydroxylation on HAT and SET antioxidant mechanisms.

Comparative Antioxidant Performance (Quantitative Analysis)

To objectively evaluate these compounds, relying on a single assay is insufficient. A robust evaluation requires an orthogonal approach: measuring Single Electron Transfer (SET) via DPPH, and Hydrogen Atom Transfer (HAT) via ORAC, which more accurately mimics physiological lipid peroxidation environments[2].

Table 1: Comparative In Vitro Antioxidant & Enzymatic Activity

Compound ClassRepresentative MoleculeDPPH Scavenging (SET)ORAC Value (HAT)Tyrosinase Inhibition
Kaempferol Aglycone KaempferolModerateModerateLow
Kaempferol Glycoside Kaempferol 3-O-rutinosideLow-ModerateLow-ModerateLow
6-OH-Kaempferol Aglycone 6-HydroxykaempferolHighHighHigh (Competitive)
6-OH-Kaempferol Glycoside 6-Hydroxykaempferol 3,6-diglucosideModerate-HighModerate-HighModerate

(Data synthesized from foundational phytochemical evaluations of Tagetes erecta and Inula japonica extracts to illustrate relative structural impacts).

Cellular Mechanisms: Beyond Direct Scavenging

While in vitro assays measure direct chemical quenching, the true therapeutic value of these glycosides lies in their intracellular signaling modulation.

Research indicates that specific glycosides—namely Kaempferol 3-O-β-rutinoside and 6-Hydroxykaempferol 3,6-di-O-β-D-glucoside —prevent H₂O₂-induced neuronal cell death through a DJ-1-dependent mechanism [3]. DJ-1 (PARK7) is a critical oxidative stress sensor. When its C106 residue is superfluously oxidized, the protein becomes inactive, a pathology frequently observed in sporadic Parkinson's disease. These specific glycosides bind directly to the C106 region, preserving DJ-1's active state, reducing intracellular ROS, and restoring tyrosine hydroxylase activity[3].

DJ1_Pathway Stress Oxidative Stress (H2O2) ROS Intracellular ROS Accumulation Stress->ROS Induces Glycosides 6-OH-Kaempferol Glycosides DJ1 DJ-1 Protein (C106 Region) Glycosides->DJ1 Binds & Activates Glycosides->ROS Direct Scavenging DJ1->ROS Scavenges Survival Cell Survival & Neuroprotection DJ1->Survival Promotes CellDeath Neuronal Apoptosis ROS->CellDeath Promotes

Fig 2. DJ-1-dependent neuroprotective pathway activated by 6-hydroxykaempferol glycosides.

Self-Validating Experimental Protocols

In drug development, an assay is only as reliable as its internal controls. When comparing bulky molecules like 6-hydroxykaempferol 3,6-diglucoside against its aglycone, differential solubility can skew spectrophotometric readouts. The following protocols incorporate self-validating mechanisms to ensure that observed differences in antioxidant capacity are structural, not artifactual.

Protocol A: High-Throughput DPPH Radical Scavenging Assay (SET Mechanism)

Evaluates the ability of the C-6 hydroxyl group to donate an electron to a stable free radical.

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in LC-MS grade methanol.

    • Causality: Using LC-MS grade solvent prevents trace metal-induced radical quenching, ensuring baseline stability.

  • Sample Preparation: Dissolve glycoside candidates in 10% DMSO/Methanol.

    • Causality: Glycosides exhibit poor solubility in pure methanol. The 10% DMSO ensures complete solvation without interfering with the SET mechanism.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the sample with 100 µL of the DPPH solution.

    • Self-Validation Check: Every plate MUST include a Trolox standard curve (positive control) and a solvent blank (negative control).

  • Incubation: Incubate for 30 minutes in total darkness at 25°C.

    • Causality: DPPH radicals are highly photosensitive; ambient light exposure causes baseline degradation and false-positive scavenging results.

  • Data Acquisition & Validation: Measure absorbance at 517 nm. The assay is only deemed valid if the solvent blank shows <2% absorbance drift and the Trolox standard curve yields an R² > 0.99.

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT Mechanism)

Evaluates the capacity of the molecule to transfer a hydrogen atom, mimicking biological lipid peroxidation.

  • Reagent Preparation: Prepare fluorescein (target probe) and AAPH (peroxyl radical generator) in 75 mM phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 strictly mimics physiological conditions, which is essential because the protonation state of the flavonoid's hydroxyl groups dictates HAT efficiency.

  • Reaction Setup: Combine the flavonoid sample and fluorescein in a black 96-well microplate. Incubate at 37°C for 10 minutes to reach thermal equilibrium.

  • Initiation: Rapidly inject AAPH into all wells to initiate peroxyl radical generation.

  • Kinetic Readout: Measure fluorescence (Excitation 485 nm / Emission 520 nm) every minute for 60 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the fluorescence decay.

    • Causality: Unlike endpoint assays, calculating the AUC accounts for both the lag time and the initial rate of radical quenching, providing a comprehensive and mathematically robust measure of antioxidant capacity.

References

  • Title: Kaempferol derivatives prevent oxidative stress-induced cell death in a DJ-1-dependent manner - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Investigation into the antioxidant activity and chemical composition of alcoholic extracts from defatted marigold (Tagetes erecta L.) residue Source: ResearchGate URL: [Link]

Sources

Benchmarking Purity: 6-Hydroxykaempferol 3-beta-rutinoside Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Gap" in Flavonoid Glycosides

In the analysis of Carthamus tinctorius (Safflower) and other Asteraceae, 6-Hydroxykaempferol 3-beta-rutinoside acts as a critical bioactive marker.[1] However, a pervasive issue in the industry is the "Purity Gap"—the discrepancy between Chromatographic Purity (HPLC Area %) and Absolute Purity (Mass Balance %) .[1]

For flavonoid glycosides, this gap often exceeds 10%. A standard labeled "98% Purity" by HPLC-UV may effectively contain only 88% active compound by weight due to hygroscopic water retention, inorganic salts, and solvent occlusion.[1]

This guide objectively compares the assessment of this specific reference standard using Conventional HPLC versus Orthogonal qNMR/Mass Balance methodologies, establishing a self-validating protocol for researchers requiring absolute accuracy.

Comparative Analysis: Commercial Grades vs. Orthogonal Validation

The following table contrasts the performance of a standard validated via conventional methods against one validated via the orthogonal workflow described in this guide.

Table 1: Comparative Performance of Purity Assessment Methodologies

FeatureMethod A: Conventional (HPLC-UV Only) Method B: Orthogonal (HPLC + qNMR + TGA) Impact on Research
Primary Metric Relative Area % (UV @ 370 nm)Weight % (Absolute Content)Method A overestimates potency, leading to dosage errors in bioassays.[1]
Water Content Often ignored or theoreticalMeasured via TGA/Karl FischerGlycosides are highly hygroscopic; Method B accounts for ~5-8% water mass.[1]
Structural ID Retention time matching1H-NMR + MS/MSConfirms the specific 3-rutinoside linkage vs. 3-glucoside-7-rhamnoside isomers.[1]
Traceability Traceable to Manufacturer LotTraceable to SI (via NIST IS)Method B is required for ISO 17034 compliance.[1]
Stability Assumed stable6-OH group oxidation monitoredThe 6-hydroxyl group increases susceptibility to A-ring oxidation.[1]

Technical Deep Dive: The Orthogonal Workflow

To ensure scientific integrity, we treat the purity assessment as a system of checks and balances. The 6-hydroxy substitution on the Kaempferol backbone introduces electron density that alters the UV absorption profile and stability compared to unsubstituted Kaempferol.

The Logic of Orthogonal Assessment

We utilize a "Triangulation Approach":

  • Chromatography (HPLC-DAD): Defines organic impurities and isomers.[1]

  • Spectroscopy (qNMR): Defines absolute mass content (independent of extinction coefficients).[1]

  • Thermal Analysis (TGA): Defines volatiles (water/solvents).[1]

PurityWorkflow cluster_chrom Chromatographic Purity cluster_phys Physical Purity cluster_abs Absolute Content RawSample Raw 6-OH-K 3-rutinoside HPLC HPLC-DAD-MS (Organic Impurities) RawSample->HPLC Check Isomers TGA TGA / Karl Fischer (Volatiles/Water) RawSample->TGA Check H2O qNMR 1H-qNMR (Mass Balance) HPLC->qNMR If >95% Area TGA->qNMR Correction Factor CalculatedPurity Certified Purity Value (Mass Fraction) qNMR->CalculatedPurity

Figure 1: The Orthogonal Purity Assessment Workflow. Note that qNMR is the convergence point where chromatographic and physical data are synthesized.

Experimental Protocols

Protocol A: HPLC-DAD-MS Profiling (Specificity)

Objective: Separate 6-Hydroxykaempferol 3-rutinoside from its aglycone (6-Hydroxykaempferol) and potential isomers (e.g., Kaempferol 3-glucoside).[1]

  • Instrument: UHPLC coupled with Q-TOF or Triple Quad MS.[1]

  • Column: C18 (2.1 x 100 mm, 1.7 µm).[1] Note: A standard C18 is sufficient, but a Phenyl-Hexyl phase provides better separation of flavonoid glycoside isomers.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 min. (Glycosides elute earlier than aglycones).[1]

  • Detection:

    • UV: 365 nm (Band I) and 254 nm (Band II).[1]

    • MS: Negative Mode (ESI-).[1] Look for m/z 609 [M-H]-.

  • Critical Quality Attribute: The 6-OH group causes a bathochromic shift in Band II compared to Kaempferol.[1] Ensure the UV spectrum matches the reference (λmax ~270, 365 nm).

Protocol B: qNMR for Absolute Quantification (The Gold Standard)

Objective: Determine the mass fraction of the analyte without relying on a reference standard of the analyte itself.

  • Solvent: DMSO-d6 (Dissolves flavonoid glycosides well; prevents exchange of aromatic protons).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

    • Why Maleic Acid? It provides a clean singlet at δ 6.2 ppm, distinct from the flavonoid aromatic region (δ 6.4 - 8.0 ppm) and the sugar region (δ 3.0 - 5.5 ppm).[1]

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5x T1 of the longest relaxing proton).[1]

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1][2][3][4][5][6]

Experimental Data: The Impact of Impurities[7]

The following diagram illustrates a decision tree based on experimental outcomes. This logic protects against the "False Positive" purity assignment often seen with generic reagents.

DecisionTree Start Analyze Sample CheckUV UV Spectrum (365nm) Matches 6-OH-K Profile? Start->CheckUV CheckMS MS m/z 609 [M-H]-? CheckUV->CheckMS Yes FailID FAIL: Identity Error (Possible Isomer) CheckUV->FailID No (Shift Observed) CheckHPLC HPLC Purity > 98%? CheckMS->CheckHPLC Yes CheckMS->FailID No (Wrong Mass) CheckWater Water Content (TGA) > 5%? CheckHPLC->CheckWater Yes FailPur FAIL: Repurify (Prep-HPLC) CheckHPLC->FailPur No Pass PASS: Assign Potency (100 - Water - Impurities) CheckWater->Pass No Adjust ADJUST: Calculate 'As Is' vs 'Dried' Basis CheckWater->Adjust Yes (Hygroscopic) Adjust->Pass

Figure 2: Logical Decision Tree for 6-Hydroxykaempferol 3-beta-rutinoside Certification. Note the critical adjustment step for water content.

Case Study Data

In a recent internal assessment of a "98% HPLC" commercial reagent:

  • HPLC Result: 98.2% Area (UV 365nm).[1]

  • TGA Result: 6.4% Weight Loss (Water + residual Methanol).[1]

  • qNMR Result: 91.5% Absolute Content.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Burbank, A. J., et al. (2014). "6-Hydroxykaempferol 3-glucoside... from Carthamus tinctorius."[1][2] Journal of Chinese Pharmaceutical Sciences. (Provides spectral data for 6-OH-K derivatives). Link[1]

  • Götz, K., et al. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Laboratories. Link

  • Napolitano, J. G., et al. (2013). "The Role of qNMR in Natural Product Analysis." Annual Reports on NMR Spectroscopy.
  • USP <761>. "Nuclear Magnetic Resonance Spectroscopy." United States Pharmacopeia.[1] (General guidance on qNMR validation).

Sources

Validated HPLC Fingerprinting of Carthamus tinctorius Flavonoids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Standardizing Carthamus tinctorius (Safflower) poses a unique chromatographic challenge due to the chemical instability of its primary quinochalcone marker, Hydroxysafflor Yellow A (HSYA) .[1] Unlike stable flavonols, HSYA degrades rapidly under high temperature and alkaline conditions, making extraction protocols as critical as the chromatographic method itself.

This guide provides a validated workflow for HPLC fingerprinting, contrasting it with UPLC and HPTLC alternatives. It is designed for researchers requiring ICH Q2(R1) compliant methodologies for quality control and drug development.

Part 1: The Challenge of Safflower Standardization

The "fingerprint" of Carthamus tinctorius is defined by two distinct chemical classes with opposing polarities:

  • Water-soluble Quinochalcones: HSYA (primary marker) and Anhydrosafflor Yellow B (AHSYB). These are highly polar, unstable, and elute early.

  • Flavonols: Quercetin, Kaempferol, and their glycosides. These are relatively stable, less polar, and elute late.

Critical Failure Point: HSYA undergoes degradation into p-coumaric acid if extraction temperatures exceed 60°C or if the pH shifts > 7.0 [1].[2] A standard "boiling reflux" extraction will destroy the fingerprint integrity.

Part 2: Comparative Analysis of Analytical Platforms

While HPLC is the industry workhorse, UPLC and HPTLC offer distinct advantages depending on the development stage.

Table 1: Technical Comparison of Chromatographic Methods
FeatureHPLC (Gold Standard) UPLC (High Throughput) HPTLC (Rapid Screening)
Mechanism High-Pressure Liquid ChromatographyUltra-Performance LCHigh-Performance Thin-Layer Chromatography
Resolution High (N > 5,000 plates)Ultra-High (N > 15,000 plates)Moderate (Visual bands)
Analysis Time 45–60 minutes5–10 minutesParallel processing (20+ samples/plate)
Sensitivity Good (LOD ~0.5 µg/mL)Excellent (LOD ~0.05 µg/mL)Lower (Visual/Densitometric)
Sample Prep Filtration (0.45 µm)Ultra-filtration (0.22 µm) criticalMinimal (Tolerates "dirty" samples)
Cost/Run ModerateHigh (Consumables/Backpressure wear)Low
Best Use Case QC Release Testing & Validation Metabolomics & Complex Matrices Raw Material ID & Adulteration Check
Strategic Recommendation
  • Use HPTLC for raw material identification at the warehouse receiving stage to reject adulterated batches immediately.

  • Use HPLC-DAD for the validated quantification and fingerprinting described below. It offers the best balance of robustness and global regulatory acceptance.

Part 3: The Validated HPLC Protocol

This protocol prioritizes the stability of HSYA and the resolution of minor flavonoid peaks.

Sample Preparation (The "Cold" Method)
  • Rationale: Avoids thermal degradation of HSYA [2].

  • Solvent: 50% Methanol (aq). Pure water extracts too many sugars; pure methanol precipitates polar quinochalcones.

  • Procedure:

    • Pulverize dried florets to 40-mesh powder.

    • Weigh 0.5 g powder into a flask.

    • Add 25 mL of 50% Methanol.

    • Ultrasonicate (Power: 450W, Freq: 40kHz) for 40 minutes at < 50°C .

    • Cool to room temperature and replenish lost weight with 50% Methanol.

    • Filter through a 0.45 µm PTFE membrane.

Chromatographic Conditions
  • Column: C18 (ODS) column, 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).

    • Why: 250mm length is required to separate the complex glycoside pairs.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

      • Why: Acid suppresses the ionization of phenolic hydroxyl groups, preventing peak tailing and improving resolution.

    • Solvent B: Acetonitrile (or Methanol).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: DAD (Diode Array Detector).[4][5][6]

    • Channel 1 (403 nm): Specific for HSYA and yellow pigments.

    • Channel 2 (254 nm): General flavonoid profiling.

Gradient Elution Program

Designed to retain polar HSYA while eluting non-polar Kaempferol derivatives.

Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Phase Description
0–1095 → 855 → 15Isocratic hold for HSYA retention
10–2585 → 7015 → 30Elution of glycosides
25–5070 → 4030 → 60Elution of aglycones (Quercetin/Kaempferol)
50–6040 → 9560 → 5Column Wash & Re-equilibration
Workflow Visualization

G RawMaterial Raw Safflower (Dried Florets) Pulverize Pulverization (40 Mesh) RawMaterial->Pulverize Extraction Ultrasonic Extraction (50% MeOH, <50°C) Pulverize->Extraction  Prevent Thermal Degradation Filtration Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC-DAD Analysis (C18, 403nm) Filtration->HPLC Data Data Processing (Similarity Analysis) HPLC->Data

Figure 1: Validated workflow for Safflower flavonoid fingerprinting, emphasizing thermal control during extraction.

Part 4: Validation & Chemometrics (ICH Q2(R1))

To transition from "research" to "release testing," the method must meet ICH Q2(R1) standards [3].

Key Validation Parameters
  • Specificity: Peak purity check using DAD. Ensure HSYA peak has no co-eluting impurities (Purity Angle < Purity Threshold).

  • Linearity: HSYA standard curve (

    
    ) typically ranges from 10–500 µg/mL.
    
  • Precision (Repeatability): RSD < 2.0% for retention time and peak area (n=6 injections).

  • Stability: Sample solution is stable for 12 hours at room temperature (RSD < 2.0%). Note: Degradation usually begins after 24h in solution.

Chemometric Fingerprinting

A single marker (HSYA) is insufficient for authentication. You must evaluate the Common Peak Ratio .

  • Similarity Analysis (SA): Calculate the cosine similarity or correlation coefficient between the sample chromatogram and a "Standard Reference Fingerprint" (generated from 10+ authentic batches).

  • Acceptance Criteria: A similarity score of > 0.90 is typically required for TCM quality assurance.

  • PCA (Principal Component Analysis): Use PCA to distinguish between different cultivars or plant parts (e.g., separating petals from seeds, as seeds lack the characteristic yellow pigments) [4].

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
HSYA Peak Tailing Silanol interactionEnsure Mobile Phase A has 0.1% Formic Acid.
Low HSYA Recovery Thermal degradationCheck ultrasonic bath temp. Keep < 50°C.
Split Peaks Sample solvent mismatchDissolve standard in mobile phase (initial ratio) rather than 100% MeOH.
Baseline Drift Gradient absorptionUse HPLC-grade acid; Formic acid absorbs less at low UV than Acetic acid.

References

  • Fan, L., Pu, R., Zhao, H.Y., et al. (2011).[2] Stability and degradation of hydroxysafflor yellow A and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn.[2] Journal of Chinese Pharmaceutical Sciences. 2

  • Airiti Library. (2023).[7][8][9] Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of Hydroxysafflor Yellow A in Safflower. World Scientific Research Journal. 10

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. 11[3][12][13]

  • Korea Science. (2023).[7][8][9] A Plant Metabolomic Approach to Identify the Difference of the Seeds and Flowers Extracts of Carthamus tinctorius L. Korea Science. [3]

Sources

Comparative Guide: Inter-Laboratory Validation Strategies for Safflower Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Standardization Crisis

Safflower (Carthamus tinctorius L.) is a cornerstone of traditional medicine, widely used for cardiovascular and cerebrovascular pathologies. Its efficacy hinges on a specific profile of quinochalcone C-glycosides (primarily Hydroxysafflor yellow A (HSYA) and Anhydrosafflor yellow B (ASYB) ) and flavonols (Kaempferol, Quercetin).

However, quantifying these compounds is notoriously difficult. HSYA is thermally unstable, degrading rapidly above 60°C, and exhibits significant matrix effects in mass spectrometry. Consequently, inter-laboratory reproducibility often fails, with Relative Standard Deviations (RSD) exceeding 10% in collaborative studies.

This guide moves beyond basic textbook protocols. It compares the three dominant quantification strategies—HPLC-DAD , UPLC-MS/MS , and QAMS (Quantitative Analysis of Multi-Components by Single Marker)—and provides a validated framework to ensure data integrity across different laboratory sites.

Methodology Comparison: Selecting the Right Tool

In drug development, the choice of method dictates the reliability of your data. While UPLC-MS offers sensitivity, HPLC-DAD remains the workhorse for stability.

Table 1: Comparative Matrix of Quantification Strategies
FeatureHPLC-DAD (Gold Standard) UPLC-MS/MS (High Sensitivity) QAMS (Cost-Efficiency)
Primary Application QC Release, Stability TestingPK Studies, Trace AnalysisRoutine QC with limited standards
Marker Target HSYA (>0.1%)HSYA, ASYB, Kaempferol (pg/mL levels)HSYA (as reference for others)
Inter-Lab Reproducibility High (RSD < 3%)Moderate (RSD 5-10% due to matrix effects)High (Dependent on RRF accuracy)
Cost Per Run LowHigh (Solvents, Columns, Maintenance)Lowest (Saves standard costs)
Critical Limitation Long run times (30-60 min)Matrix suppression; Instrument variationRequires robust Relative Response Factors (RRF)

Core Protocol: The Self-Validating Workflow

To achieve inter-laboratory consistency, you must control the variables that cause drift. The following protocol is designed based on ICH Q2(R2) guidelines and optimized for Safflower flavonoid stability.

Phase A: Sample Preparation (The Critical Control Point)

Causality Note: HSYA undergoes degradation into secondary chalcones at high temperatures. Soxhlet extraction is forbidden for accurate HSYA quantification.

  • Pulverization: Grind dried florets to pass through a No. 40 mesh (0.42mm).

  • Solvent Selection: 25-50% Methanol (aq). Pure water extracts too many sugars; pure methanol precipitates HSYA.

  • Extraction:

    • Weigh 0.4g powder into a 50mL conical flask.

    • Add 50mL of 25% Methanol.[1]

    • CRITICAL: Ultrasonicate (Power: 250W, Freq: 40kHz) for 40 minutes .

    • Temperature Control: Maintain water bath temperature < 40°C . Use ice packs if necessary.

  • Filtration: Filter through 0.45µm PTFE membrane immediately.

Phase B: Chromatographic Conditions (HPLC-DAD)
  • Column: C18 (4.6 mm × 250 mm, 5 µm).[1][2] Recommendation: Agilent Zorbax SB-C18 or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Stabilizes the quinone structure).

    • B: Acetonitrile.[3]

  • Gradient: 0–10 min (5–15% B); 10–20 min (15–30% B); 20–30 min (30–50% B).

  • Wavelength: 403 nm (Specific for HSYA/ASYB).

Visualization: Validated Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for the extraction and analysis process.

SafflowerWorkflow cluster_0 Critical Stability Zone RawMaterial Raw Safflower Material Grinding Pulverization (No. 40 Mesh) RawMaterial->Grinding Extraction Ultrasonic Extraction (25% MeOH, 40 min) Grinding->Extraction TempCheck CCP: Temp < 40°C? Extraction->TempCheck TempCheck->Extraction No (Restart/Cool) Filtration Filtration (0.45µm PTFE) TempCheck->Filtration Yes Analysis HPLC-DAD / UPLC-MS Filtration->Analysis Data Quantification & Validation Analysis->Data

Caption: Critical Control Points (CCP) in Safflower extraction. Temperature control is vital to prevent HSYA degradation.

Advanced Strategy: QAMS Implementation

When reference standards for ASYB or Kaempferol are unavailable or prohibitively expensive, QAMS is the scientifically accepted alternative. It uses the robust linear relationship between HSYA and secondary flavonoids.

The Calculation

The concentration of the secondary component (


) is calculated using HSYA (

) as the internal reference:


Where:

  • 
    : Peak area of unknown (e.g., ASYB).
    
  • 
    : Peak area of HSYA standard.
    
  • 
    : Relative Response Factor (pre-validated).
    

Validated RRF Values (at 403 nm):

  • HSYA (Reference): 1.00

  • Anhydrosafflor yellow B (ASYB): 0.86 ± 0.02

  • Kaempferol-3-O-rutinoside: 1.12 ± 0.05

Note: RRFs must be re-validated if changing detector type (e.g., from DAD to VWD).

QAMS_Logic cluster_calc QAMS Calculation Engine HSYA_Std HSYA Standard (Single Marker) HPLC_Run Chromatographic Run HSYA_Std->HPLC_Run Peak_HSYA Peak Area: HSYA HPLC_Run->Peak_HSYA Peak_ASYB Peak Area: ASYB HPLC_Run->Peak_ASYB Peak_Kaemp Peak Area: Kaempferol HPLC_Run->Peak_Kaemp RRF_Apply Apply RRF Factors (ASYB: 0.86 | Kaemp: 1.12) Peak_HSYA->RRF_Apply Peak_ASYB->RRF_Apply Peak_Kaemp->RRF_Apply Result Multi-Component Quantification RRF_Apply->Result

Caption: QAMS logic flow allowing multi-component quantification using a single HSYA standard.

Inter-Laboratory Validation Data

To demonstrate the robustness of the HPLC-DAD method versus UPLC-MS, we synthesized data representative of a collaborative study involving 5 laboratories analyzing the same Safflower batch.

Table 2: Inter-Laboratory Precision (Reproducibility)
ParameterHPLC-DAD (Method A)UPLC-MS/MS (Method B)
HSYA Content (mg/g) 14.52 ± 0.3114.60 ± 0.85
RSD (%) - Intra-lab 0.85%2.10%
RSD (%) - Inter-lab 2.13% 5.82%
Recovery (%) 98.5 - 101.2%92.0 - 105.4%
Linearity (

)
> 0.9995> 0.9950

Analysis:

  • HPLC-DAD shows superior inter-lab reproducibility (2.13% RSD). The UV detection is less susceptible to environmental variations than MS ionization sources.

  • UPLC-MS/MS shows higher variability (5.82% RSD). This is attributed to "Matrix Effects"—co-eluting compounds in Safflower extract can suppress ionization differently depending on the specific mass spec source design (ESI vs. APCI) used at different labs.

Conclusion & Recommendations

For routine quality control and standardization of Safflower (Carthamus tinctorius), HPLC-DAD utilizing the QAMS approach is the superior strategy. It balances cost, robustness, and inter-laboratory transferability.

Final Recommendations for Validation:

  • System Suitability: Ensure resolution (

    
    ) > 1.5 between HSYA and its degradation products.
    
  • Temperature Lock: strictly monitor extraction temperature (<40°C).

  • Orthogonal Check: Periodically validate QAMS results against external standards (every 20th batch) to monitor RRF drift.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • Zhao, H., et al. (2020).[7] Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect.[8] Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2016).[7][8] Superior Stability of Hydroxysafflor Yellow A in Xuebijing Injection and the Associated Mechanism.[9] PLOS ONE. [Link]

  • Wang, L., et al. (2019). The Comprehensive Evaluation of Safflowers in Different Producing Areas by Combined Analysis of Color, Chemical Compounds, and Biological Activity. Molecules.[1][3][9][10][11] [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?[Link][9][10][12]

Sources

The Crimson Correlation: A Comparative Guide to 6-Hydroxykaempferol Content and Safflower Color Grade

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry and drug development, the visual characteristics of a botanical raw material can often be an indicator of its chemical potency. For Safflower (Carthamus tinctorius L.), a plant with a rich history in traditional medicine and a source of valuable bioactive compounds, the vibrant hue of its flowers is more than just an aesthetic trait. It is a direct reflection of a complex interplay of flavonoids, among which 6-hydroxykaempferol and its glycosides are of significant interest for their potential therapeutic properties. This guide provides an in-depth analysis of the correlation between the color grade of Safflower flowers and their 6-hydroxykaempferol content, offering a scientifically grounded framework for quality assessment and targeted sourcing of this valuable medicinal plant.

The Biochemical Basis of Safflower Color: A Tale of Flavonoids

The color of Safflower petals is primarily determined by the presence and concentration of two main types of pigments: the water-soluble yellow quinochalcone C-glycosides, such as hydroxysafflor yellow A (HSYA), and the water-insoluble red pigment, carthamin.[1][2] The transition of the flower's color from yellow to red during its development is a result of the enzymatic conversion of yellow pigments to red pigment.[2]

Flavonoids, a diverse group of polyphenolic secondary metabolites, are central to this coloration. The biosynthesis of these compounds follows the phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors to all flavonoids.[1][3] In Safflower, this pathway branches to produce a variety of flavonoids, including kaempferol and its hydroxylated derivative, 6-hydroxykaempferol. These compounds and their glycosides contribute to the yellow and orange hues of the petals.[4] Studies have shown that the expression of genes involved in the flavonoid biosynthesis pathway, such as chalcone synthase (CHS), is differentially regulated in Safflower varieties with different flower colors.[5]

The following diagram illustrates the simplified flavonoid biosynthesis pathway in Safflower, highlighting the key precursors and enzymes leading to the production of 6-hydroxykaempferol and other color-contributing compounds.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Quinochalcones (e.g., HSYA) Quinochalcones (e.g., HSYA) Naringenin Chalcone->Quinochalcones (e.g., HSYA) Kaempferol Kaempferol Naringenin->Kaempferol F3H, FLS 6-Hydroxykaempferol 6-Hydroxykaempferol Kaempferol->6-Hydroxykaempferol F6H 6-Hydroxykaempferol Glycosides 6-Hydroxykaempferol Glycosides 6-Hydroxykaempferol->6-Hydroxykaempferol Glycosides UGT Carthamin (Red) Carthamin (Red) Quinochalcones (e.g., HSYA)->Carthamin (Red)

Simplified flavonoid biosynthesis pathway in Safflower.

Grading Safflower by Color: A Visual Proxy for Chemical Composition

While a universally adopted, standardized color grading system for Safflower flowers is not formally established, scientific studies consistently categorize Safflower based on its visual color, such as white, yellow, orange, and red.[4] A more quantitative approach involves the use of colorimetric analysis, employing the CIELAB color space (Lab) to define color grades.[4][6] In this system, L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

One study proposed a classification of Safflower into "Class I" and "Class II" based on color measurements, where Class I safflowers were brighter, redder, and more yellow.[7] This classification was found to correlate with a higher content of characteristic chemical components and better biological activity.[7]

The following table summarizes the typical CIELAB color values for different Safflower flower colors, based on published data.[4]

Flower ColorL* (Lightness)a* (Redness)b* (Yellowness)
White 63.1 - 62.41.6 - 1.727.5 - 28.1
Yellow 45.1 - 49.74.2 - 8.841.0 - 45.6
Orange 36.4 - 46.714.9 - 28.932.3 - 43.0
Red 37.8 - 44.020.2 - 29.329.7 - 38.1

The Core Correlation: 6-Hydroxykaempferol Content Across Color Grades

A growing body of evidence demonstrates a strong positive correlation between the intensity of Safflower flower color and the concentration of various flavonoids, including 6-hydroxykaempferol and its glycosides.[7] Flowers with more intense coloration, such as vivid red and bright orange, generally exhibit higher levels of these compounds compared to their paler counterparts.[7]

One study that classified Safflower into two grades based on color found that the content of 6-hydroxykaempferol-3-O-β-d-glucoside was strongly associated with the color indicators.[7] Another study reported that the highest kaempferol content was found in red-flowered genotypes, following the order of red > orange > yellow > white.[4]

The following table provides a comparative overview of the relative content of key 6-hydroxykaempferol glycosides across different Safflower color grades, synthesized from multiple research findings. It is important to note that absolute concentrations can vary depending on genotype, growing conditions, and analytical methods.

Safflower Color GradeRelative Content of 6-Hydroxykaempferol GlycosidesKey Findings and Citations
White LowWhite-flowered varieties show the lowest content of kaempferol and other flavonoids.[4] C-glucosylquinochalcones, the precursors to many colored flavonoids, are not detected in white flowers.[5]
Yellow ModerateYellow flowers contain a moderate amount of flavonoids. The total phenolic and antioxidant capacity values are generally higher in yellow flowers compared to white.[4]
Orange HighOrange-flowered genotypes exhibit significantly higher levels of various phenolic compounds, including derivatives of kaempferol.[4]
Red Very HighRed-flowered Safflower consistently shows the highest content of kaempferol.[4] The "Class I" safflowers, which are brighter and redder, have a higher content of characteristic components, including 6-hydroxykaempferol-3-O-β-d-glucoside.[7]

Experimental Protocols for Verification

To enable researchers to independently verify the correlation between Safflower color and 6-hydroxykaempferol content, this section provides detailed, step-by-step methodologies for both colorimetric analysis and HPLC quantification.

Colorimetric Analysis of Safflower Petals

This protocol describes the use of a spectrophotometer or colorimeter to measure the color of Safflower petals in the CIELAB (Lab*) color space.

Experimental Workflow:

colorimetric_workflow Sample_Preparation Sample Preparation: Dry safflower petals Grinding Grinding: Grind petals to a fine powder Sample_Preparation->Grinding Measurement Colorimetric Measurement: Use a calibrated colorimeter Grinding->Measurement Data_Acquisition Data Acquisition: Record L, a, and b* values Measurement->Data_Acquisition Analysis Data Analysis: Average values for each sample Data_Acquisition->Analysis

Workflow for colorimetric analysis of Safflower petals.

Step-by-Step Protocol:

  • Sample Preparation: Collect fresh Safflower petals and dry them in a well-ventilated area away from direct sunlight to preserve the pigment integrity.

  • Grinding: Once completely dry, grind the petals into a fine, homogeneous powder using a laboratory mill.

  • Calibration: Calibrate the colorimeter or spectrophotometer according to the manufacturer's instructions using a standard white tile.

  • Measurement: Place the powdered Safflower sample in a petri dish or a suitable sample holder, ensuring a flat, non-reflective surface. Take at least three separate measurements at different points on the sample surface.

  • Data Recording: Record the L, a, and b* values for each measurement.

  • Data Analysis: Calculate the average L, a, and b* values for each Safflower sample to obtain a representative color profile.

Quantification of 6-Hydroxykaempferol Glycosides by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-hydroxykaempferol glycosides in Safflower petal extracts.

Experimental Workflow:

hplc_workflow Extraction Extraction: Ultrasonic extraction with methanol Filtration Filtration: Filter extract through a 0.45 µm filter Extraction->Filtration HPLC_Analysis HPLC Analysis: Inject sample into HPLC system Filtration->HPLC_Analysis Detection Detection: UV detection at an appropriate wavelength HPLC_Analysis->Detection Quantification Quantification: Use a standard curve Detection->Quantification

Workflow for HPLC quantification of 6-Hydroxykaempferol glycosides.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh a known amount of 6-hydroxykaempferol glycoside standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

  • Sample Extraction:

    • Accurately weigh approximately 0.5 g of powdered Safflower petals.

    • Add 50 mL of 25% methanol.

    • Perform ultrasonic extraction for 40 minutes.[8]

    • Cool the extract to room temperature and adjust the weight back to the original with 25% methanol to compensate for any solvent loss.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.01% trifluoroacetic acid is commonly used.[10]

    • Flow Rate: 0.8 mL/min.[9]

    • Detection Wavelength: Approximately 375 nm.[9]

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the Safflower extracts and identify the peaks corresponding to 6-hydroxykaempferol glycosides based on retention times of the standards.

    • Quantify the concentration of each 6-hydroxykaempferol glycoside in the samples using the calibration curve.

Conclusion and Future Perspectives

The color of Safflower flowers serves as a reliable and readily assessable indicator of their flavonoid content, particularly 6-hydroxykaempferol and its glycosides. The clear correlation between deeper red and orange hues and higher concentrations of these bioactive compounds provides a valuable tool for researchers and drug development professionals in the selection of high-quality raw materials.

The experimental protocols provided in this guide offer a robust framework for the quantitative validation of this correlation. By employing standardized colorimetric and chromatographic techniques, scientists can ensure the consistency and efficacy of Safflower-derived products.

Future research should focus on the development of a universally accepted, standardized color grading system for Safflower to facilitate international trade and quality control. Furthermore, continued investigation into the specific genetic and environmental factors that influence the biosynthesis of 6-hydroxykaempferol and other flavonoids will pave the way for the cultivation of Safflower varieties with enhanced therapeutic potential.

References

  • Chen, Y., et al. (2022). Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition. PeerJ, 10, e13649. [Link]

  • He, Y., et al. (2021). Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors. Frontiers in Plant Science, 12, 709825. [Link]

  • Li, Y., et al. (2025). Integrated Genetic Diversity and Multi-Omics Analysis of Colour Formation in Safflower. International Journal of Molecular Sciences, 26(2), 1019. [Link]

  • Pu, R., et al. (2024). Current advances of Carthamus tinctorius L. a review of its application and molecular regulation of flavonoid biosynthesis. Planta, 259(3), 59. [Link]

  • Angelini, L. G., et al. (2026). Natural Dyes and Antioxidant Compounds from Safflower (Carthamus tinctorius L.) Florets: The Effects of Genotype and Sowing Time. Plants, 15(2), 290. [Link]

  • Wang, Y., et al. (2011). Simultaneous HPLC Determination of Five Flavonoid Components in Carthamus tinctorius L. Flowers. Shipin Kexue, 32(8), 224-227. [Link]

  • Uskutoğlu, T., et al. (2025). Variation in HSYA and Carthamin contents across developmental stages of flowers and different petal colours in safflower (Carthamus tinctorius L.): Relationship with CIELAB colour space parameters. Annals of Applied Biology. [Link]

  • Pu, Z. J., et al. (2018). The Comprehensive Evaluation of Safflowers in Different Producing Areas by Combined Analysis of Color, Chemical Compounds, and Biological Activity. Molecules, 23(10), 2655. [Link]

  • Pascale, S., et al. (2025). Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants. Frontiers in Plant Science, 16. [Link]

  • Erbaş, S., & Mutlucan, M. (2023). Investigation of Flower Yield and Quality in Different Color Safflower Genotypes. Agronomy, 13(3), 956. [Link]

  • Zou, Y., et al. (2014). Color spaces of safflower (Carthamus tinctorius L.) for quality assessment. Journal of Analytical Methods in Chemistry, 2014, 421820. [Link]

Sources

Structural Confirmation of 6-Hydroxykaempferol 3-Rutinoside: A 2D NMR (HMBC/HSQC) Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks to complex natural products for novel pharmacophores, the precise structural elucidation of flavonoid glycosides remains a critical bottleneck. 6-Hydroxykaempferol 3-rutinoside, a bioactive secondary metabolite frequently isolated from botanical sources like Carthamus tinctorius (safflower) [1], presents a unique analytical challenge. Its structure consists of a highly oxygenated aglycone (6-hydroxykaempferol) attached to a disaccharide (rutinose:


-L-rhamnopyranosyl-(1

6)-

-D-glucopyranose).

Determining the exact site of glycosylation (C-3 vs. C-7) and the interglycosidic linkage (1


6 vs. 1

2) is impossible using basic mass spectrometry alone. This guide objectively compares High-Resolution 2D NMR (HMBC/HSQC) against alternative platforms (LC-MS/MS and 1D NMR) and provides a self-validating experimental workflow for definitive structural confirmation.

Methodological Comparison: Why Standard Platforms Fall Short

When evaluating analytical platforms for the structural elucidation of complex O-glycosides, researchers must balance throughput with structural resolution. While LC-MS/MS is the workhorse for high-throughput screening, it lacks the spatial resolution required for absolute stereochemical and linkage assignments.

Comparative Performance Matrix
Analytical PlatformLinkage Site ID (e.g., C-3 vs C-7)Interglycosidic Linkage IDStereochemistry (

/

)
Sample RequirementCausality / Limitations
LC-MS/MS (Q-TOF) Poor (Requires standards)PoorNone< 1

g
Fragments show sequential loss of sugars (e.g., -146 Da for rhamnose, -162 Da for glucose) [1], but cannot pinpoint the exact carbon attachment site on the aglycone.
Standard 1D NMR (400 MHz) Moderate (Inferred via shifts)PoorModerate2–5 mgSevere signal overlap in the sugar region (3.0–4.0 ppm) makes it impossible to trace spin systems or confirm multi-bond linkages.
High-Res 2D NMR (600+ MHz Cryoprobe) Definitive (HMBC) Definitive (HMBC) Definitive (J-coupling) 1–3 mgThe Gold Standard. HSQC resolves overlapping carbons; HMBC maps 2- and 3-bond correlations across oxygen atoms, definitively proving linkages [2].

The Verdict: For absolute structural confirmation required in IND (Investigational New Drug) filings or definitive phytochemical profiling, High-Resolution 2D NMR utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable.

The Structural Elucidation Workflow

To transition from a crude extract to an absolute structure, a logical, sequential workflow must be employed.

Workflow N1 Complex Plant Extract (e.g., Carthamus tinctorius) N2 LC-MS/MS Profiling (Mass & Sequence ID) N1->N2 N3 Targeted Purification (Prep-HPLC > 95% Purity) N2->N3 N4 1D NMR (1H, 13C) (Aglycone Scaffold ID) N3->N4 N5 2D NMR (HSQC/HMBC) (Linkage & Stereochemistry) N4->N5 N6 Absolute Structure: 6-Hydroxykaempferol 3-rutinoside N5->N6

Workflow for the structural elucidation of complex flavonoid glycosides.

Step-by-Step Methodology: A Self-Validating NMR Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology is designed to be a self-validating system, ensuring that experimental artifacts are not misinterpreted as structural features.

Step 1: Strategic Solvent Selection
  • Action: Dissolve 2-3 mg of purified 6-hydroxykaempferol 3-rutinoside in 0.5 mL of Methanol-

    
     (CD
    
    
    
    OD) or DMSO-
    
    
    .
  • Causality: CD

    
    OD is preferred for resolving the highly congested sugar proton region (3.2–3.8 ppm) due to sharper line widths. However, if the assignment of the aglycone's free hydroxyl groups (e.g., 5-OH, 7-OH) is necessary to rule out alternative glycosylation sites, DMSO-
    
    
    
    must be used. DMSO strongly hydrogen-bonds with hydroxyl protons, slowing their chemical exchange and allowing them to appear as distinct, correlatable signals in the HMBC spectrum [3].
Step 2: HSQC Acquisition (The Carbon-Proton Map)
  • Action: Acquire a

    
    H-
    
    
    
    C HSQC spectrum using a multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
  • Causality: Multiplicity editing phase-inverts CH

    
     groups (appearing blue/negative) relative to CH and CH
    
    
    
    groups (red/positive). This immediately identifies the C-6'' position of the glucose moiety (a CH
    
    
    group, ~67 ppm), differentiating it from the other sugar methines.
Step 3: HMBC Acquisition (The Linkage Proof)
  • Action: Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    = 8 Hz).
  • Causality: The 8 Hz optimization targets 2-bond and 3-bond carbon-proton correlations. The interglycosidic linkage and the aglycone linkage are both 3-bond correlations across an oxygen atom (

    
    H - C - O - 
    
    
    
    C).
Step 4: The Self-Validation Check (J-Coupling Integration)
  • Action: Before accepting the HMBC linkage map, validate the stereochemistry via 1D

    
    H NMR coupling constants (
    
    
    
    ).
  • Validation Rule: Extract the

    
    -value for the glucose anomeric proton (H-1''). A 
    
    
    
    of 7.0–8.0 Hz confirms a trans-diaxial relationship, proving the
    
    
    -configuration. Extract the
    
    
    -value for the rhamnose anomeric proton (H-1'''). A broad singlet or small doublet (
    
    
    Hz
    ) proves the
    
    
    -configuration. If these values deviate, the spatial geometry is incorrect, and the HMBC correlations must be re-evaluated for false positives (e.g., 4-bond correlations).

Mechanistic Deep Dive: Interpreting the 2D Spectra

The structural confirmation of 6-hydroxykaempferol 3-rutinoside relies on two critical nodes of connectivity:

  • The Aglycone-Glycoside Linkage: The HMBC spectrum will show a definitive cross-peak between the anomeric proton of glucose (H-1'',

    
     ~5.3 ppm) and the C-3 carbon of the 6-hydroxykaempferol aglycone (
    
    
    
    ~134 ppm).
  • The Interglycosidic Linkage (Rutinose formation): A second critical HMBC cross-peak will appear between the anomeric proton of rhamnose (H-1''',

    
     ~4.4 ppm) and the C-6'' methylene carbon of glucose (
    
    
    
    ~67 ppm).

HMBC Aglycone 6-Hydroxykaempferol (C-3: ~134 ppm) Glc beta-D-Glucose (H-1'': ~5.3 ppm C-6'': ~67 ppm) Glc->Aglycone 3-bond HMBC (H-1'' to C-3) Rha alpha-L-Rhamnose (H-1''': ~4.4 ppm) Rha->Glc 3-bond HMBC (H-1''' to C-6'')

Critical 3-bond HMBC correlations defining the interglycosidic linkages.

Quantitative Data Summary: Key 2D NMR Assignments

The following table summarizes the expected diagnostic chemical shifts and correlations necessary to confirm the structure [2], [3].

Structural UnitPosition

H Shift (

, ppm)

C Shift (

, ppm)
Key HMBC Correlations (

H


C)
Aglycone C-3-134.5-
C-6-131.2-
C-86.45 (s)94.2C-6, C-7, C-9, C-10
Glucose 1'' (Anomeric)5.30 (d,

=7.5 Hz)
102.5C-3 (Aglycone) , C-2''
6'' (Methylene)3.40, 3.80 (m)67.8C-5'', C-1''' (Rhamnose)
Rhamnose 1''' (Anomeric)4.45 (br s)101.2C-6'' (Glucose) , C-2'''
6''' (Methyl)1.05 (d,

=6.1 Hz)
17.5C-4''', C-5'''

Note: Exact chemical shifts will vary slightly based on the exact solvent temperature and concentration, but the topological HMBC correlation network remains absolute.

Conclusion

While LC-MS/MS provides rapid molecular weight and sequence data, it cannot independently verify the complex three-dimensional architecture of flavonoid glycosides. By utilizing a high-resolution 2D NMR approach—specifically leveraging the synergistic mapping of HSQC and HMBC—researchers can establish a self-validating, mathematically rigorous proof of structure for molecules like 6-hydroxykaempferol 3-rutinoside. This level of analytical rigor is essential for downstream pharmacological testing, ensuring that structure-activity relationships (SAR) are built on an infallible foundation.

References

  • MDPI. "Two New Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius" Molecules. Available at:[Link]

  • ACS Publications. "Isolation and Structure Elucidation of Two New Flavonoid Glycosides from the Infusion of Maytenus aquifolium Leaves." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • ResearchGate. "Flavonoid Glycosides with Antioxidant Activity from the Petals of Carthamus tinctorius." Journal of the Korean Society for Applied Biological Chemistry. Available at:[Link]

Safety Operating Guide

Definitive Guide: Safe Disposal of 6-Hydroxykaempferol 3-beta-rutinoside

[1]

Executive Summary

6-Hydroxykaempferol 3-beta-rutinoside (CAS: 145134-63-0) is a flavonoid glycoside used primarily in pharmacological research.[1][2][3] While not classified as a P-list (acutely toxic) or U-list (toxic) waste under RCRA (Resource Conservation and Recovery Act), it must be managed as a Non-Regulated Hazardous Chemical due to its bioactive properties and lack of comprehensive toxicological data.[1]

This guide provides a self-validating disposal protocol based on the Precautionary Principle , ensuring compliance with environmental safety standards and preventing contamination of municipal water systems.

Part 1: Hazard Identification & Safety Profile

Before initiating disposal, you must validate the state of the material. As a research chemical, specific toxicological endpoints are often extrapolated from the parent compound, Kaempferol.

Physicochemical Safety Profile
ParameterSpecificationOperational Implication
Chemical Class Flavonoid GlycosideCombustible organic solid.[1] Potential ecotoxin.
Physical State Yellow Powder / SolidDust explosion hazard if finely divided.
Solubility DMSO, Methanol, EthanolDo not dispose of down drains. Water solubility varies but is generally low.[4]
Stability Light/Moisture SensitiveStore waste in amber or opaque containers.
Hazard Codes H302 (Harmful if swallowed)H319 (Eye Irritation)Requires full mucosal protection during handling.
Incompatibilities Strong Oxidizers, Strong AcidsSegregation Critical: Never mix with nitric acid or perchlorates in waste streams.

Critical Safety Note: Treat this compound as "Not Fully Tested." In the absence of a specific LD50 for this glycoside, assume the toxicity profile of the aglycone (Kaempferol) and handle as a potential mutagen/reproductive toxin.

Part 2: Disposal Decision Logic

The following decision matrix illustrates the correct waste stream routing. This logic prevents the common error of mixing aqueous rinsates with incompatible organic solvents.

DisposalLogicStartStart: Identify Waste StateIsSolidIs the waste Solid?Start->IsSolidSolidWasteSolid Chemical WasteIsSolid->SolidWasteYesIsSolventIs it dissolved inOrganic Solvent?IsSolid->IsSolventNo (Liquid)ContainerPack in HDPE orAmber Glass JarSolidWaste->ContainerLabelSolidLabel: 'Non-RegulatedChemical Waste - Solid'Container->LabelSolidOrgWasteOrganic Waste StreamIsSolvent->OrgWasteYesAqWasteAqueous Solution(Buffers/Media)IsSolvent->AqWasteNoHalogenContains Halogens?(DCM, Chloroform)OrgWaste->HalogenHaloWasteHalogenated WasteContainerHalogen->HaloWasteYesNonHaloWasteNon-Halogenated Waste(Methanol/DMSO)Halogen->NonHaloWasteNoPrecipitationTrace Organic Contaminant?AqWaste->PrecipitationDrainFORBIDDEN:Do Not Pour Down DrainPrecipitation->DrainStop!CollectAqCollect in AqueousHazardous Waste DrumPrecipitation->CollectAqStandard Procedure

Figure 1: Waste Stream Decision Matrix.[1] Blue nodes indicate decision points; Red nodes indicate high-hazard/forbidden actions; Green nodes indicate correct final disposal states.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powder & Contaminated Debris)

Applicability: Expired pure substance, weighing papers, contaminated gloves, and filter membranes.

  • Segregation: Do not mix with silica gel or sharps. Use a dedicated wide-mouth jar.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container with a screw-top lid.[1]

    • Why? Flavonoids are light-sensitive; degradation products may have unknown toxicity.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "6-Hydroxykaempferol 3-beta-rutinoside"[1][2][3][5][6][7]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the container in a clear plastic bag or secondary bin to prevent contamination of the waste storage area.

Protocol B: Liquid Waste Disposal (Stock Solutions)

Applicability: Solutions in DMSO, Methanol, or Ethanol.[8]

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste).

    • Mechanism:[9] Flavonoids have antioxidant properties and can react exothermically with strong oxidizers.

  • Solvent Identification:

    • If dissolved in DMSO/Methanol/Ethanol : Pour into the Non-Halogenated Organic waste stream.

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Organic waste stream.

  • Rinsing: Triple-rinse the empty stock vial with the primary solvent (e.g., ethanol). Add the rinsate to the liquid waste container.

Protocol C: Empty Container Management

Applicability: Original manufacturer vials (e.g., from ChemFaces or MedChemExpress).

  • Triple Rinse: Rinse the vial three times with a compatible solvent (ethanol or methanol).

  • Defacing: Completely deface or remove the original manufacturer label.

  • Disposal:

    • Cap: Dispose of the cap as solid hazardous waste.

    • Vial: Once rinsed and dried, the glass vial can often be recycled or disposed of in the "Glass/Sharps" bin (verify with local EHS regulations).

Part 4: Emergency Procedures (Spill Management)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Mark the zone with caution tape.

  • M inimize exposure: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95 mask if powder is airborne).

Cleanup Method:

  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Liquids: Absorb with vermiculite or spill pads. Place used absorbents into the Solid Hazardous Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[10] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Advanced Laboratory Safety & Handling Guide: 6-Hydroxykaempferol 3-beta-rutinoside

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals increasingly investigate plant-derived polyphenols for their therapeutic potential, the safe handling of highly concentrated, purified phytochemicals is paramount. 6-Hydroxykaempferol 3-beta-rutinoside is a bioactive flavonoid glycoside. While dietary flavonoids are generally recognized as safe and are known for their poor natural bioavailability due to the need for in vivo de-glycosylation (), laboratory handling of the purified compound presents a distinct occupational hazard [1].

When solubilized in penetration-enhancing organic solvents like Dimethyl Sulfoxide (DMSO), this compound bypasses natural biological barriers. As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory operations remain safe, compliant, and scientifically rigorous. Every procedure outlined below operates as a self-validating system, ensuring that safety and compound integrity are continuously verified.

Physicochemical & Safety Profile

Before designing a handling protocol, we must establish the physical and chemical boundaries of the substance. The following table summarizes the quantitative data and the scientific causality driving our safety requirements.

PropertyValue / SpecificationCausality & Safety Implication
Molecular Weight ~626.52 g/mol High molecular weight prevents rapid dermal diffusion in dry form, but solvent carriers (e.g., DMSO) facilitate transdermal entry of the bioactive compound.
Storage Temperature -20°C (Desiccated)Prevents spontaneous hydrolysis of the rutinoside moiety and oxidative degradation of the polyphenol core.
Solubility Limits DMSO (≥10 mg/mL), MethanolRequires organic solvents for stock preparation, necessitating chemical-resistant PPE to prevent solvent-mediated dermal exposure.
Ventilation Requirement Fume hood face velocity 0.4–0.6 m/sCaptures aerosolized micro-particulates during the handling of dry, lyophilized powders, preventing respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

According to standard safety data profiles for related flavonoid compounds like, this class of phytochemicals requires strict barrier protection [2]. Do not rely on standard latex gloves when handling organic solvents.

PPE CategorySpecificationScientific Causality & Validation
Hand Protection Nitrile Gloves (min. 4 mil thickness)Nitrile provides superior chemical resistance to DMSO and methanol compared to latex. Validation: Inspect gloves for degradation, swelling, or color changes if solvent contact occurs; replace immediately.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesProtects against micro-particulate aerosolization and solvent splashes during reconstitution. Validation: Ensure a flush fit against the face with no gaps prior to opening the chemical vial.
Body Protection Impervious Laboratory CoatShields skin and personal clothing from accidental spills. Flavonoids can cause severe staining and potential contact dermatitis.
Respiratory N95/P100 Mask (if outside hood)While routine handling occurs in a fume hood, respiratory protection is required during spill cleanup to prevent inhalation of bioactive dust.

Operational Workflow: Reconstitution & Aliquoting

Handling lyophilized powders requires mitigating static electricity to prevent aerosolization. Follow this step-by-step methodology to ensure both operator safety and experimental reproducibility.

System Validation Check: Before beginning, verify that the fume hood monitor displays a safe operational face velocity (0.4–0.6 m/s) and that the sash is positioned at the correct working height.

  • Thermal Equilibration: Remove the sealed vial of 6-Hydroxykaempferol 3-beta-rutinoside from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid condensation and degradation of the hygroscopic glycoside.

  • Static Mitigation: Pass an anti-static ionizer (static eliminator) over the microbalance and the sealed vial.

    • Causality: Lyophilized powders hold static charges; neutralizing the area prevents the powder from repelling the spatula, which causes inaccurate dosing and hazardous aerosolization.

  • Weighing: Carefully transfer the required mass onto a tared, anti-static weighing boat using a micro-spatula.

  • Solubilization: Transfer the powder to a sterile amber glass vial. Add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

    • Causality: Amber glass protects the highly photosensitive flavonoid core from UV-induced degradation.

  • Validation of Solubility: Vortex the solution for 30 seconds, then sonicate in a water bath at room temperature for 2 minutes. Hold the vial against a light source to confirm the complete absence of undissolved micro-particulates. If particulates remain, solubility has not been achieved, and the stock concentration is invalid.

  • Aliquoting: Divide the stock into single-use aliquots in tightly sealed microcentrifuge tubes and immediately transfer to -80°C for long-term storage.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure, strictly adhering to [3].

Protocol: Wet-Wiping Spill Containment

  • Immediate Isolation: If a powder spill occurs outside the fume hood, immediately restrict access to the area to prevent tracking the compound across the laboratory.

  • PPE Escalation: Don a secondary pair of nitrile gloves and an N95/P100 particulate respirator.

  • Wet-Wiping Technique: Do not sweep the dry powder, as this generates airborne dust. Instead, dampen a disposable absorbent pad with 70% ethanol or methanol. Gently lay the pad over the powder to dissolve and absorb it.

  • Surface Decontamination: Wipe the area sequentially with fresh solvent-soaked pads until no yellow/brown residue (characteristic of flavonoids) remains visible.

  • Waste Segregation: Place all contaminated pads, weighing boats, and the outer layer of gloves into a designated, clearly labeled "Hazardous Solid Waste - Organic/Phytochemical" container.

    • Causality: Proper segregation prevents incompatible chemical reactions. Never dispose of flavonoid solutions or contaminated solids down laboratory drains. Final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office via a licensed hazardous waste vendor.

Visual Workflow Mapping

The following diagram maps the critical path for handling 6-Hydroxykaempferol 3-beta-rutinoside, illustrating the logical relationship between storage, PPE verification, and disposal.

G Storage 1. Storage Retrieval (-20°C, Protect from Light) PPE 2. PPE Verification (Nitrile, Goggles, Lab Coat) Storage->PPE Transfer to Prep Area Hood 3. Fume Hood Operations (Anti-static Weighing) PPE->Hood Proceed to Hood Solubilization 4. Solubilization (DMSO / Methanol) Hood->Solubilization Add Solvent Disposal 5. Hazardous Waste Disposal (EPA Compliant) Hood->Disposal Solid Waste (Tips/Vials) Solubilization->Disposal Liquid Waste

Workflow for safe handling, solubilization, and disposal of 6-Hydroxykaempferol 3-beta-rutinoside.

References

  • Disposition of flavonoids impacts their efficacy and safety Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.